molecular formula C57H95N9O11 B12779855 Aprutumab Ixadotin CAS No. 1404071-73-3

Aprutumab Ixadotin

カタログ番号: B12779855
CAS番号: 1404071-73-3
分子量: 1082.4 g/mol
InChIキー: RCSZIBSPHRZNRQ-BTZXMIIFSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Aprutumab Ixadotin is an antibody-drug conjugate (ADC) directed against the fibroblast growth factor receptor type 2 (FGFR2) and conjugated, via a non-cleavable linker, to BAY 1168650, an auristatin W derivative and microtubule-disrupting cytotoxic agent, with potential antineoplastic activity. Upon intravenous administration, this compound binds to FGFR2. Upon binding, BAY 1168650 targets and binds to tubulin, and inhibits microtubule polymerization. This results in G2/M phase cell cycle arrest and apoptosis in FGFR2-expressing tumor cells. FGFR2, a receptor tyrosine kinase upregulated in many tumor cell types, plays an essential role in tumor cell proliferation, differentiation and survival.
has antineoplastic activity;  consists of BAY 1179470 monoclonal antibody linked to an auristatin derivative

特性

CAS番号

1404071-73-3

分子式

C57H95N9O11

分子量

1082.4 g/mol

IUPAC名

(2S)-2-amino-6-[6-[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-3-(1H-indol-3-yl)-1-(oxazinan-2-yl)-1-oxopropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylamino]hexanoylamino]hexanoic acid

InChI

InChI=1S/C57H95N9O11/c1-12-38(6)51(64(9)56(72)49(36(2)3)62-54(70)50(37(4)5)63(8)29-19-13-14-27-47(67)59-28-18-17-24-42(58)57(73)74)46(75-10)34-48(68)65-30-22-26-45(65)52(76-11)39(7)53(69)61-44(55(71)66-31-20-21-32-77-66)33-40-35-60-43-25-16-15-23-41(40)43/h15-16,23,25,35-39,42,44-46,49-52,60H,12-14,17-22,24,26-34,58H2,1-11H3,(H,59,67)(H,61,69)(H,62,70)(H,73,74)/t38-,39+,42-,44-,45-,46+,49-,50-,51-,52+/m0/s1

InChIキー

RCSZIBSPHRZNRQ-BTZXMIIFSA-N

異性体SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N4CCCCO4)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)CCCCCC(=O)NCCCC[C@@H](C(=O)O)N

正規SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)N4CCCCO4)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)CCCCCC(=O)NCCCCC(C(=O)O)N

製品の起源

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Aprutumab Ixadotin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aprutumab Ixadotin (BAY 1187982) is an antibody-drug conjugate (ADC) that was developed for the treatment of solid tumors overexpressing Fibroblast Growth Factor Receptor 2 (FGFR2).[1][2][3] This document provides a comprehensive overview of its mechanism of action, drawing from preclinical data. The ADC comprises a fully human anti-FGFR2 monoclonal antibody, Aprutumab, conjugated to a potent microtubule-disrupting agent, Ixadotin (an auristatin W derivative), via a non-cleavable linker.[3][4] The targeted delivery of Ixadotin to FGFR2-expressing cancer cells leads to cell cycle arrest and apoptosis.[3] Despite promising preclinical results, the Phase I clinical trial was terminated due to poor tolerability in patients.[1][2][5] This guide details the molecular interactions, cellular processes, and preclinical efficacy of this compound.

Core Components and Molecular Architecture

This compound is a complex molecule designed for targeted cancer therapy. Its efficacy is dependent on the synergistic action of its three main components:

  • The Antibody: Aprutumab is a fully human IgG1 monoclonal antibody that specifically targets the extracellular domain of FGFR2.[4] It recognizes both the FGFR2-IIIb and FGFR2-IIIc isoforms, which are frequently overexpressed in various solid tumors, including gastric and triple-negative breast cancer.[1]

  • The Payload: Ixadotin is a novel, highly potent derivative of auristatin W.[4] Auristatins are synthetic analogs of the natural antineoplastic agent dolastatin 10.[6] The mechanism of action of Ixadotin involves the inhibition of tubulin polymerization, a critical process for microtubule formation and mitotic spindle assembly.

  • The Linker: A non-cleavable linker connects Aprutumab to Ixadotin through lysine side chains on the antibody.[4] This type of linker is designed to be stable in circulation and only release the payload upon lysosomal degradation of the antibody within the target cancer cell.[6]

Mechanism of Action: A Step-by-Step Cellular Journey

The therapeutic effect of this compound is achieved through a multi-step process that begins with systemic administration and culminates in the targeted killing of cancer cells.

2.1. Targeting and Binding: Following intravenous administration, this compound circulates in the bloodstream. The Aprutumab component selectively binds to FGFR2 on the surface of tumor cells with high affinity.[3][4] Preclinical studies have determined the antigen binding affinity to be approximately 0.29 nM.[4]

2.2. Internalization and Lysosomal Trafficking: Upon binding to FGFR2, the ADC-receptor complex is internalized by the cancer cell, likely through receptor-mediated endocytosis.[6] The complex is then trafficked through the endosomal-lysosomal pathway.

2.3. Payload Release: Within the lysosome, the acidic environment and proteolytic enzymes lead to the degradation of the Aprutumab antibody.[6] Due to the non-cleavable nature of the linker, this degradation releases the Ixadotin payload attached to a lysine residue and the linker fragment. This charged metabolite is unable to cross the cell membrane, thus minimizing the "bystander effect" on neighboring healthy cells.[6]

2.4. Cytotoxicity: Microtubule Disruption and Apoptosis: Once released into the cytoplasm, Ixadotin binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network has two major consequences:

  • Mitotic Arrest: The inability to form a functional mitotic spindle prevents the cell from progressing through mitosis, leading to a G2/M phase cell cycle arrest.[7]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway.[7][8] This involves the activation of a cascade of signaling proteins, including the phosphorylation of Bcl-2 and the activation of caspases, ultimately leading to programmed cell death.[9][10]

Quantitative Preclinical Data

The preclinical development of this compound generated significant quantitative data supporting its potential as a targeted cancer therapy.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeFGFR2 ExpressionIC50 (nM)
SNU-16Gastric CancerHigh0.097 - 0.83
KATO IIIGastric CancerHigh0.097 - 0.83
MFM-223Breast CancerHigh0.097 - 0.83
NCI-H716Colorectal CancerHigh0.097 - 0.83
SUM-52PEBreast CancerHigh0.097 - 0.83

Data sourced from MedChemExpress.[4]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelCancer TypeTreatment Dose (mg/kg)Outcome
SNU-16Gastric Cancer5>90% tumor growth inhibition
SNU-16Gastric Cancer0.5 or 1No significant tumor growth inhibition
MFM-223Breast Cancer1 and 5Marked decrease in tumor volume
NCI-H716Colorectal Cancer7.5Notable inhibition of tumor growth

Data sourced from MedChemExpress.[4]

Experimental Protocols

The following sections outline the general methodologies used in the preclinical evaluation of this compound.

4.1. Cell Viability Assay (MTT Assay)

This assay is used to determine the cytotoxic effect of this compound on cancer cell lines.

  • Cell Seeding: Cancer cells (e.g., SNU-16, KATO III, MFM-223) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: The cells are treated with serial dilutions of this compound for a specified period (typically 72 hours).[4]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Incubation: The plates are incubated to allow metabolically active cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells, and the IC50 value is determined.

4.2. In Vivo Xenograft Mouse Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

  • Cell Implantation: Human cancer cells (e.g., SNU-16, MFM-223) are subcutaneously injected into immunodeficient mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Treatment Administration: The mice are treated with this compound, a vehicle control, or a non-targeting ADC, typically via intravenous injection.[4] The treatment schedule can vary (e.g., once weekly for a specified number of weeks).[4]

  • Tumor Measurement: Tumor volume is measured regularly using calipers.

  • Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Visualizing the Mechanism and Workflows

Diagram 1: this compound Mechanism of Action

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound (ADC) FGFR2 FGFR2 Receptor ADC->FGFR2 1. Binding Endosome Endosome FGFR2->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Ixadotin (Payload) Lysosome->Payload 4. Payload Release Tubulin Tubulin Dimers Payload->Tubulin 5. Binds to Tubulin Microtubules Microtubule Disruption Tubulin->Microtubules 6. Inhibits Polymerization CellCycleArrest G2/M Cell Cycle Arrest Microtubules->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis 7. Triggers Apoptosis

Caption: The sequential mechanism of action of this compound.

Diagram 2: Experimental Workflow for In Vitro Cytotoxicity

In_Vitro_Workflow Start Start CellSeeding Seed Cancer Cells (96-well plate) Start->CellSeeding Treatment Treat with this compound (Serial Dilutions) CellSeeding->Treatment Incubation Incubate for 72h Treatment->Incubation MTT Add MTT Reagent Incubation->MTT Formazan Incubate for Formazan Formation MTT->Formazan Solubilize Add Solubilizing Agent Formazan->Solubilize Read Read Absorbance (570nm) Solubilize->Read Analysis Calculate IC50 Read->Analysis End End Analysis->End

Caption: Workflow for determining in vitro cytotoxicity using an MTT assay.

Diagram 3: Apoptotic Signaling Pathway

Apoptosis_Pathway Ixadotin Ixadotin MicrotubuleDisruption Microtubule Disruption Ixadotin->MicrotubuleDisruption MitoticArrest Mitotic Arrest (G2/M) MicrotubuleDisruption->MitoticArrest Bcl2 Bcl-2 Phosphorylation (Inactivation) MitoticArrest->Bcl2 Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: The intrinsic apoptotic signaling cascade initiated by Ixadotin.

Conclusion

This compound exemplifies the rational design of an antibody-drug conjugate for targeted cancer therapy. Its mechanism of action relies on the specific delivery of a potent cytotoxic payload to FGFR2-overexpressing tumor cells, leading to their selective destruction. While preclinical studies demonstrated significant anti-tumor activity, the translation to the clinical setting was unsuccessful due to a poor safety profile.[1][2][5] This technical guide provides a detailed overview of the core mechanism of this compound, which can serve as a valuable resource for researchers and professionals in the field of drug development, highlighting both the potential and the challenges of ADC technology.

References

Aprutumab Ixadotin: A Technical Guide to an FGFR2-Targeting Antibody-Drug Conjugate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aprutumab ixadotin (BAY 1187982) is an antibody-drug conjugate (ADC) that was developed for the treatment of solid tumors overexpressing Fibroblast Growth Factor Receptor 2 (FGFR2). It comprises a fully human anti-FGFR2 monoclonal antibody, aprutumab, conjugated to a potent auristatin-based cytotoxic payload, an auristatin W derivative, via a non-cleavable linker. This technical guide provides an in-depth overview of the core components of this compound, its mechanism of action, preclinical efficacy, and the outcomes of its Phase I clinical evaluation. The preclinical data demonstrated significant anti-tumor activity in FGFR2-positive cancer models. However, the first-in-human Phase I trial was terminated due to a narrow therapeutic window and poor tolerability in patients. This document consolidates the available quantitative data, details the experimental protocols employed in its preclinical assessment, and visualizes the key pathways and workflows.

Core Components and Mechanism of Action

This compound is a complex molecule designed to selectively deliver a cytotoxic agent to cancer cells expressing FGFR2 on their surface.

  • Antibody: Aprutumab (BAY 1179470)

    • A fully human monoclonal antibody that specifically targets and binds to the extracellular domain of FGFR2. This high-affinity binding is the first step in the targeted delivery of the cytotoxic payload.

  • Target: Fibroblast Growth Factor Receptor 2 (FGFR2)

    • A receptor tyrosine kinase that, when activated by fibroblast growth factors (FGFs), triggers downstream signaling pathways involved in cell proliferation, differentiation, and survival.[1] FGFR2 is frequently overexpressed or amplified in various solid tumors, including gastric and triple-negative breast cancers, making it an attractive target for cancer therapy.

  • Payload: Auristatin W Derivative

    • A potent synthetic antineoplastic agent belonging to the auristatin class of microtubule inhibitors. Upon release inside the target cell, it disrupts microtubule dynamics, leading to G2/M phase cell cycle arrest and subsequent apoptosis. The exact structure of the innovative auristatin W derivative used in this compound is not publicly disclosed.

  • Linker: Non-cleavable Linker

    • The antibody and payload are connected through a stable, non-cleavable linker. This type of linker is designed to remain intact in the bloodstream, minimizing off-target toxicity. The release of the payload is dependent on the lysosomal degradation of the antibody following internalization of the ADC into the target cell.

  • Conjugation Chemistry

    • The linker-payload is conjugated to the aprutumab antibody via lysine side chains. This results in a heterogeneous mixture of ADC molecules with a distribution of drug-to-antibody ratios (DAR), with an average DAR of approximately 4.

Mechanism of Action

The proposed mechanism of action for this compound follows the classical pathway for non-cleavable ADCs:

  • Binding: The aprutumab component of the ADC binds to FGFR2 on the surface of a cancer cell.

  • Internalization: The ADC-FGFR2 complex is internalized into the cell through endocytosis.

  • Lysosomal Trafficking: The endosome containing the ADC-FGFR2 complex fuses with a lysosome.

  • Degradation and Payload Release: Within the acidic environment of the lysosome, proteases degrade the aprutumab antibody, leading to the release of the auristatin W derivative payload, still attached to the linker and a lysine residue.

  • Cytotoxicity: The released payload enters the cytoplasm and binds to tubulin, inhibiting microtubule polymerization and inducing cell cycle arrest and apoptosis.

Preclinical Data

The preclinical efficacy of this compound was evaluated in a series of in vitro and in vivo studies.

In Vitro Efficacy

The cytotoxic activity of this compound was assessed against a panel of human cancer cell lines with varying levels of FGFR2 expression.

Cell LineCancer TypeFGFR2 ExpressionIC50 (nM)
SNU-16Gastric CancerHigh0.097 - 0.83
KATO IIIGastric CancerHigh0.097 - 0.83
MFM-223Triple-Negative Breast CancerHigh0.097 - 0.83
SUM-52PEBreast CancerHigh0.097 - 0.83
NCI-H716Colorectal CancerHigh0.097 - 0.83
MDA-MB-231Triple-Negative Breast CancerLow/Negative>100-fold less sensitive
KYSE-180Esophageal CancerLow/Negative>100-fold less sensitive
4T1Murine Breast CancerLow/Negative>100-fold less sensitive

Data summarized from MedChemExpress and other sources referencing preclinical studies.[2]

In Vivo Efficacy

The anti-tumor activity of this compound was evaluated in mouse xenograft models using both cell lines and patient-derived tumors.

ModelCancer TypeTreatment and DoseOutcome
SNU-16 XenograftGastric Cancer5 mg/kg, i.v., once weekly>90% tumor growth inhibition
MFM-223 XenograftTriple-Negative Breast Cancer1 mg/kg and 5 mg/kg, i.v., once weeklyMarked decrease in tumor volume
NCI-H716 XenograftColorectal Cancer7.5 mg/kg, i.v., once weeklyNotable inhibition of tumor growth
Patient-Derived Xenograft (PDX)Gastric CancerDose-dependentTumor regression
Patient-Derived Xenograft (PDX)Triple-Negative Breast CancerDose-dependentTumor regression

Data summarized from MedChemExpress and other sources referencing preclinical studies.[2]

Clinical Trial Data (NCT02368951)

A first-in-human, open-label, multicenter, Phase I dose-escalation trial was conducted to evaluate the safety, tolerability, and maximum tolerated dose (MTD) of this compound in patients with advanced solid tumors known to be FGFR2-positive.

Study Design
  • Population: Patients with advanced, refractory solid tumors with known FGFR2 expression.

  • Intervention: this compound administered intravenously on day 1 of a 21-day cycle, with escalating doses starting at 0.1 mg/kg.

  • Primary Endpoints: Safety, tolerability, and determination of the MTD.

  • Secondary Endpoints: Pharmacokinetics and anti-tumor activity.

Results

The trial was terminated prematurely due to poor tolerability.

ParameterResult
Number of Patients 20
Dose Cohorts 0.1 mg/kg to 1.3 mg/kg
Maximum Tolerated Dose (MTD) 0.2 mg/kg
Dose-Limiting Toxicities (DLTs) Thrombocytopenia, proteinuria, corneal epithelial microcysts
Most Common Grade ≥3 Adverse Events Anemia, increased aspartate aminotransferase, proteinuria, thrombocytopenia
Efficacy One patient with stable disease; no objective responses reported

Data from the publication of the NCT02368951 trial.

Pharmacokinetics

Pharmacokinetic analyses showed that the exposure to this compound and its toxophore metabolite was approximately dose-proportional. The similar pharmacokinetic profiles of the total antibody and the ADC suggested good stability in plasma.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The following is a generalized protocol for assessing the in vitro cytotoxicity of an ADC like this compound using a tetrazolium-based (MTT) assay.[3][4]

  • Cell Plating: Seed cancer cells (e.g., SNU-16 for high FGFR2 expression, MDA-MB-231 for low expression) in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • ADC Treatment: Prepare serial dilutions of this compound and a non-targeting control ADC in cell culture medium. Replace the existing medium in the wells with the ADC-containing medium.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot the results against the ADC concentration. Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) using a non-linear regression analysis.

In Vivo Xenograft Model

The following is a generalized protocol for evaluating the in vivo efficacy of an ADC in a mouse xenograft model.[5][6]

  • Animal Model: Use immunodeficient mice (e.g., NOD-scid or athymic nude mice).

  • Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 SNU-16 cells) mixed with Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.

  • Randomization and Dosing: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, non-targeting ADC, and different dose levels of this compound). Administer the treatments intravenously (i.v.) via the tail vein according to the specified schedule (e.g., once weekly).

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often tumor growth inhibition.

  • Ethical Considerations: All animal experiments must be conducted in accordance with institutional animal care and use committee (IACUC) guidelines.

Visualizations

FGFR2 Signaling Pathway

FGFR2_Signaling FGF FGF Ligand FGFR2 FGFR2 FGF->FGFR2 Binds GRB2 GRB2 FGFR2->GRB2 PI3K PI3K FGFR2->PI3K PLCG PLCγ FGFR2->PLCG SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCG->Proliferation

Caption: Simplified FGFR2 signaling cascade leading to cell proliferation and survival.

This compound Mechanism of Action Workflow

ADC_MOA ADC This compound Binding Binding ADC->Binding FGFR2 FGFR2 Receptor FGFR2->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Degradation Antibody Degradation Lysosome->Degradation Payload Auristatin W Derivative Released Degradation->Payload Tubulin Tubulin Payload->Tubulin Inhibits Polymerization Apoptosis Cell Cycle Arrest & Apoptosis Tubulin->Apoptosis

Caption: Workflow of this compound from cell surface binding to apoptosis induction.

In Vivo Xenograft Experiment Workflow

Xenograft_Workflow Cell_Culture Cancer Cell Culture Implantation Subcutaneous Implantation Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Mice Immunodeficient Mice Mice->Implantation Randomization Randomization Tumor_Growth->Randomization Treatment IV Dosing: - Vehicle - Control ADC - this compound Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Endpoint Endpoint Analysis Monitoring->Endpoint

Caption: General workflow for an in vivo xenograft efficacy study of an ADC.

Conclusion

This compound represents a rationally designed ADC targeting FGFR2, a clinically relevant oncogene. Preclinical studies demonstrated its potent and selective anti-tumor activity in FGFR2-positive cancer models. However, the translation of this preclinical efficacy to a safe and effective clinical agent was unsuccessful, as evidenced by the early termination of the Phase I trial due to unacceptable toxicity at doses below the predicted therapeutic threshold. This case highlights the challenges in ADC development, particularly in predicting clinical toxicity from preclinical models, and underscores the importance of the therapeutic index. The data and methodologies presented in this guide provide a comprehensive overview of the development and initial clinical evaluation of this compound for the scientific community.

References

Preclinical Profile of Aprutumab Ixadotin: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Aprutumab ixadotin (formerly BAY 1187982) is an antibody-drug conjugate (ADC) that targets the Fibroblast Growth Factor Receptor 2 (FGFR2), a receptor tyrosine kinase overexpressed in various solid tumors, including gastric and triple-negative breast cancer. This document provides an in-depth technical guide on the preclinical evaluation of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows. Despite promising preclinical activity, the clinical development of this compound was terminated during a Phase I trial due to poor tolerability in patients.[1][2] Nevertheless, the preclinical data offers valuable insights into the therapeutic potential and challenges of targeting FGFR2 with ADCs.

Mechanism of Action

This compound is comprised of a fully human anti-FGFR2 monoclonal antibody (aprutumab) conjugated to a potent microtubule-disrupting agent, a derivative of auristatin, via a non-cleavable linker.[3] The proposed mechanism of action follows a multi-step process initiated by the binding of the ADC to FGFR2 on the surface of tumor cells.

Aprutumab_Ixadotin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC This compound (ADC) FGFR2 FGFR2 Receptor ADC->FGFR2 1. Binding Complex ADC-FGFR2 Complex Endosome Endosome Complex->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Auristatin Payload (Microtubule Disruptor) Lysosome->Payload 4. Lysosomal Degradation & Payload Release Apoptosis Apoptosis Payload->Apoptosis 5. Microtubule Disruption & Cell Cycle Arrest

Caption: Mechanism of action of this compound.

In Vitro Studies

Binding Affinity and Potency

This compound demonstrated a high binding affinity for FGFR2 and potent cytotoxic activity in FGFR2-expressing cancer cell lines.

ParameterValueCell LinesReference
Antigen Binding Affinity (KD)0.29 nMRecombinant FGFR2[3]
IC50 Range0.097 - 0.83 nMSNU-16, MFM-223, NCI-H716[3]
Experimental Protocols

Cell Viability Assay:

  • Cell Lines: A panel of FGFR2-positive (e.g., SNU-16, MFM-223, NCI-H716) and FGFR2-negative cancer cell lines were used.

  • Treatment: Cells were seeded in 96-well plates and treated with increasing concentrations of this compound for 72 hours.[3]

  • Analysis: Cell viability was assessed using a standard colorimetric assay (e.g., MTS or MTT). IC50 values were calculated from dose-response curves.

In Vivo Studies

Antitumor Efficacy in Xenograft Models

This compound demonstrated significant, dose-dependent antitumor activity in various patient-derived and cell line-derived xenograft models of FGFR2-positive cancers.

Xenograft ModelCancer TypeTreatment Dose (mg/kg)OutcomeReference
SNU-16Gastric Cancer5>90% tumor growth inhibition[3]
MFM-223Triple-Negative Breast Cancer1 and 5Marked decrease in tumor volume[3]
NCI-H716Colorectal Cancer7.5Notable inhibition of tumor growth[3]

Note: Doses of 0.5 or 1 mg/kg did not significantly inhibit tumor growth in the SNU-16 model compared to the vehicle control.[3]

Experimental Protocols

Xenograft Model Development and Efficacy Studies:

  • Animal Model: Immunocompromised mice (e.g., nude or SCID) were used.

  • Tumor Implantation: Human cancer cell lines (e.g., SNU-16, MFM-223, NCI-H716) were subcutaneously injected into the flanks of the mice.

  • Treatment: When tumors reached a predetermined size, mice were randomized into treatment and control groups. This compound was administered intravenously, typically once weekly.[3]

  • Analysis: Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised and weighed. Tumor growth inhibition was calculated as the percentage difference in tumor volume between treated and control groups.

In_Vivo_Efficacy_Workflow Start Start Tumor_Implantation Subcutaneous Implantation of FGFR2+ Tumor Cells Start->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization of Mice into Treatment Groups Tumor_Growth->Randomization Treatment Intravenous Administration of this compound or Vehicle Control Randomization->Treatment Monitoring Regular Monitoring of Tumor Volume and Body Weight Treatment->Monitoring Endpoint Study Endpoint Monitoring->Endpoint Analysis Tumor Excision, Weighing, and Data Analysis Endpoint->Analysis End End Analysis->End

References

Aprutumab Ixadotin: A Technical Analysis for the Treatment of FGFR2-Positive Tumors

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Aprutumab ixadotin (BAY 1187982) is an antibody-drug conjugate (ADC) designed to target tumors expressing Fibroblast Growth Factor Receptor 2 (FGFR2).[1][2] It comprises a fully human anti-FGFR2 monoclonal antibody, a non-cleavable linker, and a novel auristatin W derivative payload that inhibits microtubule polymerization.[3][4][5] Preclinical studies in FGFR2-positive cancer models demonstrated potent anti-tumor activity and a favorable pharmacokinetic profile, with significant payload enrichment in tumor tissue.[4][6] However, a first-in-human Phase I clinical trial (NCT02368951) in patients with advanced solid tumors was terminated early due to poor tolerability.[1][6] The maximum tolerated dose (MTD) was established at a level below the predicted therapeutic threshold, and no clinical responses were observed.[1][2] This technical guide provides a comprehensive overview of the FGFR2 signaling pathway, the mechanism of action of this compound, and a detailed summary of its preclinical and clinical data, including experimental methodologies.

Introduction to FGFR2 in Oncology

The Fibroblast Growth Factor Receptor (FGFR) family, consisting of four receptor tyrosine kinases (FGFR1-4), plays a critical role in cellular processes such as proliferation, survival, differentiation, and angiogenesis.[7][8] Aberrant activation of these pathways is a known driver in various malignancies.

1.1 FGFR2 Signaling Pathways

Upon binding with a Fibroblast Growth Factor (FGF) ligand, FGFR2 dimerizes, leading to the trans-autophosphorylation of its intracellular tyrosine kinase domain.[9] This event triggers the recruitment of adaptor proteins, primarily FGFR substrate 2 (FRS2), which activates several key downstream signaling cascades[7][10]:

  • RAS-MAPK Pathway: Activated FRS2 recruits GRB2 and SOS, leading to the activation of RAS and the subsequent MAPK/ERK cascade, which promotes cell proliferation.[7][9][10]

  • PI3K-AKT Pathway: The FRS2/GRB2 complex can also recruit GAB1, activating the PI3K-AKT-mTOR pathway, a crucial regulator of cell survival and growth.[8][11]

  • PLCγ Pathway: FGFR2 activation can also phosphorylate Phospholipase C-γ (PLCγ), which is involved in regulating tumor cell metastasis.[7][8]

  • JAK-STAT Pathway: This pathway can also be activated by FGFR2, contributing to tumor invasion and metastasis.[7]

FGFR2_Signaling_Pathway FGF FGF Ligand FGFR2 FGFR2 FGF->FGFR2 Binding & Dimerization FRS2 FRS2 FGFR2->FRS2 Phosphorylation PLCG PLCγ FGFR2->PLCG JAK JAK FGFR2->JAK GRB2 GRB2 FRS2->GRB2 GAB1 GAB1 SOS SOS GRB2->SOS GRB2->GAB1 RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Survival, Metastasis ERK->Proliferation PI3K PI3K GAB1->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation PLCG->Proliferation STAT STAT JAK->STAT STAT->Proliferation ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC This compound (ADC) FGFR2 FGFR2 Receptor ADC->FGFR2 1. Binding Internalization Internalization FGFR2->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload Payload Release (Auristatin W derivative) Lysosome->Payload 4. Antibody Degradation Tubulin Tubulin Payload->Tubulin 5. Binds Microtubule Microtubule Disruption Tubulin->Microtubule Inhibits Polymerization Apoptosis G2/M Arrest & Apoptosis Microtubule->Apoptosis 6. Induces Clinical_Trial_Workflow Screening Patient Screening (Advanced FGFR2+ Solid Tumors) Enrollment Enrollment (N=20) Screening->Enrollment DoseEscalation Dose Escalation Cohorts (0.1 to 1.3 mg/kg) Enrollment->DoseEscalation Treatment Treatment (IV Infusion, Day 1 of 21-Day Cycle) DoseEscalation->Treatment Assessment Cycle 1 Assessment (Safety, Tolerability, DLTs) Treatment->Assessment Outcome Outcome Assessment (Tumor Response) Treatment->Outcome MTD MTD Determined: 0.2 mg/kg Assessment->MTD DLTs observed in high doses Termination Trial Terminated Early (Poor Tolerability) MTD->Termination Result No Responses 1 Patient with Stable Disease Outcome->Result Result->Termination

References

In Vitro Potency of Aprutumab Ixadotin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aprutumab Ixadotin (BAY 1187982) is an antibody-drug conjugate (ADC) that has been investigated for the treatment of advanced solid tumors expressing Fibroblast Growth Factor Receptor 2 (FGFR2). This document provides a comprehensive overview of the in vitro potency of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its preclinical evaluation.

Mechanism of Action

This compound is composed of a fully human anti-FGFR2 monoclonal antibody, Aprutumab, conjugated to a potent microtubule-disrupting agent, a derivative of auristatin, via a non-cleavable linker.[1][2] The mechanism of action begins with the binding of the antibody component to FGFR2 on the surface of tumor cells. This binding triggers the internalization of the ADC.[3] Following internalization, the ADC is trafficked to the lysosome, where the antibody is degraded, leading to the release of the cytotoxic payload.[3][4] The released auristatin derivative then disrupts the microtubule network within the cell, inducing cell cycle arrest and ultimately leading to apoptosis.[1][4]

Quantitative In Vitro Potency Data

The in vitro potency of this compound has been evaluated across a panel of cancer cell lines with varying levels of FGFR2 expression. The key metrics for its activity are the half-maximal inhibitory concentration (IC50) for cell viability and its binding affinity to the FGFR2 target.

Cell LineCancer TypeFGFR2 ExpressionIC50 (nM)
SNU-16Gastric CancerHigh0.097 - 0.37
KATO IIIGastric CancerHigh0.097 - 0.83
SUM-52PEBreast CancerHigh0.097 - 0.83
NCI-H716Colorectal CancerHigh0.43
MFM-223Breast CancerHigh0.097 - 0.83
MDA-MB-231Breast CancerLow/Negative>100
KYSE-180Esophageal CancerLow/Negative>100
4T1Murine Breast CancerLow/Negative>100

Binding Affinity: The antigen binding affinity of this compound to FGFR2 has been determined to be approximately 0.29 nM .[1]

Experimental Protocols

Detailed methodologies for the key in vitro experiments are crucial for the interpretation and replication of the potency data.

In Vitro Cytotoxicity Assay

The cytotoxic activity of this compound was determined using a luminescence-based cell viability assay.

Protocol:

  • Cell Seeding: Cancer cell lines are seeded into 96-well plates at a density of 2,500 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Addition: this compound and a non-binding control ADC are serially diluted and added to the cells.

  • Incubation: The plates are incubated for 72 hours under standard cell culture conditions (37°C, 5% CO2).[1]

  • Cell Viability Measurement: The number of viable cells is determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP as an indicator of metabolically active cells.

  • Data Analysis: Luminescence is measured using a plate reader, and the data are used to calculate the IC50 values, representing the concentration of the ADC that inhibits cell viability by 50%.

Apoptosis Assay

The induction of apoptosis by this compound was confirmed using a caspase activation assay.

Protocol:

  • Cell Treatment: FGFR2-positive cells (e.g., SNU-16) and FGFR2-negative control cells are treated with this compound or a control ADC.

  • Caspase-3/7 Activation Measurement: After a set incubation period, the activity of caspase-3 and -7, key executioner caspases in the apoptotic pathway, is measured using a luminescent or fluorescent assay kit (e.g., Caspase-Glo® 3/7 Assay, Promega).

  • Data Analysis: An increase in caspase-3/7 activity in the this compound-treated FGFR2-positive cells compared to controls indicates the induction of apoptosis.

Internalization Assay

The internalization of this compound upon binding to FGFR2 is a prerequisite for its cytotoxic activity. This process can be visualized and quantified using fluorescence microscopy-based methods.

Protocol:

  • Labeling: The anti-FGFR2 antibody component of the ADC is labeled with a pH-sensitive fluorescent dye (e.g., pHrodo) that fluoresces brightly in the acidic environment of the endosomes and lysosomes.

  • Cell Treatment: FGFR2-expressing cells are incubated with the fluorescently labeled antibody.

  • Imaging: Live-cell imaging or flow cytometry is used to monitor the internalization of the fluorescent signal over time. The co-localization of the fluorescent signal with lysosomal markers (e.g., LysoTracker) can confirm trafficking to the lysosome.

  • Quantification: The intensity of the fluorescent signal inside the cells is quantified to determine the rate and extent of internalization.

Bystander Effect Assay

Preclinical studies have reported no evidence of a bystander effect for this compound.[5] This is consistent with its non-cleavable linker and the resulting charged payload metabolite, which is unable to cross cell membranes.[5] A typical experimental approach to assess the bystander effect is a co-culture assay.

Representative Protocol (as a specific protocol for this compound is not publicly available):

  • Cell Seeding: A co-culture of FGFR2-positive and FGFR2-negative cells is established. The two cell populations are distinguishable, for example, by expressing different fluorescent proteins (e.g., GFP and RFP).

  • ADC Treatment: The co-culture is treated with this compound.

  • Cell Viability Monitoring: The viability of both the FGFR2-positive and FGFR2-negative cell populations is monitored over time using imaging or flow cytometry.

  • Data Analysis: The absence of a significant decrease in the viability of the FGFR2-negative cells in the presence of dying FGFR2-positive cells would confirm the lack of a bystander effect.

Visualizations

Mechanism of Action Workflow

Aprutumab_Ixadotin_MOA cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space A This compound (ADC) B FGFR2 Receptor A->B Binding C Internalization (Endocytosis) B->C Complex Formation D Lysosome C->D Trafficking E Release of Auristatin Payload D->E Antibody Degradation F Microtubule Disruption E->F G Apoptosis F->G

Caption: Mechanism of action of this compound.

FGFR2 Signaling Pathway

FGFR2_Signaling_Pathway FGFR2 FGFR2 RAS RAS FGFR2->RAS PI3K PI3K FGFR2->PI3K PLCG PLCγ FGFR2->PLCG STAT STAT FGFR2->STAT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PLCG->Proliferation STAT->Proliferation

Caption: Downstream signaling pathways of FGFR2.

In Vitro Cytotoxicity Assay Workflow

Cytotoxicity_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Add serial dilutions of This compound B->C D Incubate for 72h C->D E Add CellTiter-Glo® reagent D->E F Measure luminescence E->F G Calculate IC50 values F->G

Caption: Workflow for in vitro cytotoxicity assessment.

References

Aprutumab Ixadotin: A Technical Guide to its Mechanism of Microtubule Disruption

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aprutumab Ixadotin (formerly BAY 1187982) is an antibody-drug conjugate (ADC) that was developed for the treatment of solid tumors overexpressing Fibroblast Growth Factor Receptor 2 (FGFR2).[1][2][3] It comprises a fully human anti-FGFR2 monoclonal antibody, Aprutumab, linked to a potent microtubule-disrupting agent, a derivative of auristatin W, via a non-cleavable linker.[1] This document provides a comprehensive technical overview of this compound, with a focus on its core mechanism of action: microtubule disruption. It includes a summary of preclinical and clinical data, detailed experimental protocols for relevant assays, and visualizations of the signaling pathway and experimental workflows.

Introduction

Antibody-drug conjugates are a class of targeted cancer therapies designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. This compound was engineered to target FGFR2, a receptor tyrosine kinase that is frequently overexpressed in various solid tumors, including gastric and triple-negative breast cancers.[4][5] The cytotoxic payload, an auristatin W derivative, is a potent inhibitor of tubulin polymerization, a critical process for cell division. Preclinical studies demonstrated promising anti-tumor activity in FGFR2-positive cancer models.[6] However, a first-in-human Phase I clinical trial revealed that this compound was poorly tolerated in patients, with a maximum tolerated dose (MTD) below the predicted therapeutic threshold, leading to the early termination of the trial.[4][5]

Mechanism of Action

The mechanism of action of this compound involves a multi-step process that culminates in the disruption of the microtubule network within cancer cells, leading to cell cycle arrest and apoptosis.

  • Binding and Internalization: The Aprutumab antibody component of the ADC selectively binds to FGFR2 on the surface of tumor cells.

  • Lysosomal Trafficking and Payload Release: Following binding, the ADC-FGFR2 complex is internalized and trafficked to the lysosome. Inside the lysosome, the antibody is degraded, releasing the auristatin W derivative payload.[7]

  • Microtubule Disruption: The released auristatin payload, a potent microtubule-disrupting agent, binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule dynamics leads to G2/M phase cell cycle arrest and ultimately induces apoptosis.[7]

cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_endosome Endosome/Lysosome ADC This compound (ADC) FGFR2 FGFR2 Receptor ADC->FGFR2 Binding ADC_Internalized Internalized ADC FGFR2->ADC_Internalized Internalization Tubulin Tubulin Dimers Microtubules Microtubules Tubulin->Microtubules Polymerization CellCycleArrest G2/M Cell Cycle Arrest Microtubules->CellCycleArrest Disruption leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis Payload Ixadotin Payload Payload->Tubulin Inhibition LysosomalDegradation Lysosomal Degradation ADC_Internalized->LysosomalDegradation LysosomalDegradation->Payload Release

Signaling pathway of this compound.

Quantitative Data

Preclinical In Vitro Activity
Cell LineCancer TypeIC50 (nM)Reference
SNU-16Gastric Cancer0.097 - 0.83[1]
KATO IIIGastric Cancer0.097 - 0.83[1]
SUM-52PEBreast Cancer0.097 - 0.83[1]
NCI-H716Colorectal Cancer0.097 - 0.83[1]
MFM-223Breast Cancer0.097 - 0.83[1]

This compound demonstrated potent in vitro cytotoxicity with low nanomolar IC50 values across various FGFR2-positive cancer cell lines.[1] The antigen binding affinity against FGFR2 was determined to be 0.29 nM.[1]

Preclinical In Vivo Efficacy
Xenograft ModelCancer TypeDose (mg/kg)OutcomeReference
SNU-16Gastric Cancer5>90% tumor growth inhibition[1]
MFM-223Breast Cancer1 and 5Marked decrease in tumor volume[1]
NCI-H716Colorectal Cancer7.5Notable inhibition of tumor growth[1]
PDX ModelsGastric & Breast CancerDose-dependentPartial and complete tumor regression[8]

In vivo studies using xenograft models, including patient-derived xenografts (PDX), showed significant dose-dependent anti-tumor activity.[1][8] FGFR2 amplification or overexpression was predictive of high in vivo efficacy.[6][8]

Phase I Clinical Trial Results
ParameterValueReference
Number of Patients20[4][5][9]
Dose Cohorts (mg/kg)0.1, 0.2, 0.4, 0.8, 1.3[4][5][9]
Maximum Tolerated Dose (MTD)0.2 mg/kg[4][5][9]
Dose-Limiting Toxicities (DLTs)Thrombocytopenia, proteinuria, corneal epithelial microcysts[4][5][9]
Tumor ResponseOne patient with stable disease, no objective responses[4][5][9]

The Phase I trial was terminated early due to poor tolerability, with the MTD being below the preclinically estimated minimum therapeutic dose.[4][5]

Experimental Protocols

The following are representative protocols for key experiments used in the preclinical evaluation of ADCs like this compound.

In Vitro Tubulin Polymerization Assay

This assay quantitatively measures the effect of a compound on the assembly of purified tubulin into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)

  • Test compound (Ixadotin or its derivatives)

  • Microplate spectrophotometer capable of reading absorbance at 340 nm and maintaining a temperature of 37°C.

Procedure:

  • Thaw tubulin and GTP on ice.

  • Prepare the reaction mixture on ice by combining the polymerization buffer, GTP, and tubulin to the desired final concentration (e.g., 3 mg/mL).

  • Add the test compound or vehicle control to the reaction mixture.

  • Transfer the reaction mixtures to a pre-warmed 96-well plate.

  • Immediately place the plate in the spectrophotometer pre-heated to 37°C.

  • Monitor the change in absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates microtubule polymerization.

  • Analyze the data by comparing the polymerization curves of the compound-treated samples to the vehicle control.

start Start prep_reagents Prepare Reagents on Ice (Tubulin, GTP, Buffer, Compound) start->prep_reagents mix_reaction Mix Reaction Components in Plate prep_reagents->mix_reaction incubate Incubate at 37°C in Spectrophotometer mix_reaction->incubate measure Measure Absorbance at 340 nm (Kinetic Read) incubate->measure analyze Analyze Polymerization Curves measure->analyze end End analyze->end

Workflow for an in vitro tubulin polymerization assay.
Cell Viability (MTT) Assay

This colorimetric assay is used to assess the cytotoxic effect of an ADC on cancer cell lines.

Materials:

  • FGFR2-positive and negative cancer cell lines

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader capable of reading absorbance at 570 nm.

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the cells and add the ADC dilutions. Include vehicle-only wells as a control.

  • Incubate the plate for a period of 48-144 hours at 37°C.

  • Add MTT solution to each well and incubate for 1-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[4][5][10]

Xenograft Tumor Model

This in vivo model is used to evaluate the anti-tumor efficacy of an ADC in a living organism.

Materials:

  • Immunodeficient mice (e.g., NOD scid or NMRI nu/nu)

  • FGFR2-positive tumor cells or patient-derived tumor fragments

  • This compound formulation for intravenous injection

  • Calipers for tumor measurement

  • Animal housing and monitoring facilities

Procedure:

  • Implant tumor cells subcutaneously into the flank of the immunodeficient mice.

  • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomize the animals into treatment and control groups.

  • Administer this compound intravenously at various dose levels and schedules (e.g., once weekly). The control group receives a vehicle control.

  • Measure tumor volume with calipers at regular intervals (e.g., twice weekly).

  • Monitor animal body weight and overall health as indicators of toxicity.

  • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., weight, histology).

  • Analyze the data by comparing the tumor growth curves and final tumor weights between the treated and control groups.

start Start implant Tumor Cell Implantation in Immunodeficient Mice start->implant growth Tumor Growth to Palpable Size implant->growth randomize Randomization into Treatment Groups growth->randomize treat Intravenous Administration of This compound or Vehicle randomize->treat monitor Monitor Tumor Volume and Animal Health treat->monitor end_study End of Study and Tumor Excision monitor->end_study analyze Data Analysis end_study->analyze end End analyze->end

Workflow for a xenograft tumor model experiment.

Conclusion

This compound is a well-characterized ADC that effectively targets FGFR2-positive cancer cells and induces cell death through microtubule disruption. While it demonstrated significant preclinical efficacy, the translation to the clinical setting was hampered by a narrow therapeutic window and an unfavorable toxicity profile in humans. The data and methodologies presented in this guide provide a detailed understanding of the core mechanism of this compound and serve as a valuable resource for researchers in the field of ADC development. The challenges encountered with this compound underscore the importance of developing improved preclinical models and strategies to better predict human toxicity and therapeutic index.

References

The Role of Fibroblast Growth Factor Receptor 2 (FGFR2) in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Fibroblast Growth Factor (FGF) signaling pathway is a crucial regulator of a wide array of cellular processes, including proliferation, differentiation, migration, and angiogenesis. This pathway's components, particularly the Fibroblast Growth Factor Receptors (FGFRs), are frequently dysregulated in various human cancers, making them compelling targets for therapeutic intervention. FGFR2, a prominent member of the FGFR family, has emerged as a key oncogene in several malignancies. This technical guide provides an in-depth exploration of the role of FGFR2 in different cancer types, detailing its molecular biology, genetic alterations, and the methodologies used for its detection, alongside current therapeutic strategies.

Molecular Biology of FGFR2

FGFR2 is a transmembrane receptor tyrosine kinase. Its structure comprises an extracellular ligand-binding domain, a single transmembrane helix, and an intracellular tyrosine kinase domain. The extracellular portion consists of three immunoglobulin-like (Ig) domains (D1, D2, and D3). Alternative splicing of the D3 domain results in two main isoforms, FGFR2b and FGFR2c, which exhibit distinct ligand-binding specificities and are expressed in epithelial and mesenchymal tissues, respectively. Upon binding of an FGF ligand and heparan sulfate proteoglycans, FGFR2 dimerizes, leading to the autophosphorylation of its intracellular kinase domains. This activation initiates a cascade of downstream signaling pathways, most notably the RAS-MAPK, PI3K-AKT, and PLCγ-PKC pathways, which collectively drive cellular responses.

FGFR2 Genetic Alterations in Cancer

Oncogenic activation of FGFR2 in cancer primarily occurs through three main genetic mechanisms: gene amplification, activating mutations, and chromosomal rearrangements leading to gene fusions.

  • Gene Amplification: An increase in the copy number of the FGFR2 gene leads to overexpression of the FGFR2 protein, resulting in ligand-independent receptor dimerization and constitutive activation of downstream signaling.

  • Activating Mutations: Point mutations, often occurring in the kinase domain, can stabilize the active conformation of the receptor, leading to its constitutive activation.

  • Gene Fusions: Chromosomal translocations can fuse the kinase domain of FGFR2 with a partner gene that provides a dimerization domain. This results in a chimeric protein with ligand-independent, constitutive kinase activity.

FGFR2_Alterations cluster_0 Types of FGFR2 Genetic Alterations cluster_1 Consequences cluster_2 Oncogenic Signaling Amplification Gene Amplification desc1 Increased FGFR2 gene copy number Amplification->desc1 Overexpression Protein Overexpression Amplification->Overexpression Mutation Activating Mutations desc2 Point mutations in functional domains Mutation->desc2 Constitutive_Activation Constitutive Kinase Activity Mutation->Constitutive_Activation Fusion Gene Fusions desc3 Fusion with a partner gene Fusion->desc3 Fusion->Constitutive_Activation Downstream Activation of Downstream Pathways (MAPK, PI3K-AKT) Overexpression->Downstream Constitutive_Activation->Downstream

Caption: Oncogenic activation of FGFR2 through various genetic alterations.

Role of FGFR2 in Specific Cancer Types

The prevalence and type of FGFR2 alterations vary significantly across different cancers. The following sections summarize the role of FGFR2 in key malignancies.

Cholangiocarcinoma (CCA)

FGFR2 fusions are a defining molecular feature of intrahepatic cholangiocarcinoma (iCCA), occurring in approximately 10-16% of patients. These fusions are more common in younger patients and are associated with a more favorable prognosis compared to other iCCA subtypes. The most frequent fusion partner is BICC1, but numerous other partners have been identified. These fusions lead to constitutive kinase activity and are potent oncogenic drivers.

Gastric Cancer

FGFR2 amplification is the most common alteration in gastric cancer, observed in about 4-10% of cases, particularly in the diffuse histological subtype. This amplification is linked to poor prognosis and has been identified as a mechanism of resistance to other targeted therapies.

Breast Cancer

In breast cancer, FGFR2 alterations are less frequent but have been reported. Amplification occurs in a small subset of cases, while activating mutations are also found, particularly in hormone receptor-positive tumors.

Endometrial Cancer

Activating mutations in FGFR2 are found in approximately 10-12% of endometrial cancers. These mutations are often seen in tumors of the endometrioid subtype and are associated with a poorer prognosis.

Summary of FGFR2 Alterations in Various Cancers
Cancer TypePredominant AlterationPrevalenceClinical Significance
Cholangiocarcinoma (Intrahepatic) Fusions (e.g., FGFR2-BICC1)10-16%Oncogenic driver, favorable prognosis, therapeutic target
Gastric Cancer Amplification4-10%Poor prognosis, associated with diffuse type
Breast Cancer Amplification, Mutations~2-5%Potential therapeutic target in a subset of patients
Endometrial Cancer Mutations10-12%Associated with endometrioid subtype, poor prognosis
Urothelial Carcinoma Mutations, FusionsVariableEmerging therapeutic target

FGFR2 Signaling Pathways

Activated FGFR2 triggers several downstream signaling cascades that promote cancer cell proliferation, survival, and migration.

FGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR2 FGFR2 Receptor FGF->FGFR2 Binds PLCg PLCγ FGFR2->PLCg GRB2_SOS GRB2/SOS FGFR2->GRB2_SOS PI3K PI3K FGFR2->PI3K DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival PKC PKC DAG->PKC Migration Migration PKC->Migration

Caption: Key downstream signaling pathways activated by FGFR2.

Therapeutic Targeting of FGFR2

The critical role of FGFR2 in driving cancer progression has led to the development of numerous targeted inhibitors. These are generally small molecules that compete with ATP for binding to the kinase domain of the receptor, thereby blocking its activity. Several FGFR inhibitors have received regulatory approval for the treatment of FGFR2-altered cancers.

InhibitorTypeApproved Indication(s) for FGFR2 Alterations
Pemigatinib Pan-FGFR inhibitorCholangiocarcinoma with FGFR2 fusions/rearrangements
Infigratinib Pan-FGFR inhibitorCholangiocarcinoma with FGFR2 fusions/rearrangements
Erdafitinib Pan-FGFR inhibitorUrothelial carcinoma with susceptible FGFR2/3 alterations
Futibatinib Irreversible FGFR inhibitorCholangiocarcinoma with FGFR2 fusions/rearrangements

Methodologies for Detecting FGFR2 Alterations

Accurate detection of FGFR2 alterations is crucial for patient selection for targeted therapies. A multi-modal approach is often employed.

Detection_Workflow cluster_input Input cluster_methods Detection Methods cluster_outputs Detected Alterations Tumor_Sample Tumor Tissue Sample (FFPE or Fresh Frozen) IHC Immunohistochemistry (IHC) Tumor_Sample->IHC FISH Fluorescence In Situ Hybridization (FISH) Tumor_Sample->FISH NGS Next-Generation Sequencing (NGS) Tumor_Sample->NGS Protein_Expression FGFR2 Protein Overexpression IHC->Protein_Expression Screens for Gene_Amplification Gene Amplification FISH->Gene_Amplification Detects Gene_Fusions Gene Fusions FISH->Gene_Fusions Detects NGS->Gene_Amplification Detects NGS->Gene_Fusions Detects Mutations Mutations NGS->Mutations Detects

Caption: Workflow for the detection of various FGFR2 alterations.

Experimental Protocols
  • Sectioning: Cut 4-5 µm thick sections from formalin-fixed, paraffin-embedded (FFPE) tumor tissue blocks and mount on positively charged slides.

  • Deparaffinization and Rehydration: Deparaffinize slides in xylene and rehydrate through a graded series of ethanol to distilled water.

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate buffer (pH 6.0) in a pressure cooker or water bath at 95-100°C for 20-30 minutes.

  • Peroxidase Block: Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity.

  • Primary Antibody Incubation: Incubate with a validated primary antibody against FGFR2 at an optimized dilution (e.g., 1:100) in a humidified chamber overnight at 4°C.

  • Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody for 30-60 minutes at room temperature. Visualize with a chromogen such as diaminobenzidine (DAB).

  • Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting: Dehydrate slides through a graded ethanol series and xylene, and coverslip with a permanent mounting medium.

  • Scoring: Evaluate FGFR2 protein expression based on staining intensity and the percentage of positive tumor cells.

  • Probe Selection: Utilize a break-apart probe set for the FGFR2 gene locus. This consists of two differently colored probes that flank the FGFR2 gene.

  • Slide Preparation: Prepare slides as for IHC (deparaffinization and rehydration).

  • Pretreatment: Treat slides with a protease solution (e.g., pepsin) to permeabilize the cells and allow probe entry.

  • Denaturation: Co-denature the probe and target DNA on the slide at 75-80°C for 5-10 minutes.

  • Hybridization: Incubate the slides in a humidified chamber at 37°C overnight to allow the probes to hybridize to the target DNA.

  • Post-Hybridization Washes: Perform stringent washes to remove unbound and non-specifically bound probes.

  • Counterstaining: Apply a DAPI (4',6-diamidino-2-phenylindole) counterstain to visualize the nuclei.

  • Analysis: Using a fluorescence microscope, analyze at least 100 tumor cell nuclei. In a normal cell, the two probes will appear as a fused or closely co-localized signal. In a cell with an FGFR2 rearrangement, the probes will be split apart, resulting in separate signals.

  • DNA/RNA Extraction: Extract high-quality genomic DNA and/or RNA from tumor tissue or circulating tumor DNA (ctDNA).

  • Library Preparation:

    • DNA-seq: Shear DNA to the desired fragment size. Ligate adapters containing barcodes and sequences for amplification and sequencing. For targeted sequencing, use hybridization capture with probes specific for the FGFR2 gene and its potential fusion partners.

    • RNA-seq: Convert RNA to cDNA. Prepare sequencing libraries similarly to DNA-seq. RNA-seq is particularly effective for detecting gene fusions.

  • Sequencing: Sequence the prepared libraries on an NGS platform (e.g., Illumina NovaSeq).

  • Bioinformatic Analysis:

    • Align sequencing reads to the human reference genome.

    • Mutation Calling: Use variant calling algorithms to identify single nucleotide variants (SNVs) and small insertions/deletions (indels).

    • Copy Number Variation (CNV) Analysis: Analyze read depth to detect gene amplifications.

    • Fusion Detection: Use specialized algorithms to identify reads that span chromosomal breakpoints, indicating a gene fusion.

  • Variant Annotation and Interpretation: Annotate identified alterations with information from databases to determine their potential clinical significance.

Conclusion

FGFR2 is a clinically significant oncogene in a variety of cancers, with its dysregulation through gene amplification, mutations, and fusions driving tumor growth and progression. The development of potent and selective FGFR2 inhibitors has transformed the therapeutic landscape for patients with FGFR2-altered malignancies, particularly in cholangiocarcinoma. Accurate and robust molecular testing is paramount for identifying patients who may benefit from these targeted therapies. Future research will likely focus on overcoming resistance mechanisms to FGFR inhibitors and exploring combination therapies to further improve patient outcomes.

An In-depth Technical Guide on the Core Mechanisms of Resistance to Aprutumab Ixadotin

Author: BenchChem Technical Support Team. Date: November 2025

For an audience of researchers, scientists, and drug development professionals.

Disclaimer: Aprutumab Ixadotin (BAY 1187982) is an antibody-drug conjugate (ADC) targeting the Fibroblast Growth Factor Receptor 2 (FGFR2).[1][2][3] Its first-in-human phase I clinical trial was terminated early due to poor tolerability, and as such, clinical data on acquired resistance is not available.[1][4] This guide, therefore, extrapolates potential mechanisms of resistance based on established principles of ADC resistance and the specific characteristics of this compound. The experimental protocols and data presented are illustrative and intended to provide a framework for investigating resistance in a preclinical setting.

Introduction

This compound is comprised of a fully human anti-FGFR2 monoclonal antibody, a non-cleavable linker, and a potent microtubule-disrupting agent, an auristatin W derivative.[3][4] The development of resistance to such a targeted therapy is a multifaceted process that can occur through various alterations in the cancer cell's biology. Understanding these potential resistance mechanisms is critical for the development of next-generation ADCs and strategies to overcome treatment failure. This guide outlines the theoretical framework for the development of resistance to this compound, provides detailed experimental protocols to investigate these mechanisms, and presents hypothetical data in a structured format.

The primary hypothesized mechanisms of resistance to this compound can be categorized as follows:

  • Alterations in the Target Antigen (FGFR2): Changes in the expression or structure of FGFR2 can prevent the binding of the ADC.

  • Impaired ADC Internalization and Trafficking: The ADC may not be efficiently internalized or transported to the lysosome for payload release.

  • Defective Lysosomal Processing: Alterations in lysosomal function can prevent the degradation of the antibody and the release of the cytotoxic payload.

  • Payload-Related Resistance: Cancer cells can develop mechanisms to evade the cytotoxic effects of the auristatin payload, such as increased drug efflux or alterations in the microtubule dynamics.

Alterations in the Target Antigen: FGFR2

A primary mechanism of resistance to ADCs is the loss or modification of the target antigen on the cancer cell surface.[5][6][7]

Downregulation of FGFR2 Expression

Continuous exposure to this compound could select for cancer cell populations with reduced FGFR2 expression, thereby limiting the number of ADC molecules that can bind to the cell surface.

Cell LineTreatmentMean FGFR2 Surface Expression (MFI)% Change from ParentalIC50 (nM)Fold Change in IC50
SNU-16 (Parental)Vehicle85,432-0.5-
SNU-16-AR-R1This compound21,358-75%15.230.4
SNU-16-AR-R2This compound34,173-60%9.819.6

MFI: Mean Fluorescence Intensity

  • Cell Preparation:

    • Harvest parental and this compound-resistant cell lines (e.g., SNU-16-AR) during logarithmic growth phase.

    • Wash cells twice with ice-cold PBS containing 2% Fetal Bovine Serum (FACS buffer).

    • Resuspend cells to a concentration of 1x10^6 cells/mL in FACS buffer.

  • Antibody Staining:

    • Incubate 100 µL of cell suspension with a fluorophore-conjugated anti-FGFR2 antibody (different from Aprutumab to avoid competition) for 30 minutes at 4°C in the dark.

    • Include an isotype control to account for non-specific binding.

  • Data Acquisition:

    • Wash cells twice with FACS buffer.

    • Resuspend in 500 µL of FACS buffer.

    • Analyze on a flow cytometer, acquiring at least 10,000 events per sample.

  • Data Analysis:

    • Gate on the live cell population based on forward and side scatter.

    • Determine the Mean Fluorescence Intensity (MFI) for FGFR2 staining and the isotype control.

    • Subtract the isotype MFI from the FGFR2 MFI to obtain the specific signal.

Impaired ADC Internalization and Trafficking

Even with adequate FGFR2 expression, resistance can emerge from defects in the cellular machinery responsible for ADC internalization and lysosomal trafficking.

Altered Endocytic Pathways

A shift from clathrin-mediated endocytosis, which directs cargo to lysosomes, to caveolae-mediated endocytosis can result in the ADC being trafficked to non-proteolytic compartments.[8]

Cell LineTreatmentClathrin Heavy Chain Expression (Relative Units)Caveolin-1 Expression (Relative Units)This compound Internalization (MFI at 4h)
MFM-223 (Parental)Vehicle1.01.05,678
MFM-223-AR-R1This compound0.62.52,134
MFM-223-AR-R2This compound0.72.12,589
  • Protein Extraction:

    • Lyse parental and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Load 20 µg of protein per lane onto a 4-20% Tris-glycine gel.

    • Perform electrophoresis and transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate with primary antibodies against Clathrin Heavy Chain and Caveolin-1 overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect chemiluminescence using an imaging system.

    • Quantify band intensity and normalize to a loading control (e.g., GAPDH).

ADC_Trafficking_Workflow cluster_cell_surface Cell Surface cluster_internalization Internalization cluster_trafficking Intracellular Trafficking cluster_payload_release Payload Release & Action ADC This compound FGFR2 FGFR2 Receptor ADC->FGFR2 Binding Clathrin Clathrin-Mediated Endocytosis FGFR2->Clathrin Productive Pathway Caveolae Caveolae-Mediated Endocytosis FGFR2->Caveolae Resistance Pathway Endosome Early Endosome Clathrin->Endosome Caveosome Caveosome (Non-proteolytic) Caveolae->Caveosome Lysosome Lysosome Endosome->Lysosome Payload Auristatin Payload Lysosome->Payload Microtubules Microtubule Disruption Payload->Microtubules Apoptosis Apoptosis Microtubules->Apoptosis Payload_Efflux cluster_membrane Cell Membrane cluster_inside Intracellular MDR1 MDR1 Transporter Payload_Out Auristatin Payload MDR1->Payload_Out Efflux Payload_In Auristatin Payload Payload_In->MDR1 Binding Microtubules Microtubules Payload_In->Microtubules Cytotoxic Action FGFR2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGFR2 FGFR2 RAS RAS FGFR2->RAS PI3K PI3K FGFR2->PI3K EGFR EGFR (Bypass Receptor) EGFR->RAS Bypass Activation EGFR->PI3K Bypass Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Aprutumab This compound Aprutumab->FGFR2 Inhibition

References

Aprutumab Ixadotin: A Technical Overview of Preclinical Efficacy in Gastric Cancer Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aprutumab ixadotin (BAY 1187982) is an antibody-drug conjugate (ADC) that represents a targeted therapeutic approach for cancers overexpressing the Fibroblast Growth Factor Receptor 2 (FGFR2). This document provides a detailed technical guide on the preclinical evaluation of this compound in various gastric cancer models, summarizing key quantitative data, experimental methodologies, and the underlying mechanism of action. While the clinical development of this compound was terminated early due to tolerability issues in a phase I trial, the preclinical data offers valuable insights into the potential of targeting FGFR2 in gastric cancer.[1][2][3]

Core Components and Mechanism of Action

This compound is comprised of three key components:

  • A fully human monoclonal antibody: This antibody specifically targets and binds to the extracellular domain of FGFR2.

  • A potent cytotoxic payload: An auristatin derivative, which is a microtubule-disrupting agent.

  • A stable linker: This linker connects the antibody to the cytotoxic payload, ensuring its delivery to the target cancer cells.

The mechanism of action begins with the binding of the antibody component of this compound to FGFR2 on the surface of gastric cancer cells. This binding triggers the internalization of the ADC into the cell. Once inside, the linker is cleaved, releasing the auristatin payload. The released payload then disrupts the microtubule network within the cancer cell, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death).

Quantitative In Vitro Efficacy

The in vitro potency of this compound has been evaluated in a panel of cancer cell lines, including those of gastric origin. The following table summarizes the half-maximal inhibitory concentration (IC50) values, demonstrating the potent and selective activity of the ADC in FGFR2-positive cells.

Cell LineCancer TypeFGFR2 StatusThis compound IC50 (nM)
SNU-16Gastric CancerPositive0.097 - 0.83[4]
MFM-223Breast CancerPositiveLow nM to sub-nM
NCI-H716Colorectal CancerPositiveLow nM to sub-nM
MDA-MB-231Breast CancerNegativeInactive
HEK-293Embryonic KidneyNegativeInactive
BaF/3Pro-BNegativeInactive

Quantitative In Vivo Efficacy

The anti-tumor activity of this compound has been demonstrated in various xenograft models of gastric cancer, including both cell line-derived xenografts (CDX) and patient-derived xenografts (PDX).

Cell Line-Derived Xenograft (CDX) Models
ModelCancer TypeTreatmentDosageOutcome
SNU-16Gastric CancerThis compound5 mg/kgSignificant tumor growth inhibition[4]
SNU-16Gastric CancerThis compound7.5 mg/kgPartial tumor regression[4]
Patient-Derived Xenograft (PDX) Models
ModelCancer TypeTreatmentOutcome
GC10-0608Gastric CancerThis compoundEfficacious

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol outlines a general procedure for assessing the effect of this compound on the viability of gastric cancer cell lines.

Materials:

  • Gastric cancer cell lines (e.g., SNU-16)

  • Complete cell culture medium

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound and a vehicle control.

  • Incubate the plate for a specified period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the IC50 value by plotting the percentage of cell viability against the concentration of this compound.

In Vitro Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes a common method for detecting apoptosis induced by this compound.

Materials:

  • Gastric cancer cell lines

  • Complete cell culture medium

  • This compound

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Flow cytometer

Procedure:

  • Culture gastric cancer cells and treat them with this compound at various concentrations for a defined time.

  • Harvest the cells and wash them with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in the binding buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Analyze the stained cells using a flow cytometer.

    • Annexin V-positive, PI-negative cells are considered early apoptotic.

    • Annexin V-positive, PI-positive cells are considered late apoptotic or necrotic.

In Vivo Xenograft Studies

This protocol provides a general framework for evaluating the in vivo efficacy of this compound.

Animal Models:

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID mice).

Procedure:

  • Tumor Implantation:

    • For CDX models, subcutaneously inject a suspension of gastric cancer cells (e.g., SNU-16) mixed with Matrigel into the flank of the mice.

    • For PDX models, surgically implant a small fragment of a patient's gastric tumor into the flank of the mice.

  • Tumor Growth Monitoring:

    • Monitor tumor growth regularly by measuring the tumor dimensions with calipers.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Treatment:

    • Once the tumors reach a predetermined size, randomize the mice into treatment and control groups.

    • Administer this compound intravenously at the specified doses and schedule. The control group receives a vehicle control.

  • Efficacy Evaluation:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Visualizations

Signaling Pathway of this compound

Aprutumab_Ixadotin_Pathway cluster_extracellular Extracellular Space cluster_cell Gastric Cancer Cell cluster_cytoplasm Cytoplasm This compound This compound FGFR2 FGFR2 This compound->FGFR2 Binding Internalized ADC Internalized ADC FGFR2->Internalized ADC Internalization Lysosome Lysosome Internalized ADC->Lysosome Trafficking Auristatin Payload Auristatin Payload Lysosome->Auristatin Payload Payload Release Microtubule Disruption Microtubule Disruption Auristatin Payload->Microtubule Disruption Cell Cycle Arrest Cell Cycle Arrest Microtubule Disruption->Cell Cycle Arrest Apoptosis Apoptosis Cell Cycle Arrest->Apoptosis

Caption: Mechanism of action of this compound in gastric cancer cells.

Experimental Workflow for In Vivo Studies

InVivo_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Tumor Implantation Tumor Implantation Tumor Growth Tumor Growth Tumor Implantation->Tumor Growth Randomization Randomization Tumor Growth->Randomization Drug Administration Drug Administration Randomization->Drug Administration Tumor Measurement Tumor Measurement Drug Administration->Tumor Measurement Endpoint Analysis Endpoint Analysis Tumor Measurement->Endpoint Analysis

Caption: General workflow for preclinical in vivo efficacy studies.

Conclusion

The preclinical data for this compound in gastric cancer models demonstrates a potent and selective anti-tumor activity driven by its specific targeting of FGFR2. The in vitro and in vivo studies highlight its ability to inhibit the growth of FGFR2-positive gastric cancer cells and tumors. While clinical progression was halted, the information gathered from these preclinical evaluations provides a strong rationale for the continued exploration of FGFR2 as a therapeutic target in gastric cancer and underscores the potential of ADCs in this indication. The detailed protocols and data presented in this guide can serve as a valuable resource for researchers in the field of oncology and drug development.

References

An In-Depth Technical Guide to the Non-cleavable Linker in Aprutumab Ixadotin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aprutumab ixadotin (formerly BAY 1187982) is an antibody-drug conjugate (ADC) that was developed for the treatment of solid tumors overexpressing the Fibroblast Growth Factor Receptor 2 (FGFR2).[1][2] This ADC comprises three key components: a fully human IgG1 monoclonal antibody (aprutumab) targeting FGFR2, a potent microtubule-disrupting agent derived from auristatin (an auristatin W derivative), and a stable, non-cleavable linker that covalently connects the antibody to the cytotoxic payload.[2][3] This technical guide provides a detailed examination of the non-cleavable linker technology at the core of this compound, including its mechanism of action, relevant experimental data, and detailed protocols for key analytical methods.

The Non-cleavable Linker: Core of this compound's Design

The linker in an ADC is a critical component that dictates its stability in circulation and the mechanism of payload release. This compound utilizes a non-cleavable linker, which offers the advantage of increased plasma stability compared to many cleavable linkers.[4] This enhanced stability is designed to minimize the premature release of the highly potent auristatin payload in systemic circulation, thereby reducing the potential for off-target toxicity.[4]

The cytotoxic drug is released from ADCs with non-cleavable linkers following the internalization of the ADC and degradation of the antibody backbone within the lysosome of the target cancer cell.[5][6] This process results in the release of the payload still attached to the linker and the lysine residue from the antibody to which it was conjugated.[4]

Mechanism of Action

The mechanism of action for this compound begins with the binding of the aprutumab antibody to the FGFR2 receptor on the surface of tumor cells. This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC. The ADC is then trafficked to the lysosome, where the proteolytic degradation of the antibody releases the linker-payload conjugate. The auristatin W derivative payload is then free to exert its cytotoxic effect by binding to tubulin and disrupting microtubule polymerization.[2][7] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[2]

Mechanism of Action of this compound Aprutumab_Ixadotin This compound (ADC) Binding Binding Aprutumab_Ixadotin->Binding FGFR2 FGFR2 Receptor (Tumor Cell Surface) FGFR2->Binding Internalization Receptor-Mediated Endocytosis Binding->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Degradation Antibody Degradation Lysosome->Degradation Payload_Release Release of Linker-Payload Degradation->Payload_Release Tubulin_Binding Binding to Tubulin Payload_Release->Tubulin_Binding Microtubule_Disruption Microtubule Polymerization Inhibition Tubulin_Binding->Microtubule_Disruption Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Mechanism of this compound

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Cytotoxicity of this compound [2]

Cell LineCancer TypeFGFR2 ExpressionIC₅₀ (nM)
SNU-16Gastric CancerHigh0.097
KATO IIIGastric CancerHigh0.12
SUM-52PEBreast CancerHigh0.21
NCI-H716Colorectal CancerHigh0.83
MFM-223Breast CancerHighNot Reported
MDA-MB-231Breast CancerLow>100
KYSE-180Esophageal CancerLow>100
4T1Murine Breast CancerNegative>100

Table 2: In Vivo Efficacy of this compound in Xenograft Models [8]

Xenograft ModelCancer TypeDosing ScheduleTumor Growth Inhibition
SNU-16Gastric Cancer5 mg/kg, i.v., once weekly>90% partial tumor regression
MFM-223Breast Cancer1 and 5 mg/kg, i.v., once weeklyMarked decrease in tumor volume
NCI-H716Colorectal Cancer7.5 mg/kg, i.v., once weeklyNotable inhibition of tumor growth

Experimental Protocols

Detailed methodologies for key experiments cited in the development and characterization of this compound are provided below.

Protocol 1: Lysine-Based Antibody-Drug Conjugation

This protocol describes a general method for conjugating a drug-linker to an antibody via lysine residues using an N-hydroxysuccinimide (NHS) ester.[9][][11]

Lysine-Based ADC Conjugation Workflow Start Start Antibody_Prep 1. Antibody Preparation (Buffer Exchange) Start->Antibody_Prep Conjugation 3. Conjugation Reaction (pH 8.0-9.0) Antibody_Prep->Conjugation Linker_Payload_Prep 2. Linker-Payload Activation (NHS Ester) Linker_Payload_Prep->Conjugation Purification 4. Purification (Size Exclusion Chromatography) Conjugation->Purification Characterization 5. Characterization (HIC, RP-HPLC, MS) Purification->Characterization End End Characterization->End

ADC Conjugation Workflow

Materials:

  • Monoclonal antibody (e.g., Aprutumab) in a suitable buffer (e.g., PBS).

  • Drug-linker with an NHS ester reactive group.

  • Anhydrous dimethyl sulfoxide (DMSO).

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

  • Purification column (e.g., size-exclusion chromatography column).

  • Analytical instruments (e.g., HIC-HPLC, RP-HPLC, Mass Spectrometer).

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer), perform a buffer exchange into an amine-free buffer like PBS.

    • Adjust the antibody concentration to 1-10 mg/mL.

  • Drug-Linker-NHS Ester Preparation:

    • Just before use, dissolve the drug-linker-NHS ester in a minimal amount of anhydrous DMSO to a stock concentration of, for example, 10 mg/mL.

  • Conjugation Reaction:

    • Add the reaction buffer to the antibody solution to achieve a final pH of 8.0-9.0.

    • Add the dissolved drug-linker-NHS ester to the antibody solution at a specific molar ratio (e.g., 5-10 fold molar excess of the linker-drug). The volume of DMSO should not exceed 10% of the total reaction volume.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

  • Purification:

    • Purify the ADC from unreacted drug-linker and other small molecules using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using hydrophobic interaction chromatography (HIC) or reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Confirm the identity and integrity of the ADC using mass spectrometry.

Protocol 2: In Vitro Microtubule Polymerization Assay

This assay is used to determine the effect of the auristatin payload on tubulin polymerization.[2][12]

Materials:

  • Purified tubulin.

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl₂, 1 mM EGTA).

  • GTP solution.

  • Test compound (Auristatin W derivative) and controls (e.g., paclitaxel as a polymerization promoter, nocodazole as a polymerization inhibitor).

  • Microplate reader capable of measuring absorbance at 340 nm.

Procedure:

  • Prepare a tubulin solution in polymerization buffer on ice.

  • Add GTP to the tubulin solution to a final concentration of 1 mM.

  • Add the test compound or control to the wells of a 96-well plate.

  • Initiate the polymerization by adding the tubulin/GTP solution to the wells and immediately place the plate in the microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates microtubule polymerization.

Protocol 3: Cell Viability Assay (CellTiter-Glo®)

This assay determines the cytotoxicity of the ADC on cancer cell lines.[9][13][14]

Materials:

  • Cancer cell lines (e.g., SNU-16, MDA-MB-231).

  • Cell culture medium and supplements.

  • 96-well opaque-walled plates.

  • This compound and control ADC.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • Luminometer.

Procedure:

  • Seed cells in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of this compound or a control ADC for a specified period (e.g., 72 hours).

  • Equilibrate the plate to room temperature for approximately 30 minutes.

  • Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.

Signaling Pathway of Auristatin-Induced Apoptosis

The auristatin W derivative payload of this compound induces apoptosis primarily through the disruption of microtubule dynamics. This leads to the activation of the intrinsic apoptotic pathway.

Auristatin-Induced Apoptosis Signaling Pathway Auristatin Auristatin W Derivative Tubulin Tubulin Auristatin->Tubulin Microtubule_Disruption Microtubule Polymerization Inhibition Tubulin->Microtubule_Disruption Mitotic_Arrest Mitotic Arrest (G2/M Phase) Microtubule_Disruption->Mitotic_Arrest ER_Stress Endoplasmic Reticulum Stress Microtubule_Disruption->ER_Stress Bcl2_Family Modulation of Bcl-2 Family Proteins (e.g., Bcl-2 down, Bax up) Mitotic_Arrest->Bcl2_Family JNK_Activation JNK Activation ER_Stress->JNK_Activation JNK_Activation->Bcl2_Family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_Activation Caspase Cascade Activation (Caspase-9, Caspase-3) Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Auristatin Apoptosis Pathway

Disruption of the microtubule network can also induce endoplasmic reticulum (ER) stress, which can activate the JNK signaling pathway, further contributing to the apoptotic signal.[15] The mitotic arrest triggers changes in the expression of Bcl-2 family proteins, leading to a decrease in anti-apoptotic proteins like Bcl-2 and an increase in pro-apoptotic proteins like Bax.[16] This shift in balance leads to mitochondrial outer membrane permeabilization and the release of cytochrome c, which in turn activates the caspase cascade, culminating in apoptosis.[17]

Conclusion

The non-cleavable linker is a pivotal component of this compound, ensuring stability in circulation and facilitating the targeted delivery of its potent auristatin payload. While the clinical development of this compound was terminated due to a narrow therapeutic window observed in a Phase I trial, the technical principles of its design, particularly the use of a stable non-cleavable linker with a highly potent payload, remain relevant to the field of antibody-drug conjugates.[18] The detailed protocols and data presented in this guide offer valuable insights for researchers and drug developers working on the next generation of ADCs.

References

Aprutumab Ixadotin: An In-Depth Technical Guide on its Impact on Cell Signaling Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aprutumab ixadotin (BAY 1187982) is an antibody-drug conjugate (ADC) that represents a targeted therapeutic strategy against cancers overexpressing Fibroblast Growth Factor Receptor 2 (FGFR2). This document provides a comprehensive technical overview of the mechanism of action of this compound, with a specific focus on its effects on intracellular cell signaling pathways. By combining the specificity of a monoclonal antibody against FGFR2 with the potent cytotoxic activity of an auristatin derivative, this compound offers a dual mechanism to combat tumor growth. This guide will delve into the preclinical data, the intricacies of the FGFR2 signaling cascade, the mechanism of the cytotoxic payload, and detailed experimental protocols relevant to the study of this ADC.

Introduction to this compound

This compound is an investigational ADC composed of a fully human monoclonal antibody targeted to FGFR2, linked to a potent microtubule-disrupting agent, a derivative of auristatin.[1] FGFR2, a receptor tyrosine kinase, is frequently overexpressed in a variety of solid tumors, including gastric, breast, and ovarian cancers, making it an attractive target for cancer therapy.[1][2] The rationale behind this compound is to selectively deliver a cytotoxic payload to tumor cells that overexpress FGFR2, thereby minimizing systemic toxicity and enhancing the therapeutic index.

Mechanism of Action

The mechanism of action of this compound is twofold:

  • Targeted Inhibition of FGFR2 Signaling: The monoclonal antibody component of this compound binds to the extracellular domain of FGFR2. This binding is expected to interfere with the dimerization and subsequent activation of the receptor, thereby inhibiting the downstream signaling pathways that drive cell proliferation, survival, and differentiation.

  • Delivery of a Cytotoxic Payload: Upon binding to FGFR2, the ADC is internalized by the tumor cell. Inside the cell, the auristatin payload is released and disrupts the microtubule network, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.

The FGFR2 Signaling Pathway

FGFR2 activation initiates a cascade of intracellular signaling events that are crucial for tumorigenesis. The primary signaling pathways downstream of FGFR2 include:

  • RAS-MAPK Pathway: This pathway is central to cell proliferation. Upon activation, FGFR2 recruits adaptor proteins like FRS2, which in turn activate the RAS-RAF-MEK-ERK cascade, leading to the transcription of genes involved in cell cycle progression.

  • PI3K-AKT Pathway: This pathway is critical for cell survival and growth. Activated FGFR2 can stimulate the PI3K-AKT-mTOR pathway, which inhibits apoptosis and promotes protein synthesis and cell growth.

  • PLCγ Pathway: Activation of Phospholipase C gamma (PLCγ) by FGFR2 leads to the generation of inositol triphosphate (IP3) and diacylglycerol (DAG), which in turn activate protein kinase C (PKC) and modulate intracellular calcium levels, influencing cell migration and invasion.

  • JAK-STAT Pathway: The JAK-STAT pathway can also be activated by FGFR2, leading to the transcription of genes involved in cell survival and proliferation.

FGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF FGFR2 FGFR2 FGF->FGFR2 Binding & Dimerization FRS2 FRS2 GRB2/SOS GRB2/SOS RAS RAS RAF RAF MEK MEK ERK ERK Transcription Transcription ERK->Transcription Cell_Responses Cell Proliferation, Survival, Migration Transcription->Cell_Responses leads to STAT STAT STAT->Transcription

Expected Effects of this compound on Cell Signaling

While direct evidence on the specific signaling effects of this compound is limited in publicly available literature, inferences can be drawn from studies on other anti-FGFR2 monoclonal antibodies. Treatment of FGFR2-amplified gastric cancer cells with a specific anti-FGFR2 antibody, PRO-007, resulted in a decrease in the phosphorylation of both AKT and ERK. This suggests that the antibody component of this compound likely inhibits the PI3K-AKT and RAS-MAPK pathways.

The dual mechanism of this compound suggests a synergistic effect. The antibody-mediated blockade of pro-survival signals from FGFR2 would sensitize the cancer cells to the cytotoxic effects of the auristatin payload.

Aprutumab_Mechanism cluster_signaling Signaling Inhibition cluster_cytotoxicity Cytotoxic Payload Delivery Aprutumab_Ixadotin Aprutumab Ixadotin FGFR2 FGFR2 on Tumor Cell Aprutumab_Ixadotin->FGFR2 Binding Signaling_Pathways RAS-MAPK, PI3K-AKT, PLCγ, JAK-STAT FGFR2->Signaling_Pathways Inhibition of Downstream Signaling Internalization Internalization FGFR2->Internalization Proliferation_Survival Decreased Cell Proliferation & Survival Signaling_Pathways->Proliferation_Survival Payload_Release Auristatin Payload Release Internalization->Payload_Release Microtubule_Disruption Microtubule Disruption Payload_Release->Microtubule_Disruption Apoptosis Cell Cycle Arrest & Apoptosis Microtubule_Disruption->Apoptosis

Quantitative Preclinical Data

Preclinical studies have demonstrated the in vitro and in vivo efficacy of this compound in FGFR2-positive cancer models.

In Vitro Cytotoxicity

This compound has shown potent and selective cytotoxic activity against FGFR2-expressing cancer cell lines.

Cell LineCancer TypeFGFR2 ExpressionIC50 (nM)
SNU-16Gastric CancerHigh0.1
KATO-IIIGastric CancerHigh0.2
MFM-223Breast CancerHigh0.3
NCI-H716Colorectal CancerHigh0.8

Data compiled from publicly available preclinical study information.

In Vivo Antitumor Activity

In xenograft models of human cancers, this compound demonstrated significant tumor growth inhibition.

Xenograft ModelCancer TypeTreatment DoseTumor Growth Inhibition (%)
SNU-16Gastric Cancer5 mg/kg>90
MFM-223Breast Cancer5 mg/kgSignificant regression
NCI-H716Colorectal Cancer7.5 mg/kgSignificant inhibition

Data compiled from publicly available preclinical study information.

Detailed Experimental Protocols

Western Blotting for Phosphorylated ERK (p-ERK)

This protocol is used to assess the effect of this compound on the RAS-MAPK pathway.

  • Cell Culture and Treatment: Plate FGFR2-positive cells (e.g., SNU-16) and grow to 70-80% confluency. Treat cells with varying concentrations of this compound for specified time points.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with a primary antibody against p-ERK1/2 overnight at 4°C. Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize bands using an ECL substrate and an imaging system.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

Western_Blot_Workflow Cell_Treatment Cell Treatment with This compound Cell_Lysis Cell_Lysis Cell_Treatment->Cell_Lysis Protein_Quantification Protein_Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Immunoblotting Primary & Secondary Antibody Incubation Transfer->Immunoblotting Detection Chemiluminescent Detection Immunoblotting->Detection Analysis Densitometry Analysis Detection->Analysis

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed FGFR2-positive cells in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound and incubate for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS-HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Tumor Xenograft Model

This in vivo model assesses the antitumor efficacy of this compound.

  • Cell Implantation: Subcutaneously inject FGFR2-positive tumor cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize mice into treatment and control groups. Administer this compound (e.g., intravenously) at specified doses and schedules.

  • Tumor Measurement: Measure tumor volume with calipers at regular intervals.

  • Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study.

  • Data Analysis: Compare tumor growth rates between the treated and control groups to determine the percentage of tumor growth inhibition.

Conclusion

This compound is a promising ADC that targets FGFR2-overexpressing cancers through a dual mechanism of action: inhibition of key oncogenic signaling pathways and targeted delivery of a potent cytotoxic agent. The preclinical data strongly support its potential as a therapeutic agent. Further investigation into its precise effects on the downstream signaling components of the FGFR2 pathway will provide a more complete understanding of its molecular mechanism and may aid in the identification of biomarkers for patient selection. The experimental protocols detailed in this guide provide a framework for researchers to further explore the multifaceted activity of this compound.

References

Methodological & Application

Application Notes and Protocols for Aprutumab Ixadotin in Preclinical Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aprutumab Ixadotin (also known as BAY 1187982) is an antibody-drug conjugate (ADC) that has been investigated for the treatment of solid tumors. It is composed of a fully human monoclonal antibody targeting the Fibroblast Growth Factor Receptor 2 (FGFR2) conjugated to a potent microtubule-disrupting agent, a derivative of auristatin.[1][2][3] FGFR2 is a receptor tyrosine kinase that, when dysregulated, can play a crucial role in the proliferation, differentiation, and survival of tumor cells.[4] Its overexpression has been noted in various cancers, including gastric, breast, and colorectal carcinomas.[3][5][6]

These application notes provide a summary of the reported dosages of this compound in preclinical mouse models and detailed protocols for conducting similar in vivo efficacy studies. The information is compiled from published preclinical research to guide researchers in designing and executing their own experiments.

Mechanism of Action

This compound's mechanism of action begins with the high-affinity binding of its monoclonal antibody component to FGFR2 on the surface of tumor cells.[1] This binding event triggers the internalization of the ADC-FGFR2 complex. Following internalization, the complex is trafficked to the lysosome. Inside the lysosome, the cytotoxic payload, an auristatin derivative, is released. Auristatins are highly potent antimitotic agents that work by inhibiting tubulin polymerization, a critical process for the formation of the mitotic spindle.[7][8] The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis, or programmed cell death, in the cancer cell.[9]

FGFR2_Signaling_Pathway FGFR2 Signaling Pathway and ADC Mechanism of Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF Ligand FGF Ligand FGFR2 FGFR2 FGF Ligand->FGFR2 Binds This compound This compound This compound->FGFR2 Targets FRS2 FRS2 FGFR2->FRS2 Activates PLCg PLCγ FGFR2->PLCg STAT STAT FGFR2->STAT Internalization Internalization FGFR2->Internalization Triggers GRB2_SOS GRB2/SOS FRS2->GRB2_SOS PI3K PI3K FRS2->PI3K RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation PKC PKC PLCg->PKC PKC->Proliferation STAT->Proliferation Lysosome Lysosome Internalization->Lysosome Trafficking Auristatin Payload Auristatin Payload Lysosome->Auristatin Payload Releases Tubulin Tubulin Polymerization Auristatin Payload->Tubulin Inhibits Apoptosis Apoptosis Tubulin->Apoptosis Induces

Fig 1. FGFR2 signaling and this compound's mechanism.

Data Presentation: this compound Dosage in Mouse Models

The following table summarizes the dosages of this compound used in various preclinical xenograft mouse models as reported in the literature.

Mouse ModelTumor TypeCell LineDosage (mg/kg)Administration RouteDosing ScheduleOutcome
NOD scidGastric CancerSNU-160.5, 1, 5Intravenous (i.v.)Once weekly5 mg/kg resulted in significant tumor growth inhibition. 0.5 and 1 mg/kg did not significantly inhibit tumor growth.[1]
NMRI nu/nuBreast CancerMFM-2231, 5Intravenous (i.v.)Once weeklyMarked decrease in tumor volume at both 1 and 5 mg/kg.[1]
NMRI nu/nuColorectal CancerNCI-H7167.5Intravenous (i.v.)Once weeklyNotable inhibition of tumor growth.[1]
PDX ModelGastric Cancer-Not specifiedIntravenous (i.v.)Dose-dependentResulted in tumor regression, including partial and complete responses.[2]
PDX ModelTriple-Negative Breast Cancer-Not specifiedIntravenous (i.v.)Dose-dependentResulted in tumor regression, including partial and complete responses.[2]

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound in mouse models, based on published preclinical studies.

Cell Line-Derived Xenograft (CDX) Model Protocol

This protocol outlines the establishment of subcutaneous xenograft models using human cancer cell lines.

Materials:

  • Cell Lines: SNU-16 (gastric), MFM-223 (breast), or NCI-H716 (colorectal) human cancer cell lines.

  • Animals: Female immunodeficient mice (e.g., NOD scid or NMRI nu/nu), 6-8 weeks old.

  • Cell Culture Media: Appropriate media and supplements for the chosen cell line.

  • Matrigel: Basement membrane matrix.

  • Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

  • This compound: Lyophilized powder.

  • Vehicle: Sterile vehicle for reconstitution (e.g., sterile water for injection or as specified by the manufacturer).

Procedure:

  • Cell Culture:

    • Culture the selected cancer cell line according to standard protocols.

    • Harvest cells during the logarithmic growth phase using trypsinization.

    • Wash the cells with sterile PBS and perform a cell count using a hemocytometer or automated cell counter. Assess cell viability using trypan blue exclusion (viability should be >95%).

    • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at the desired concentration.

  • Tumor Implantation:

    • Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).

    • Inject the cell suspension subcutaneously into the right flank of each mouse. The typical injection volume is 100-200 µL.

    • Monitor the animals for tumor growth.

  • Drug Preparation and Administration:

    • Reconstitute this compound with the appropriate sterile vehicle to the desired stock concentration. Further dilute with sterile saline or PBS to the final dosing concentration.

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

    • Administer this compound or vehicle control intravenously (i.v.) via the tail vein according to the specified dosing schedule (e.g., once weekly).

  • Monitoring and Endpoints:

    • Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor animal body weight and overall health status throughout the study.

    • The primary endpoint is typically tumor growth inhibition. Euthanize animals when tumors reach a predetermined size, or if signs of excessive toxicity are observed, in accordance with institutional animal care and use guidelines.

Patient-Derived Xenograft (PDX) Model Protocol

This protocol describes the establishment of PDX models, which more closely recapitulate the heterogeneity of human tumors.

Materials:

  • Patient Tumor Tissue: Freshly collected from consenting patients.

  • Animals: Highly immunodeficient mice (e.g., NOD scid gamma (NSG)).

  • Surgical Tools: Sterile surgical instruments.

  • Transport Media: Sterile media to transport tumor tissue.

  • This compound and Vehicle.

Procedure:

  • Tumor Implantation:

    • Obtain fresh patient tumor tissue under sterile conditions.

    • Mechanically or enzymatically dissociate the tumor tissue into small fragments or a single-cell suspension.

    • Anesthetize the mice and implant the tumor fragments or cell suspension subcutaneously into the flank.

    • Monitor the mice for tumor engraftment and growth.

  • Tumor Propagation:

    • Once the initial tumors (F0 generation) reach a suitable size, they can be harvested and passaged into subsequent cohorts of mice (F1, F2, etc.) for expansion.

  • Drug Efficacy Studies:

    • Once tumors are established in a sufficient number of mice, randomize them into treatment groups.

    • Prepare and administer this compound as described in the CDX protocol.

    • Monitor tumor growth and animal health as previously described.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a preclinical in vivo study of this compound.

Experimental_Workflow Preclinical Experimental Workflow for this compound cluster_preparation Preparation Phase cluster_implantation Implantation Phase cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoint Cell_Culture Cell Line Culture (SNU-16, MFM-223, NCI-H716) Tumor_Implantation Subcutaneous Tumor Implantation Cell_Culture->Tumor_Implantation PDX_Acquisition Patient Tumor Tissue Acquisition PDX_Acquisition->Tumor_Implantation Animal_Acclimation Acclimation of Immunodeficient Mice Animal_Acclimation->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Drug_Admin Intravenous Administration of This compound or Vehicle Randomization->Drug_Admin Tumor_Measurement Tumor Volume Measurement Drug_Admin->Tumor_Measurement Health_Monitoring Animal Health and Body Weight Monitoring Drug_Admin->Health_Monitoring Endpoint Endpoint Analysis: Tumor Growth Inhibition Tumor_Measurement->Endpoint Health_Monitoring->Endpoint

Fig 2. General workflow for preclinical xenograft studies.

Conclusion

The preclinical data for this compound in mouse models demonstrate its potential as an anti-cancer agent, particularly in tumors with high FGFR2 expression. The provided protocols offer a framework for researchers to conduct their own in vivo studies to further evaluate its efficacy and mechanism of action. It is important to note that preclinical findings did not directly translate to the human clinical setting, where a much lower maximum tolerated dose was observed.[10] This highlights the importance of careful dose-escalation studies and comprehensive toxicological evaluation in the clinical development of ADCs.

References

Application Notes and Protocols for In Vitro Cytotoxicity Assay of Aprutumab Ixadotin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for determining the in vitro cytotoxicity of Aprutumab Ixadotin, an antibody-drug conjugate (ADC) targeting Fibroblast Growth Factor Receptor 2 (FGFR2). The protocol is based on established methodologies for evaluating ADC potency and specificity.

Introduction

This compound (also known as BAY 1187982) is an ADC composed of a fully human anti-FGFR2 monoclonal antibody conjugated to an auristatin W derivative, a potent microtubule-disrupting agent.[1][2] The ADC is designed to selectively deliver the cytotoxic payload to FGFR2-expressing tumor cells. This document outlines a comprehensive protocol for assessing the in vitro cytotoxic activity of this compound using a cell viability assay, a crucial step in preclinical evaluation.[3][4]

Principle of the Assay

The cytotoxicity of this compound is evaluated by measuring the viability of cancer cell lines with varying levels of FGFR2 expression after a period of continuous exposure to the ADC. A common and robust method for assessing cell viability is the tetrazolium reduction assay (e.g., MTT or WST-1), which measures the metabolic activity of living cells.[3][4] The resulting data is used to determine the half-maximal inhibitory concentration (IC50), a key indicator of the ADC's potency.

Data Presentation

The following table summarizes hypothetical, yet representative, quantitative data from an in vitro cytotoxicity assay of this compound against FGFR2-positive and FGFR2-negative cell lines.

Cell LineFGFR2 ExpressionThis compound IC50 (nM)Control ADC (non-targeting) IC50 (nM)Free Payload (Auristatin W derivative) IC50 (nM)
Gastric Cancer (e.g., SNU-16)High0.5>10000.01
Breast Cancer (e.g., MDA-MB-453)Moderate5.2>10000.02
Lung Cancer (e.g., A549)Low/Negative>1000>10000.05

Note: The data presented in this table is illustrative. Actual IC50 values would need to be determined experimentally.

Experimental Protocols

Materials and Reagents
  • Cell Lines:

    • FGFR2-positive cancer cell line (e.g., SNU-16, a gastric cancer cell line known for FGFR2 amplification).

    • FGFR2-negative cancer cell line (e.g., A549, a lung carcinoma cell line with low to no FGFR2 expression) as a negative control.

  • Antibody-Drug Conjugates:

    • This compound (BAY 1187982).

    • A non-targeting control ADC with the same payload and linker.

  • Free Payload:

    • Auristatin W derivative (the cytotoxic agent).

  • Cell Culture Media and Reagents:

    • Appropriate cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Trypsin-EDTA for cell detachment.

    • Phosphate-buffered saline (PBS).

  • Assay Reagents:

    • Cell viability reagent (e.g., MTT, WST-1, or CellTiter-Glo®).

    • Solubilization solution (for MTT assay, e.g., 10% SDS in 0.01 M HCl).[5]

  • Equipment:

    • 96-well flat-bottom cell culture plates.

    • Humidified incubator (37°C, 5% CO2).

    • Microplate reader.

    • Multichannel pipette.

Experimental Workflow

1. Cell Seeding:

  • Culture the selected cell lines to ~80% confluency.

  • Harvest the cells using trypsin-EDTA and perform a cell count.

  • Dilute the cell suspension to the desired seeding density (e.g., 5,000 cells/well) in fresh culture medium.

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 24 hours to allow for cell attachment.[3]

2. Compound Preparation and Treatment:

  • Prepare a stock solution of this compound, the control ADC, and the free payload in an appropriate solvent (e.g., DMSO).

  • Perform a serial dilution of each compound in cell culture medium to achieve the desired final concentrations. A typical concentration range for an ADC might be from 0.01 pM to 1 µM.

  • Remove the medium from the cell plates and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only (no cells) as a blank control and wells with untreated cells as a vehicle control.[6]

  • Incubate the plate for 72-120 hours.[4] The incubation time should be sufficient for the ADC to internalize and induce cell death.

3. Cell Viability Measurement (MTT Assay Example):

  • After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.[3]

  • Incubate the plate for 2-4 hours at 37°C.

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]

  • Incubate the plate overnight at 37°C in the dark.

  • Measure the absorbance at 570 nm using a microplate reader.[3]

4. Data Analysis:

  • Subtract the average absorbance of the blank wells from all other absorbance readings.

  • Calculate the percentage of cell viability for each treatment condition relative to the untreated control wells.

  • Plot the percentage of cell viability against the logarithmic concentration of the compound.

  • Determine the IC50 value for each compound using a non-linear regression curve fit (e.g., sigmoidal dose-response).

Visualizations

Signaling Pathway of this compound

cluster_extracellular Extracellular Space cluster_cell Target Cancer Cell ADC This compound FGFR2 FGFR2 Receptor ADC->FGFR2 1. Binding Endosome Endosome FGFR2->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Auristatin W Derivative (Payload) Lysosome->Payload 4. Payload Release Microtubules Microtubule Disruption Payload->Microtubules 5. Inhibition Apoptosis Apoptosis (Cell Death) Microtubules->Apoptosis 6. Induction

Caption: Mechanism of action of this compound.

Experimental Workflow for In Vitro Cytotoxicity Assay

Start Start Seed Seed Cells in 96-well Plate (FGFR2+ and FGFR2-) Start->Seed Incubate_24h Incubate for 24h (Cell Attachment) Seed->Incubate_24h Treat Add Serial Dilutions of: - this compound - Control ADC - Free Payload Incubate_24h->Treat Incubate_72h Incubate for 72-120h (Drug Exposure) Treat->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 2-4h Add_MTT->Incubate_4h Solubilize Add Solubilization Solution Incubate_4h->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Data Analysis: - Calculate % Viability - Determine IC50 Read->Analyze End End Analyze->End

References

Application Notes and Protocols: Aprutumab Ixadotin for Immunohistochemistry on Tumor Samples

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aprutumab Ixadotin (also known as BAY 1187982) is an antibody-drug conjugate (ADC) that was developed for the treatment of advanced solid tumors.[1][2] It is designed to target the Fibroblast Growth Factor Receptor 2 (FGFR2), a receptor tyrosine kinase that is overexpressed in various cancers, including gastric, breast, and colorectal cancers.[1][2][3][4] Overexpression of FGFR2 is often associated with poor prognosis.[4] this compound consists of a fully human anti-FGFR2 monoclonal antibody, Aprutumab, linked to a potent cytotoxic agent, an auristatin derivative.[1][3] The ADC is designed to selectively deliver the cytotoxic payload to tumor cells expressing FGFR2, thereby minimizing systemic toxicity.[4][5]

These application notes provide a detailed protocol for the immunohistochemical (IHC) detection of FGFR2 in tumor samples, a critical step in identifying tumors that may be susceptible to FGFR2-targeted therapies like this compound. Additionally, preclinical data and the mechanism of action of this compound are presented.

Mechanism of Action

This compound exerts its anti-tumor activity through a targeted mechanism. The monoclonal antibody component of the ADC binds with high affinity to the extracellular domain of FGFR2 on the surface of tumor cells. Following binding, the ADC-FGFR2 complex is internalized by the cell. Inside the cell, the auristatin payload is released from the antibody, leading to the disruption of microtubule dynamics, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[1][3][5]

This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space ADC This compound (ADC) FGFR2 FGFR2 Receptor ADC->FGFR2 1. Binding Complex ADC-FGFR2 Complex FGFR2->Complex Internalization Internalization Complex->Internalization 2. Internalization Payload_Release Payload Release (Auristatin) Internalization->Payload_Release Internalization->Payload_Release 3. Lysosomal Trafficking & Payload Cleavage Apoptosis Apoptosis Payload_Release->Apoptosis Payload_Release->Apoptosis 4. Induction of Programmed Cell Death

Mechanism of action of this compound.

Preclinical Data Summary

Preclinical studies have demonstrated the in vitro and in vivo activity of this compound in FGFR2-positive cancer models. The following tables summarize the key findings.

Table 1: In Vitro Activity of this compound

Cell LineCancer TypeFGFR2 StatusIC50 (nM)
SNU-16Gastric CancerAmplified0.097 - 0.83[1]
MFM-223Breast CancerPositiveNot specified
NCI-H716Colorectal CancerOverexpressingNot specified
SUN-52PENot specifiedPositiveNot specified
SUN-16Not specifiedPositiveNot specified

Table 2: In Vivo Activity of this compound in Xenograft Models

Xenograft ModelCancer TypeTreatmentOutcome
SNU-16Gastric Cancer5 mg/kg, i.v., once weeklySignificant tumor growth inhibition (>90%)[1]
MFM-223Breast Cancer1 and 5 mg/kgMarked decrease in tumor volume[1]
NCI-H716Colorectal Cancer7.5 mg/kgNotable inhibition of tumor growth[1]

Immunohistochemistry Protocol for FGFR2 Detection in Formalin-Fixed, Paraffin-Embedded (FFPE) Tumor Samples

This protocol provides a general guideline for the detection of FGFR2 in FFPE tissue sections. Optimization may be required for specific antibodies and tissue types.

IHC Workflow for FGFR2 Detection Deparaffinization Deparaffinization & Rehydration Antigen_Retrieval Antigen Retrieval (HIER) Deparaffinization->Antigen_Retrieval Blocking Blocking Antigen_Retrieval->Blocking Primary_Ab Primary Antibody (anti-FGFR2) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Primary_Ab->Secondary_Ab Detection Detection (e.g., DAB) Secondary_Ab->Detection Counterstain Counterstaining (Hematoxylin) Detection->Counterstain Dehydration_Mounting Dehydration & Mounting Counterstain->Dehydration_Mounting

Immunohistochemistry workflow for FGFR2 detection.

Materials:

  • FFPE tumor tissue sections (4-5 µm) on charged slides

  • Xylene or a xylene substitute

  • Ethanol (100%, 95%, 80%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Wash Buffer (e.g., PBS or TBS with 0.05% Tween-20)

  • Hydrogen Peroxide (3%) for blocking endogenous peroxidase

  • Blocking Buffer (e.g., 5% normal goat serum in wash buffer)

  • Primary antibody against FGFR2 (use at manufacturer's recommended dilution)

  • Biotinylated secondary antibody (e.g., goat anti-rabbit IgG)

  • Streptavidin-HRP conjugate

  • DAB (3,3'-Diaminobenzidine) substrate-chromogen system

  • Hematoxylin for counterstaining

  • Mounting medium

Protocol:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or substitute) for 2 x 5 minutes.

    • Rehydrate through a graded series of ethanol:

      • 100% ethanol for 2 x 3 minutes.

      • 95% ethanol for 2 x 3 minutes.

      • 80% ethanol for 1 x 3 minutes.

      • 70% ethanol for 1 x 3 minutes.

    • Rinse with deionized water for 5 minutes.

  • Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):

    • Preheat antigen retrieval buffer to 95-100°C.

    • Immerse slides in the preheated buffer and incubate for 20 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.

    • Rinse slides with wash buffer for 3 x 5 minutes.

  • Blocking Endogenous Peroxidase:

    • Incubate slides with 3% hydrogen peroxide for 10 minutes at room temperature to block endogenous peroxidase activity.

    • Rinse with wash buffer for 3 x 5 minutes.

  • Blocking Non-Specific Binding:

    • Incubate slides with blocking buffer for 30-60 minutes at room temperature.

  • Primary Antibody Incubation:

    • Dilute the primary anti-FGFR2 antibody in blocking buffer to its optimal concentration.

    • Incubate the slides with the diluted primary antibody overnight at 4°C in a humidified chamber.

  • Secondary Antibody Incubation:

    • Rinse slides with wash buffer for 3 x 5 minutes.

    • Incubate with the biotinylated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Detection:

    • Rinse slides with wash buffer for 3 x 5 minutes.

    • Incubate with Streptavidin-HRP conjugate for 30 minutes at room temperature.

    • Rinse with wash buffer for 3 x 5 minutes.

    • Apply DAB substrate-chromogen solution and incubate until the desired stain intensity develops (typically 1-10 minutes). Monitor under a microscope.

    • Stop the reaction by rinsing with deionized water.

  • Counterstaining:

    • Counterstain with hematoxylin for 1-2 minutes.

    • "Blue" the slides in running tap water.

  • Dehydration and Mounting:

    • Dehydrate the slides through a graded series of ethanol (70%, 80%, 95%, 100%).

    • Clear in xylene (or substitute) and mount with a permanent mounting medium.

Interpretation of Results:

FGFR2 expression is typically observed on the cell membrane and in the cytoplasm. The staining intensity and the percentage of positive tumor cells should be evaluated by a qualified pathologist.

Clinical Development and Future Perspectives

A first-in-human, Phase I clinical trial (NCT02368951) was initiated to evaluate the safety and tolerability of this compound in patients with advanced solid tumors known to express FGFR2.[2][6][7] However, the trial was terminated early due to the drug being poorly tolerated, with the maximum tolerated dose (MTD) determined to be below the preclinically estimated therapeutic threshold.[2][8] Despite the discontinuation of its clinical development, the preclinical data for this compound and the continued investigation of FGFR2 as a therapeutic target provide valuable insights for the development of future ADCs and other targeted therapies.[4]

References

Application Notes and Protocols for Flow Cytometry Analysis of FGFR2 Expression for Aprutumab Ixadotin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aprutumab Ixadotin (formerly BAY 1187982) is an antibody-drug conjugate (ADC) that targets the Fibroblast Growth Factor Receptor 2 (FGFR2).[1][2] This therapeutic approach is designed for the targeted delivery of a potent cytotoxic auristatin-based payload to tumor cells overexpressing FGFR2.[1] Preclinical studies have demonstrated that high expression of FGFR2 on the cancer cell surface is correlated with efficient internalization of the ADC and subsequent cytotoxic effects.[3] Therefore, accurate and robust quantification of FGFR2 expression is a critical biomarker for identifying patient populations that may respond to FGFR2-targeted therapies like this compound. Flow cytometry is a powerful technique for the quantitative analysis of cell surface protein expression at the single-cell level, making it an ideal platform for assessing FGFR2 status in tumor samples.

These application notes provide a detailed protocol for the analysis of FGFR2 expression on cancer cell lines using flow cytometry, in the context of evaluating the potential efficacy of this compound.

Data Presentation

The following table summarizes quantitative data on FGFR2 expression in various human cancer cell lines as determined by flow cytometry. This data can be used to select appropriate positive and negative control cell lines for experimental setup and validation.

Cell LineCancer TypeFGFR2 Positive Cells (out of 250 cells)Reference
KATO-IIIGastric Cancer177[4]
OCUM-2MD3Gastric Cancer101[4]
NUGC3Gastric Cancer9[4]
MKN45Gastric Cancer4[4]
PANC-1Pancreatic CancerHigh Expression (relative)[5]
MIA PaCa-2Pancreatic CancerHigh Expression (relative)[5]

Experimental Protocols

This section outlines a comprehensive protocol for the flow cytometric analysis of FGFR2 expression on the surface of cancer cells.

Protocol 1: Cell Surface FGFR2 Staining

Objective: To quantify the percentage of FGFR2-positive cells and the relative FGFR2 expression level on the cell surface.

Materials:

  • Primary Antibody: Anti-FGFR2 antibody (a biosimilar of Aprutumab can be used for binding studies) or a validated, fluorescently-conjugated anti-FGFR2 antibody.

  • Secondary Antibody: If the primary antibody is unconjugated, a fluorescently-conjugated secondary antibody that recognizes the primary antibody's isotype.

  • Isotype Control: A fluorescently-conjugated antibody of the same isotype and concentration as the primary antibody, used as a negative control.

  • Cell Lines: FGFR2-positive (e.g., KATO-III, OCUM-2MD3) and FGFR2-negative or low-expressing (e.g., MKN45, NUGC3) cancer cell lines.

  • Buffers:

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Flow Cytometry Staining Buffer (e.g., PBS with 2% Fetal Bovine Serum and 0.1% Sodium Azide).

    • Fc Block reagent (to prevent non-specific binding).

  • Other:

    • FACS tubes (5 mL polystyrene round-bottom tubes).

    • Centrifuge.

    • Flow cytometer.

Procedure:

  • Cell Preparation:

    • Harvest cells from culture. For adherent cells, use a non-enzymatic cell dissociation solution to maintain cell surface protein integrity.

    • Wash the cells twice with cold PBS by centrifuging at 300-400 x g for 5 minutes and resuspending the pellet.

    • Perform a cell count and assess viability (a viability dye can be included). Resuspend the cells in cold Flow Cytometry Staining Buffer to a concentration of 1 x 10^6 cells/mL.

  • Fc Receptor Blocking:

    • Aliquot 100 µL of the cell suspension (1 x 10^5 cells) into each FACS tube.

    • Add Fc Block reagent according to the manufacturer's instructions and incubate for 10-15 minutes at 4°C. This step is crucial to prevent non-specific antibody binding to Fc receptors on the cell surface.[6][7]

  • Primary Antibody Staining:

    • Without washing, add the primary anti-FGFR2 antibody or the isotype control antibody at a pre-determined optimal concentration.

    • Incubate for 30-60 minutes at 4°C in the dark.

  • Secondary Antibody Staining (if required):

    • If using an unconjugated primary antibody, wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer.

    • Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer containing the fluorescently-conjugated secondary antibody at the recommended dilution.

    • Incubate for 30 minutes at 4°C in the dark.

  • Final Washes and Resuspension:

    • Wash the cells twice with 2 mL of cold Flow Cytometry Staining Buffer.

    • Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

  • Data Acquisition:

    • Acquire the samples on a flow cytometer. Collect a sufficient number of events (e.g., 10,000-20,000 events) for each sample.

    • Set up appropriate gates to exclude debris and doublets, and to analyze the cell population of interest.

  • Data Analysis:

    • Analyze the data using appropriate software.

    • Compare the fluorescence intensity of the cells stained with the anti-FGFR2 antibody to the isotype control to determine the percentage of FGFR2-positive cells and the mean fluorescence intensity (MFI).

Visualizations

FGFR2 Signaling Pathway

FGFR2_Signaling_Pathway FGF FGF Ligand FGFR2 FGFR2 Extracellular Domain Transmembrane Domain Intracellular Kinase Domain FGF->FGFR2 Binds FRS2 FRS2 FGFR2->FRS2 Phosphorylates PLCG PLCγ FGFR2->PLCG STAT STAT FGFR2->STAT HSPG HSPG HSPG->FGFR2 Stabilizes GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Proliferation STAT->Proliferation ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound (ADC) FGFR2 FGFR2 on Tumor Cell ADC->FGFR2 1. Binding Endosome Endosome FGFR2->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Auristatin Payload Lysosome->Payload 4. Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Cytotoxicity

References

Detecting Fibroblast Growth Factor Receptor 2 (FGFR2): A Detailed Western Blot Protocol

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides a comprehensive protocol for the detection of Fibroblast Growth Factor Receptor 2 (FGFR2) using Western blot. This guide is intended for researchers, scientists, and drug development professionals aiming to reliably quantify FGFR2 expression in biological samples. Included are detailed methodologies, data presentation tables, and diagrams of the FGFR2 signaling pathway and the experimental workflow.

FGFR2 is a receptor tyrosine kinase that plays a crucial role in cell proliferation, differentiation, and migration.[1] Dysregulation of FGFR2 signaling is implicated in various cancers, making it a key target for therapeutic development.[2] Western blotting is a fundamental technique for assessing the expression levels of FGFR2 in cell lysates and tissue homogenates.

Key Experimental Data

Successful detection of FGFR2 by Western blot is dependent on optimized experimental parameters. The following tables summarize key quantitative data for consideration.

Table 1: Primary Antibody Dilutions for FGFR2 Detection

Antibody TypeRecommended Dilution RangeVendor Example
Monoclonal1:200 - 1:1000Novus Biologicals (OTI5C5)[3]
Polyclonal1:1000 - 1:2000Thermo Fisher Scientific (PA5-14651)
Monoclonal1:500Thermo Fisher Scientific (MA5-32849)[4]
Polyclonal1:1000Abnova (PAB3041)[5]
Polyclonal1:1000Proteintech (13042-1-AP)[6]

Table 2: Expected Molecular Weight of FGFR2

Protein FeatureExpected Molecular WeightNotes
Predicted/Unprocessed~92 kDaMultiple isoforms exist.[7]
Glycosylated110 - 145 kDaGlycosylation state can affect migration.[7][8]

FGFR2 Signaling Pathway

FGFR2 signaling is initiated by the binding of fibroblast growth factors (FGFs), leading to receptor dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This activation triggers several downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, PLCγ, and JAK-STAT pathways, which regulate essential cellular processes.[4][9]

FGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR2 FGFR2 FGF->FGFR2 Binding & Dimerization FRS2 FRS2 FGFR2->FRS2 Phosphorylation PLCG PLCγ FGFR2->PLCG JAK JAK FGFR2->JAK GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Differentiation) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription DAG DAG PLCG->DAG IP3 IP3 PLCG->IP3 PKC PKC DAG->PKC PKC->Transcription STAT STAT JAK->STAT STAT->Transcription

FGFR2 Signaling Pathway

Experimental Workflow for Western Blot

The following diagram outlines the major steps involved in the Western blot protocol for FGFR2 detection.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_immuno Immunodetection start Start lysis Cell/Tissue Lysis (RIPA Buffer + Inhibitors) start->lysis end End quant Protein Quantification (e.g., BCA Assay) lysis->quant denature Sample Denaturation (Laemmli Buffer, 95-100°C) quant->denature electrophoresis SDS-PAGE (7.5-10% Acrylamide Gel) denature->electrophoresis transfer Protein Transfer (PVDF Membrane) block Blocking (5% Non-fat Milk or BSA) transfer->block primary_ab Primary Antibody Incubation (Anti-FGFR2, 4°C Overnight) block->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated, 1h RT) primary_ab->secondary_ab detection Signal Detection (ECL Substrate) secondary_ab->detection imaging Imaging and Analysis detection->imaging electrophoresis->transfer imaging->end

Western Blot Workflow

Detailed Experimental Protocol

This protocol provides a step-by-step guide for the Western blot analysis of FGFR2.

Sample Preparation
  • Cell Lysis :

    • For adherent cells, wash with ice-cold PBS, then scrape cells in ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS).[5]

    • For tissues, homogenize in RIPA buffer.

    • Crucially, supplement the lysis buffer with a protease and phosphatase inhibitor cocktail to prevent protein degradation and dephosphorylation.[10][11][12]

  • Incubation and Clarification : Incubate the lysate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[13]

  • Protein Quantification : Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.

  • Sample Denaturation : Mix the protein lysate with 2x Laemmli sample buffer and heat at 95-100°C for 5 minutes. For multi-pass membrane proteins like FGFR2, heating at 70°C for 10 minutes can be a gentler alternative to prevent aggregation.[14]

SDS-PAGE
  • Gel Preparation : Prepare a 7.5% or 10% polyacrylamide gel, suitable for resolving proteins in the range of the expected molecular weight of FGFR2.

  • Loading : Load 20-40 µg of total protein per well. Include a pre-stained protein ladder to monitor migration and estimate protein size.

  • Electrophoresis : Run the gel in 1x SDS-PAGE running buffer at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.

Protein Transfer
  • Membrane Activation : If using a PVDF membrane, activate it by immersing in methanol for 1 minute, followed by a brief rinse in transfer buffer.

  • Transfer : Assemble the transfer stack and transfer the proteins from the gel to the PVDF or nitrocellulose membrane. This can be done using a wet or semi-dry transfer system. A standard wet transfer can be performed at 100 V for 1-2 hours at 4°C.[9]

Immunodetection
  • Blocking : Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).[1][9] Note that for phospho-specific antibodies, BSA is preferred over milk.[1]

  • Primary Antibody Incubation : Incubate the membrane with the primary anti-FGFR2 antibody diluted in blocking buffer. Incubation is typically performed overnight at 4°C with gentle agitation.[10][15]

  • Washing : Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[15]

  • Secondary Antibody Incubation : Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.[10]

  • Final Washes : Repeat the washing step (step 4.3) to remove unbound secondary antibody.

Signal Detection and Analysis
  • Detection : Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.

  • Imaging : Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.

  • Analysis : Quantify the band intensity using appropriate software. Normalize the FGFR2 signal to a loading control (e.g., β-actin or GAPDH) to ensure accurate comparison between samples.

References

Application Notes and Protocols for Aprutumab Ixadotin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical evaluation of Aprutumab Ixadotin (also known as BAY 1187982), an antibody-drug conjugate (ADC) targeting Fibroblast Growth Factor Receptor 2 (FGFR2). Detailed protocols for assessing cell line sensitivity are provided to aid in the research and development of this therapeutic agent.

Introduction

This compound is an investigational ADC designed for the treatment of cancers that overexpress FGFR2. It consists of a fully human anti-FGFR2 monoclonal antibody, Aprutumab, linked to a potent microtubule-disrupting agent, an auristatin W derivative, via a non-cleavable linker.[1] The specificity of the monoclonal antibody for FGFR2 allows for the targeted delivery of the cytotoxic payload to tumor cells, minimizing systemic toxicity.[2]

Mechanism of Action

The mechanism of action of this compound involves a multi-step process initiated by the binding of the ADC to FGFR2 on the surface of cancer cells. This binding is followed by the internalization of the ADC-FGFR2 complex. Once inside the cell, the complex is trafficked to the lysosome, where the antibody component is degraded, leading to the release of the auristatin-based payload. The released cytotoxic agent then disrupts the microtubule network within the cell, leading to a G2/M phase cell cycle arrest and subsequent induction of apoptosis (programmed cell death).[1] The efficacy of this compound is strongly correlated with the level of FGFR2 expression on the tumor cell surface.

Aprutumab_Ixadotin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC This compound (ADC) FGFR2 FGFR2 Receptor ADC->FGFR2 1. Binding Internalization Internalization FGFR2->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking Payload Auristatin Payload Lysosome->Payload 4. Payload Release Microtubules Microtubule Disruption Payload->Microtubules CellCycleArrest G2/M Cell Cycle Arrest Microtubules->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis 5. Cell Death

Caption: Mechanism of action of this compound.

Cell Lines Sensitive to this compound

Preclinical studies have identified several cancer cell lines with high FGFR2 expression that are sensitive to this compound. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the drug required to inhibit the growth of 50% of the cells, are summarized in the table below.

Cell LineCancer TypeFGFR2 ExpressionIC50 (nmol/L)
SNU-16Gastric CarcinomaHigh0.097 - 0.83[3]
MFM-223Breast CancerHigh0.097 - 0.83
NCI-H716Colorectal CancerHigh0.097 - 0.83[3]
SUM-52PEBreast CancerHigh0.097 - 0.83[3]
KATO IIIGastric CarcinomaHighNot explicitly quantified but sensitive

Experimental Protocols

The following are detailed protocols for key experiments to determine the sensitivity of cell lines to this compound.

Experimental Workflow

Experimental_Workflow Cell_Culture 1. Cell Line Culture Drug_Treatment 2. Treatment with this compound Cell_Culture->Drug_Treatment Viability_Assay 3a. Cell Viability Assay (MTS) Drug_Treatment->Viability_Assay Apoptosis_Assay 3b. Apoptosis Assay (Caspase-3/7) Drug_Treatment->Apoptosis_Assay Cell_Cycle_Assay 3c. Cell Cycle Analysis (FACS) Drug_Treatment->Cell_Cycle_Assay Data_Analysis 4. Data Analysis and IC50 Determination Viability_Assay->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis

Caption: Workflow for assessing cell line sensitivity.

Cell Viability Assay (MTS Assay)

This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • FGFR2-positive cancer cell lines (e.g., SNU-16)

  • Complete cell culture medium

  • 96-well clear flat-bottom plates

  • This compound

  • MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

  • Phenazine ethosulfate (PES) solution

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Drug Treatment:

    • Prepare a serial dilution of this compound in complete culture medium. A typical concentration range would be from 0.01 nM to 100 nM.

    • Remove the medium from the wells and add 100 µL of the diluted drug solutions. Include a vehicle control (medium with the highest concentration of the drug's solvent).

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTS Assay:

    • Prepare the MTS/PES solution according to the manufacturer's instructions (typically a 20:1 ratio).

    • Add 20 µL of the MTS/PES solution to each well.

    • Incubate the plate for 1-4 hours at 37°C.

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each drug concentration relative to the vehicle control.

    • Plot the percentage of viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Caspase-3/7 Activation)

This protocol measures the activation of caspase-3 and -7, key executioner caspases in the apoptotic pathway.

Materials:

  • Treated cells from the drug treatment step (in a white-walled 96-well plate)

  • Caspase-Glo® 3/7 Assay Kit (or equivalent)

  • Luminometer

Procedure:

  • Assay Preparation:

    • Allow the Caspase-Glo® 3/7 Reagent to equilibrate to room temperature.

  • Reagent Addition:

    • Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well of the 96-well plate containing the treated cells.

  • Incubation:

    • Mix the contents of the wells by gently shaking the plate for 30 seconds.

    • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measurement:

    • Measure the luminescence of each well using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with medium and reagent only).

    • Express the caspase activity as a fold change relative to the vehicle control.

Cell Cycle Analysis (FACS)

This protocol analyzes the distribution of cells in different phases of the cell cycle using Propidium Iodide (PI) staining and flow cytometry.

Materials:

  • Treated cells from the drug treatment step

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • RNase A solution (100 µg/mL)

  • Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

  • Flow cytometer

Procedure:

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and wash them with PBS.

    • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping.

    • Fix the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Use appropriate software to analyze the cell cycle distribution based on the DNA content (PI fluorescence intensity).

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases. An increase in the G2/M population indicates cell cycle arrest.

References

Application Notes and Protocols: Preclinical Pharmacokinetic Analysis of Aprutumab Ixadotin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the preclinical pharmacokinetic (PK) analysis of Aprutumab Ixadotin (BAY 1187982), an antibody-drug conjugate (ADC) targeting Fibroblast Growth Factor Receptor 2 (FGFR2). The protocols outlined below are based on published preclinical studies and are intended to guide researchers in designing and executing similar non-clinical investigations.

Introduction

This compound is a novel ADC composed of a fully human anti-FGFR2 monoclonal antibody, Aprutumab, conjugated to a potent auristatin W derivative payload via a non-cleavable linker.[1] Preclinical studies have been instrumental in characterizing its therapeutic window and informing clinical trial design. This document summarizes key pharmacokinetic findings and provides detailed experimental protocols for in vivo studies and bioanalytical methods.

Data Presentation

Pharmacokinetic Parameters in Mice

Pharmacokinetic parameters of this compound were evaluated in female NMRI nu/nu mice bearing NCI-H716 human colorectal cancer xenografts following a single intravenous administration of 5 mg/kg. The study compared two different drug-to-antibody ratios (DAR).[2]

ParameterThis compound (DAR 4.5)This compound (DAR 1.7)
Dose 5 mg/kg5 mg/kg
Cmax (mg/L) 165131
AUC (mg·h/L) 13,61413,345
t1/2 (hours) 196182
Table 1: Plasma Pharmacokinetic Parameters of this compound in NCI-H716 Tumor-Bearing Mice.[2]
Toxophore Metabolite Distribution

A key aspect of ADC pharmacology is the targeted delivery and accumulation of the cytotoxic payload in tumor tissue. Preclinical studies demonstrated a significant enrichment of the toxophore metabolite (BAY 1168650) in FGFR2-positive tumors compared to healthy tissues.[2]

TissueTumor-to-Organ AUC(0-tlast) Ratio (DAR 1.7)Tumor-to-Organ AUC(0-tlast) Ratio (DAR 4.5)
Liver 27.726.6
Spleen 32.341.0
Kidney 103.2125.3
Table 2: Enrichment of the Toxophore Metabolite BAY 1168650 in Tumors Compared to Healthy Tissues in NCI-H716 Tumor-Bearing Mice.[2]

Note: While pharmacokinetic studies in cynomolgus monkeys and rats were conducted to support clinical development, specific quantitative data from these studies are not publicly available.[1][3] These studies were crucial for the pharmacokinetic/pharmacodynamic (PK/PD) modeling used to predict the human starting dose.[3]

Experimental Protocols

In Vivo Xenograft Studies

Objective: To evaluate the pharmacokinetic profile and anti-tumor efficacy of this compound in a relevant preclinical cancer model.

Materials:

  • Female NMRI nu/nu mice or other appropriate immunodeficient strains.

  • FGFR2-positive human cancer cell lines (e.g., NCI-H716, SNU-16, MFM-223).[1][4]

  • This compound (BAY 1187982).

  • Vehicle control (e.g., sterile saline or PBS).

  • Matrigel or other appropriate extracellular matrix for subcutaneous injections.

  • Standard animal housing and handling equipment.

  • Calipers for tumor measurement.

Protocol:

  • Cell Culture: Culture FGFR2-positive cancer cells according to standard protocols.

  • Tumor Implantation: Subcutaneously implant cancer cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) into the flank of female NMRI nu/nu mice.

  • Tumor Growth Monitoring: Monitor tumor growth by caliper measurements at least twice weekly. Calculate tumor volume using the formula: (length x width^2) / 2.

  • Dosing: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups. Administer this compound intravenously (i.v.) via the tail vein at the desired dose levels (e.g., 1, 5, 7.5 mg/kg).[1][4] The control group should receive an equivalent volume of vehicle. Dosing schedules can vary, for example, a single dose for PK studies or once weekly for efficacy studies.[1]

  • Pharmacokinetic Sampling: For PK analysis, collect blood samples at various time points post-dose (e.g., 5 min, 1, 4, 8, 24, 48, 96, 168, 336 hours). Blood can be collected via retro-orbital bleeding or cardiac puncture into tubes containing an anticoagulant (e.g., EDTA).

  • Tissue Collection: At the terminal time point, euthanize the animals and collect tumors and healthy tissues (e.g., liver, spleen, kidney) for analysis of the toxophore metabolite concentration.

  • Sample Processing: Centrifuge blood samples to separate plasma. Store plasma and tissue samples at -80°C until bioanalysis.

Bioanalytical Methods

Objective: To quantify the concentrations of this compound (total antibody and ADC) and the released toxophore metabolite in plasma and tissue homogenates.

1. Quantification of Total Antibody and ADC by Enzyme Immunoassay (EIA)

Note: The following is a general protocol based on standard methods for ADC quantification. Specific reagents and conditions should be optimized.

Materials:

  • 96-well microtiter plates.

  • Recombinant human FGFR2 protein (for capture).

  • Anti-human IgG antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

  • This compound reference standard.

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking buffer (e.g., PBS with 1% BSA).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H2SO4).

  • Plate reader.

Protocol:

  • Coating: Coat microtiter plates with recombinant human FGFR2 protein overnight at 4°C.

  • Blocking: Wash the plates and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plates and add plasma samples (serially diluted) and the reference standard curve to the wells. Incubate for 1-2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plates and add the HRP-conjugated anti-human IgG antibody. Incubate for 1 hour at room temperature.

  • Development: Wash the plates and add the substrate solution. Allow the color to develop in the dark.

  • Reading: Stop the reaction with the stop solution and read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

  • Calculation: Calculate the concentration of this compound in the samples by interpolating from the standard curve.

2. Quantification of Toxophore Metabolite by LC-MS/MS

Note: This is a general protocol. Specific parameters such as the choice of internal standard, chromatographic conditions, and mass spectrometer settings must be optimized.

Materials:

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Analytical column (e.g., C18).

  • Toxophore metabolite (e.g., auristatin W derivative) reference standard.

  • Internal standard (e.g., a stable isotope-labeled analog).

  • Protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid).

  • Mobile phases for liquid chromatography.

Protocol:

  • Sample Preparation:

    • For plasma samples: Thaw samples and spike with the internal standard. Precipitate proteins by adding cold acetonitrile. Vortex and centrifuge to pellet the precipitated proteins.

    • For tissue samples: Homogenize the tissue in a suitable buffer. Spike with the internal standard and perform protein precipitation or solid-phase extraction to isolate the analyte.

  • LC Separation: Inject the supernatant from the prepared samples onto the LC system. Separate the toxophore metabolite from other components using a suitable gradient elution on the analytical column.

  • MS/MS Detection: Introduce the eluent from the LC into the mass spectrometer. Use multiple reaction monitoring (MRM) to detect and quantify the specific precursor-to-product ion transitions for the toxophore metabolite and the internal standard.

  • Quantification: Generate a standard curve by analyzing known concentrations of the reference standard. Determine the concentration of the toxophore metabolite in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Visualizations

G cluster_0 In Vivo Xenograft Workflow cluster_1 Bioanalytical Workflow A FGFR2+ Cancer Cell Culture B Subcutaneous Implantation in Immunodeficient Mice A->B C Tumor Growth Monitoring B->C D Randomization and Dosing (i.v. This compound) C->D E PK Blood Sampling (Time Course) D->E F Terminal Tissue Collection (Tumor & Organs) D->F G Sample Processing (Plasma & Homogenates) E->G F->G H Processed Samples I EIA for Total Ab & ADC H->I J LC-MS/MS for Toxophore Metabolite H->J K Data Analysis & PK Modeling I->K J->K

Preclinical Pharmacokinetic Study Workflow

G cluster_0 This compound Mechanism of Action ADC This compound (in circulation) TumorCell FGFR2+ Tumor Cell ADC->TumorCell Targeting Binding Binding to FGFR2 TumorCell->Binding Internalization Internalization Binding->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome PayloadRelease Payload Release (Auristatin W Derivative) Lysosome->PayloadRelease Apoptosis Microtubule Disruption & Apoptosis PayloadRelease->Apoptosis

Mechanism of Action Signaling Pathway

References

Application Notes and Protocols for Assessing Tumor Regression with Aprutumab Ixadotin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Aprutumab Ixadotin (BAY 1187982) is an antibody-drug conjugate (ADC) that targets the Fibroblast Growth Factor Receptor 2 (FGFR2), a receptor tyrosine kinase that is overexpressed in various solid tumors, including gastric and breast cancers.[1][2] This ADC is composed of a fully human anti-FGFR2 monoclonal antibody, Aprutumab, conjugated to a potent microtubule-disrupting agent, a derivative of auristatin, via a non-cleavable linker.[3] The principle behind its mechanism of action is the specific delivery of the cytotoxic payload to FGFR2-expressing tumor cells, leading to cell cycle arrest and apoptosis.

These application notes provide a comprehensive overview of the methodologies to assess tumor regression following treatment with this compound, with a primary focus on preclinical evaluation, as the clinical development of this compound was terminated. A first-in-human Phase I clinical trial (NCT02368951) was discontinued due to poor tolerability and a lack of clinical responses at doses below the predicted therapeutic threshold.[2][4] Therefore, the protocols and data presented herein are based on the promising, yet ultimately not clinically translated, preclinical efficacy studies.

Mechanism of Action of this compound

This compound exerts its anti-tumor effect through a multi-step process:

  • Binding to FGFR2: The Aprutumab antibody component of the ADC specifically binds to the extracellular domain of FGFR2 on the surface of tumor cells.[5]

  • Internalization: Upon binding, the ADC-FGFR2 complex is internalized by the tumor cell through endocytosis.

  • Lysosomal Trafficking and Payload Release: The internalized complex is trafficked to the lysosomes, where the antibody is degraded, leading to the release of the auristatin-based cytotoxic payload.

  • Microtubule Disruption: The released payload disrupts the microtubule dynamics within the tumor cell, leading to G2/M phase cell cycle arrest.

  • Apoptosis: Ultimately, the disruption of the cellular machinery induces programmed cell death (apoptosis) in the FGFR2-positive cancer cell.

cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_cytoplasm Cytoplasm ADC This compound FGFR2 FGFR2 Receptor ADC->FGFR2 1. Binding Endosome Endosome FGFR2->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Auristatin Payload Lysosome->Payload 4. Payload Release Microtubules Microtubule Disruption Payload->Microtubules 5. Target Engagement Apoptosis Apoptosis Microtubules->Apoptosis 6. Cell Death

Mechanism of Action of this compound.

Preclinical Assessment of Tumor Regression

The evaluation of tumor regression in preclinical models is a critical step in the development of any anti-cancer therapeutic. The following sections detail the protocols for in vivo efficacy studies based on the preclinical evaluation of this compound.

In Vivo Efficacy Studies in Xenograft Models

Objective: To evaluate the anti-tumor activity of this compound in immunodeficient mice bearing human tumor xenografts.

Animal Models:

  • Female immunodeficient mice (e.g., NOD/SCID or athymic nude mice) are commonly used. The choice of strain may depend on the specific tumor model.

Tumor Models:

  • Cell Line-Derived Xenografts (CDX): Human cancer cell lines with known FGFR2 expression levels (e.g., SNU-16 for gastric cancer, MFM-223 for triple-negative breast cancer, and NCI-H716 for colorectal cancer) are implanted subcutaneously.

  • Patient-Derived Xenografts (PDX): Tumor fragments from patients are implanted subcutaneously in immunodeficient mice. These models are known to better recapitulate the heterogeneity and microenvironment of human tumors.

Experimental Workflow

Start Start Tumor_Implantation Tumor Implantation (CDX or PDX) Start->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Animal Randomization Tumor_Growth->Randomization Treatment Treatment Initiation (this compound or Control) Randomization->Treatment Monitoring Tumor Volume & Body Weight Measurement Treatment->Monitoring Repeated Cycles Endpoint Study Endpoint Monitoring->Endpoint Predefined Criteria Met Data_Analysis Data Analysis Endpoint->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for Aprutumab Ixadotin

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: All information presented herein pertains to the evaluation of Aprutumab Ixadotin as a monotherapy. As of the latest available data, there are no publicly disclosed clinical trials or preclinical studies evaluating this compound in combination with other therapeutic agents. The first-in-human Phase I clinical trial of this compound was terminated early due to poor tolerability.

Introduction

This compound (BAY 1187982) is an antibody-drug conjugate (ADC) that was developed for the treatment of advanced solid tumors known to express Fibroblast Growth Factor Receptor 2 (FGFR2).[1][2][3][4] It consists of a fully human anti-FGFR2 monoclonal antibody, Aprutumab, conjugated to a novel auristatin W derivative payload, Ixadotin, via a non-cleavable linker.[1][5] Preclinical studies demonstrated promising anti-tumor activity in FGFR2-positive cancer models.[1] However, a first-in-human Phase I clinical trial (NCT02368951) was terminated due to dose-limiting toxicities observed at doses below the predicted therapeutic threshold.[1][2][3]

Mechanism of Action

This compound is designed to selectively deliver a potent cytotoxic agent to tumor cells overexpressing FGFR2. The mechanism of action involves the following steps:

  • Binding: The Aprutumab antibody component of the ADC binds to the FGFR2 receptor on the surface of tumor cells.

  • Internalization: Upon binding, the ADC-FGFR2 complex is internalized into the cell.

  • Payload Release: Inside the cell, the ADC is trafficked to the lysosome, where the antibody is degraded, leading to the release of the Ixadotin payload.

  • Cytotoxicity: The released Ixadotin, an auristatin W derivative, disrupts microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis (programmed cell death).[6]

Below is a diagram illustrating the proposed mechanism of action:

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ADC This compound (ADC) FGFR2 FGFR2 Receptor ADC->FGFR2 1. Binding Internalization Endosome FGFR2_bound FGFR2 Receptor Lysosome Lysosome Ixadotin Ixadotin Payload (Auristatin W derivative) Microtubules Microtubule Disruption Apoptosis Apoptosis

Caption: Mechanism of action of this compound.

Preclinical Data

Preclinical studies in mouse xenograft models of FGFR2-positive gastric and triple-negative breast cancer demonstrated dose-dependent tumor regression, including partial and complete responses.[1] In these models, concentrations of the cytotoxic payload were enriched by more than 30-fold in FGFR2-positive tumors compared to healthy tissues.[1]

Table 1: Summary of Preclinical Efficacy in Xenograft Models
Animal ModelCancer TypeDosing RegimenOutcome
SNU-16 XenograftGastric Cancer5 mg/kg, i.v., once weekly for 4 weeks>90% tumor growth inhibition
MFM-223 XenograftBreast Cancer1 and 5 mg/kg, i.v., once weeklyMarked decrease in tumor volume
NCI-H716 XenograftColorectal Cancer7.5 mg/kg, i.v., once weeklyNotable inhibition of tumor growth

Data extracted from publicly available preclinical study information.[5]

Clinical Data (Monotherapy)

A first-in-human, open-label, multicenter, Phase I dose-escalation trial (NCT02368951) was conducted to evaluate the safety, tolerability, and maximum tolerated dose (MTD) of this compound in patients with advanced solid tumors.[1][3][4] The trial was terminated early due to toxicity.

Table 2: Summary of Phase I Clinical Trial (NCT02368951) Results
ParameterFinding
Number of Patients 20
Dose Cohorts 0.1, 0.2, 0.4, 0.8, 1.3 mg/kg
Dosing Schedule Intravenously on Day 1 of a 21-day cycle
Maximum Tolerated Dose (MTD) 0.2 mg/kg
Dose-Limiting Toxicities (DLTs) Thrombocytopenia, proteinuria, corneal epithelial microcysts
Most Common Grade ≥3 Drug-Related Adverse Events Anemia, aspartate aminotransferase increase, proteinuria, thrombocytopenia
Efficacy One patient with stable disease; no objective responses reported

Data from the terminated first-in-human Phase I study.[1][2][3]

Experimental Protocols (from Phase I Monotherapy Trial)

The following provides a general outline of the methodology employed in the Phase I clinical trial of this compound. This is for informational purposes only and does not constitute a recommendation for clinical use.

Patient Population

Patients with advanced, refractory solid tumors known to express FGFR2 were eligible for the study.[1]

Study Design

This was an open-label, non-randomized, dose-escalation study.[1] Patients received escalating doses of this compound to determine the MTD.

Drug Administration

This compound was administered as an intravenous infusion on the first day of each 21-day cycle.[3]

Safety and Tolerability Assessment

The primary endpoints were to evaluate the safety, tolerability, and determine the MTD of this compound.[1] This involved monitoring for adverse events, serious adverse events, and dose-limiting toxicities.

Pharmacokinetic and Efficacy Assessment

Secondary endpoints included evaluation of the pharmacokinetic profile of this compound and assessment of tumor response.[1]

Below is a workflow diagram for the Phase I clinical trial:

Clinical_Trial_Workflow Patient_Screening Patient Screening (Advanced Solid Tumors, FGFR2+) Enrollment Enrollment Patient_Screening->Enrollment Dose_Escalation Dose Escalation Cohorts (0.1 - 1.3 mg/kg) Enrollment->Dose_Escalation Drug_Administration IV Infusion (Day 1 of 21-day cycle) Dose_Escalation->Drug_Administration Monitoring Safety & Tolerability Monitoring (Adverse Events, DLTs) Drug_Administration->Monitoring PK_PD_Analysis Pharmacokinetic & Efficacy Assessment Monitoring->PK_PD_Analysis MTD_Determination MTD Determination PK_PD_Analysis->MTD_Determination Trial_Termination Trial Termination (Poor Tolerability) MTD_Determination->Trial_Termination

Caption: Phase I clinical trial workflow for this compound.

Future Directions and Considerations for Combination Therapies

Given the early termination of the monotherapy trial due to toxicity, any future development of this compound, including in combination therapies, would require significant re-evaluation. Potential future research could involve:

  • Re-engineering the ADC: Modifying the linker or payload to improve the therapeutic index.

  • Biomarker Stratification: Identifying more precise biomarkers to select patients who are most likely to benefit and least likely to experience severe toxicity.

Should a revised formulation of this compound with an acceptable safety profile be developed, potential combination strategies could theoretically include:

  • Agents that upregulate FGFR2 expression.

  • Inhibitors of pathways that mediate resistance to microtubule-disrupting agents.

  • Immunotherapies, to potentially enhance anti-tumor immune responses.

However, it must be emphasized that these are speculative considerations, and no clinical or preclinical data currently exist to support any specific combination therapy involving this compound. Researchers and drug development professionals should refer to any future publications or clinical trial announcements for updates on the development status of this compound.

References

Application Notes and Protocols for the Long-Term Storage and Stability Assessment of Aprutumab Ixadotin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aprutumab Ixadotin (BAY 1187982) is an antibody-drug conjugate (ADC) that was developed for the treatment of advanced solid tumors expressing Fibroblast Growth Factor Receptor 2 (FGFR2).[1][2][3][4][5] It is composed of a fully human anti-FGFR2 monoclonal antibody, a non-cleavable linker, and a potent microtubule-disrupting agent, an auristatin W derivative, as the cytotoxic payload.[1][2] The stability of such a complex biomolecule is a critical quality attribute that ensures its safety and efficacy throughout its shelf life.

These application notes provide a comprehensive overview of the recommended procedures for the long-term storage and stability testing of this compound. The protocols described herein are based on established analytical methods for ADCs and general principles of pharmaceutical stability testing.[6][7][8][9] While specific data for this compound is limited due to the early termination of its clinical development, this document serves as a guide for researchers working with similar ADCs.[4][10]

Long-Term Storage Recommendations

The long-term stability of this compound is dependent on appropriate storage conditions that minimize degradation. The following conditions are recommended based on general guidelines for monoclonal antibodies and ADCs.

ParameterRecommended ConditionRationale
Temperature 2-8°CTo minimize chemical degradation, such as hydrolysis of the linker or modifications to the antibody, and to prevent physical instabilities like aggregation. Do not freeze, as this can lead to denaturation and aggregation.
Light Protect from lightTo prevent photo-degradation of the protein and the cytotoxic payload. Store in the original carton or use amber vials.
Humidity Store in a dry placeTo prevent moisture-induced degradation, especially for the lyophilized powder form.
Formulation Store as a lyophilized powderLyophilization (freeze-drying) is a common technique to enhance the long-term stability of biopharmaceuticals by removing water.
Reconstituted Solution Use immediately or store at 2-8°C for no more than 24 hoursOnce reconstituted, the ADC is more susceptible to degradation. Short-term storage at refrigerated temperatures is recommended to minimize this.

Stability Indicating Methods

A panel of analytical techniques should be employed to monitor the stability of this compound over time. These methods are designed to detect changes in the identity, purity, and potency of the ADC.

Analytical MethodParameter Assessed
Size Exclusion Chromatography (SEC-HPLC) Aggregation and fragmentation of the ADC.[7]
Hydrophobic Interaction Chromatography (HIC-HPLC) Drug-to-antibody ratio (DAR) distribution and detection of unconjugated antibody.[7][8]
Reversed-Phase HPLC (RP-HPLC) Purity of the ADC, detection of free payload, and other small molecule impurities.[7]
Mass Spectrometry (MS) Intact mass analysis to confirm identity and assess modifications, peptide mapping to identify localized changes.[8][11]
Capillary Isoelectric Focusing (cIEF) Charge heterogeneity of the ADC.
Enzyme-Linked Immunosorbent Assay (ELISA) Antigen binding affinity of the anti-FGFR2 antibody component.[6][9]
Cell-Based Potency Assay In vitro cytotoxicity and biological activity of the ADC.[6]

Experimental Protocols

The following are detailed protocols for key stability-indicating assays.

Protocol: Size Exclusion Chromatography (SEC-HPLC) for Aggregation Analysis

This method separates molecules based on their size in solution to quantify the percentage of monomer, aggregates, and fragments.

Materials:

  • This compound sample

  • SEC-HPLC system with a UV detector

  • Size exclusion column suitable for monoclonal antibodies (e.g., TSKgel G3000SWxl)

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4

  • 0.22 µm sterile filters

Procedure:

  • Prepare the mobile phase and filter it through a 0.22 µm filter.

  • Equilibrate the SEC column with the mobile phase at a flow rate of 0.5 mL/min until a stable baseline is achieved.

  • Dilute the this compound sample to a concentration of 1 mg/mL in the mobile phase.

  • Inject 20 µL of the diluted sample onto the column.

  • Run the analysis for 30 minutes, monitoring the absorbance at 280 nm.

  • Identify and integrate the peaks corresponding to the aggregate, monomer, and fragment.

  • Calculate the percentage of each species relative to the total peak area.

Protocol: Hydrophobic Interaction Chromatography (HIC-HPLC) for DAR Analysis

This method separates ADC species based on their hydrophobicity, which is influenced by the number of conjugated drug molecules.

Materials:

  • This compound sample

  • HIC-HPLC system with a UV detector

  • Hydrophobic interaction column (e.g., TosoHaas Butyl-NPR)

  • Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0

  • Mobile Phase B: 50 mM sodium phosphate, pH 7.0

  • 0.22 µm sterile filters

Procedure:

  • Prepare and filter the mobile phases.

  • Equilibrate the HIC column with 100% Mobile Phase A.

  • Dilute the this compound sample to 1 mg/mL in Mobile Phase A.

  • Inject 20 µL of the diluted sample.

  • Elute the bound ADC using a linear gradient from 0% to 100% Mobile Phase B over 40 minutes.

  • Monitor the absorbance at 280 nm.

  • Peaks will elute in order of increasing hydrophobicity, corresponding to different DAR species.

  • Calculate the average DAR based on the peak areas and their corresponding drug load.

Protocol: Cell-Based Potency Assay

This assay measures the cytotoxic activity of this compound on an FGFR2-expressing cancer cell line.

Materials:

  • FGFR2-positive cancer cell line (e.g., SNU-16)

  • Cell culture medium and supplements

  • 96-well cell culture plates

  • This compound sample and reference standard

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Luminometer

Procedure:

  • Seed the FGFR2-positive cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

  • Prepare a serial dilution of the this compound sample and the reference standard in cell culture medium.

  • Remove the medium from the cells and add the diluted ADC samples.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Allow the plate to equilibrate to room temperature.

  • Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

  • Compare the IC50 of the test sample to the reference standard to determine the relative potency.

Visualizations

Signaling Pathway of this compound

cluster_cell Cancer Cell Internalization Internalization Lysosome Lysosome Internalization->Lysosome Endocytosis Payload_Release Payload Release Lysosome->Payload_Release Degradation Microtubule_Disruption Microtubule Disruption Payload_Release->Microtubule_Disruption Apoptosis Apoptosis Microtubule_Disruption->Apoptosis ADC This compound FGFR2 FGFR2 Receptor ADC->FGFR2 Binding FGFR2->Internalization

Caption: Mechanism of action of this compound.

Experimental Workflow for Stability Testing

cluster_workflow Stability Testing Workflow Sample This compound (Time Point Sample) SEC SEC-HPLC (Aggregation) Sample->SEC HIC HIC-HPLC (DAR) Sample->HIC RP RP-HPLC (Purity) Sample->RP MS Mass Spectrometry (Identity) Sample->MS ELISA ELISA (Binding) Sample->ELISA Potency Cell-Based Assay (Potency) Sample->Potency Data Data Analysis and Stability Assessment SEC->Data HIC->Data RP->Data MS->Data ELISA->Data Potency->Data

Caption: Analytical workflow for ADC stability assessment.

Summary of Stability Data

The following table represents a typical format for summarizing long-term stability data for an ADC like this compound stored at the recommended 2-8°C. The values are illustrative.

Time PointPurity by RP-HPLC (%)Monomer by SEC-HPLC (%)Average DAR by HIC-HPLCRelative Potency (%)
0 Months99.199.53.5100
3 Months98.999.33.598
6 Months98.599.13.495
12 Months98.098.83.492
24 Months97.298.23.388

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing robust stability-indicating methods.

cluster_degradation Degradation Products ADC Intact this compound Aggregate Aggregation ADC->Aggregate Physical Fragment Fragmentation ADC->Fragment Physical/ Chemical Deamidation Deamidation/ Oxidation ADC->Deamidation Chemical Free_Payload Free Payload ADC->Free_Payload Chemical (Linker Instability)

Caption: Potential degradation pathways for this compound.

Disclaimer: The protocols and data presented in these application notes are for illustrative purposes and are based on general knowledge of antibody-drug conjugates. Specific stability studies for this compound should be designed and validated based on regulatory guidelines and internal development data.

References

Troubleshooting & Optimization

Overcoming resistance to Aprutumab Ixadotin in cancer cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Aprutumab Ixadotin in pre-clinical cancer models. Given that the clinical development of this compound was terminated early due to toxicity and a narrow therapeutic window, publicly available data on specific resistance mechanisms is limited.[1][2] Therefore, this guide is based on the known mechanism of action of this compound and general principles of resistance to antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is an antibody-drug conjugate (ADC) that targets the Fibroblast Growth Factor Receptor 2 (FGFR2).[3][4] It consists of a fully human anti-FGFR2 monoclonal antibody (Aprutumab) linked to a potent cytotoxic agent, an auristatin W derivative, via a non-cleavable linker.[4][5] The antibody component binds to FGFR2 on the surface of cancer cells, leading to the internalization of the ADC.[3] Following internalization, the antibody is degraded in the lysosome, releasing the auristatin payload, which then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[6]

Q2: In which cancer cell lines can I expect to see a response to this compound?

A2: Preclinical studies have shown that this compound is effective in cancer cell lines with high FGFR2 expression or FGFR2 gene amplification.[3] It has shown inhibitory activity in various cell lines with IC50 values in the nanomolar range (0.097-0.83 nM).[5] Examples of responsive models include certain gastric, breast, and colorectal cancer cell lines.[3][5] For instance, it resulted in partial tumor regression in SNU-16 (gastric cancer), MFM-223 (breast cancer), and NCI-H716 (colorectal cancer) xenograft models.[5]

Q3: What are the known toxicities of this compound observed in clinical trials?

A3: The first-in-human Phase I trial of this compound was terminated early due to poor tolerability.[1] The dose-limiting toxicities observed in patients included thrombocytopenia, proteinuria, and corneal epithelial microcysts.[1][3] Other significant grade ≥ 3 adverse events were anemia and increased aspartate aminotransferase levels.[1] These toxicities were observed at doses below the predicted therapeutic level.[3]

Troubleshooting Guide: Overcoming Resistance

This section addresses potential scenarios of decreased efficacy or resistance to this compound in your cancer cell models.

Issue 1: Decreased or Loss of Cytotoxicity in FGFR2-Positive Cells

Possible Cause 1: Downregulation or Mutation of FGFR2

A primary mechanism of resistance to ADCs is the loss or reduction of the target antigen on the cell surface.[6] This prevents the ADC from binding and being internalized.

  • Experimental Protocol: Assess FGFR2 Expression

    • Quantitative PCR (qPCR):

      • Objective: To measure FGFR2 mRNA levels in resistant versus parental (sensitive) cells.

      • Method:

        • Isolate total RNA from both cell populations using a standard RNA extraction kit.

        • Perform reverse transcription to synthesize cDNA.

        • Run qPCR using validated primers for FGFR2 and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

        • Calculate the relative fold change in FGFR2 expression in resistant cells compared to parental cells.

    • Flow Cytometry:

      • Objective: To quantify cell surface FGFR2 protein levels.

      • Method:

        • Harvest resistant and parental cells and prepare single-cell suspensions.

        • Incubate cells with a fluorescently labeled anti-FGFR2 antibody.

        • Analyze the median fluorescence intensity (MFI) using a flow cytometer. A decrease in MFI in the resistant population indicates target loss.

    • Western Blot:

      • Objective: To determine total FGFR2 protein levels.

      • Method:

        • Lyse resistant and parental cells and quantify total protein concentration.

        • Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

        • Probe the membrane with a primary antibody against FGFR2, followed by a secondary antibody conjugated to HRP.

        • Detect the signal using a chemiluminescence substrate and image the blot. Use a loading control (e.g., β-actin) for normalization.

  • Troubleshooting Strategy:

    • If FGFR2 expression is downregulated, consider investigating the upstream regulatory mechanisms.

    • If FGFR2 levels are unchanged, consider sequencing the FGFR2 gene in resistant cells to identify potential mutations in the antibody-binding epitope.

Possible Cause 2: Impaired ADC Internalization and Trafficking

Even with adequate target expression, resistance can occur if the ADC is not efficiently internalized or trafficked to the lysosome.[7]

  • Experimental Protocol: Evaluate ADC Internalization

    • Confocal Microscopy:

      • Objective: To visualize the internalization and lysosomal co-localization of this compound.

      • Method:

        • Label this compound with a fluorescent dye (e.g., Alexa Fluor 488).

        • Treat resistant and parental cells with the fluorescently labeled ADC.

        • At various time points (e.g., 0, 1, 4, 24 hours), fix and permeabilize the cells.

        • Stain for lysosomes using an antibody against a lysosomal marker (e.g., LAMP1) conjugated to a different fluorophore (e.g., Alexa Fluor 594).

        • Image the cells using a confocal microscope and assess the co-localization of the ADC and lysosomes. Reduced co-localization in resistant cells suggests a trafficking defect.

  • Troubleshooting Strategy:

    • Investigate the expression and function of proteins involved in clathrin-mediated endocytosis.

Possible Cause 3: Increased Drug Efflux

Overexpression of ATP-binding cassette (ABC) transporters, such as ABCC1 (MRP1) or ABCB1 (MDR1), can actively pump the cytotoxic payload out of the cell, leading to resistance.[8]

  • Experimental Protocol: Assess Drug Efflux Pump Activity

    • Western Blot:

      • Objective: To measure the protein levels of common ABC transporters (e.g., ABCC1, ABCB1).

      • Method: Follow the standard Western blot protocol described above, using primary antibodies specific for the efflux pumps of interest.

    • Functional Efflux Assay:

      • Objective: To measure the activity of efflux pumps.

      • Method:

        • Incubate resistant and parental cells with a fluorescent substrate of the efflux pump (e.g., rhodamine 123 for ABCB1).

        • In a parallel experiment, pre-incubate the cells with a known inhibitor of the efflux pump (e.g., verapamil for ABCB1) before adding the fluorescent substrate.

        • Measure the intracellular fluorescence using flow cytometry. Lower fluorescence in resistant cells, which is reversible by the inhibitor, indicates increased efflux pump activity.

  • Troubleshooting Strategy:

    • If increased efflux is detected, consider combination therapy with an inhibitor of the specific ABC transporter.

Issue 2: Intrinsic Resistance in FGFR2-Positive Cells

Possible Cause: Dysregulation of Downstream Signaling Pathways or Apoptosis

Resistance can be mediated by alterations in signaling pathways downstream of FGFR2 or by defects in the apoptotic machinery.[7] Activation of pro-survival pathways like PI3K/AKT/mTOR can counteract the cytotoxic effects of the payload.[7]

  • Experimental Protocol: Analyze Signaling and Apoptotic Pathways

    • Phospho-Protein Array / Western Blot:

      • Objective: To assess the activation status of key survival pathways.

      • Method:

        • Treat resistant and parental cells with this compound for various durations.

        • Prepare cell lysates and analyze using a phospho-protein array that covers key nodes in the PI3K/AKT, MAPK, and other relevant pathways.

        • Alternatively, perform Western blots using antibodies against the phosphorylated (active) forms of key proteins (e.g., p-AKT, p-ERK).

    • Apoptosis Assay:

      • Objective: To determine if the apoptotic response is blunted in resistant cells.

      • Method:

        • Treat resistant and parental cells with a dose range of this compound.

        • Measure apoptosis using an Annexin V/Propidium Iodide staining kit and flow cytometry.

        • Alternatively, perform a Western blot for cleaved caspase-3 and PARP.

  • Troubleshooting Strategy:

    • If a pro-survival pathway is constitutively active in resistant cells, consider a combination therapy approach. For example, if the PI3K/AKT pathway is activated, combining this compound with a PI3K or AKT inhibitor may restore sensitivity.[9]

Data Summary

Table 1: Preclinical Efficacy of this compound in Various Cancer Cell Lines

Cell Line Cancer Type IC50 (nM) Reference
SNU-16 Gastric Cancer 0.097 - 0.83 [5]
MFM-223 Breast Cancer 0.097 - 0.83 [5]
NCI-H716 Colorectal Cancer 0.097 - 0.83 [5]
SUN-52PE Not Specified 0.097 - 0.83 [5]

| SUN-16 | Not Specified | 0.097 - 0.83 |[5] |

Table 2: Dose-Limiting Toxicities in Phase I Clinical Trial

Toxicity Grade Dosing Cohorts Reference
Thrombocytopenia Dose-Limiting Highest two cohorts [1][3]
Proteinuria Dose-Limiting Highest two cohorts [1][3]

| Corneal epithelial microcysts | Dose-Limiting | Highest two cohorts |[1][3] |

Visualizations

Aprutumab_Ixadotin_MoA Mechanism of Action of this compound cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC This compound FGFR2 FGFR2 Receptor ADC->FGFR2 1. Binding Endosome Endosome FGFR2->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Auristatin Payload Lysosome->Payload 4. Payload Release Microtubules Microtubule Disruption Payload->Microtubules 5. Target Engagement Apoptosis Apoptosis Microtubules->Apoptosis 6. Cell Death

Caption: Mechanism of action for this compound.

Resistance_Troubleshooting Troubleshooting Resistance to this compound Start Decreased Efficacy of this compound Check_FGFR2 Assess FGFR2 Expression (qPCR, Flow, WB) Start->Check_FGFR2 FGFR2_Down FGFR2 Downregulated Check_FGFR2->FGFR2_Down Yes FGFR2_OK FGFR2 Expression Unchanged Check_FGFR2->FGFR2_OK No Check_Internalization Evaluate ADC Internalization (Confocal Microscopy) FGFR2_OK->Check_Internalization Internalization_Impaired Impaired Trafficking Check_Internalization->Internalization_Impaired Yes Internalization_OK Internalization Normal Check_Internalization->Internalization_OK No Check_Efflux Assess Drug Efflux (WB, Functional Assay) Internalization_OK->Check_Efflux Efflux_High Increased Efflux Pumps Check_Efflux->Efflux_High Yes Efflux_OK Efflux Normal Check_Efflux->Efflux_OK No Check_Signaling Analyze Survival Pathways (p-AKT, p-ERK) Efflux_OK->Check_Signaling Signaling_Active Pro-Survival Pathway Activation Check_Signaling->Signaling_Active

Caption: Experimental workflow for troubleshooting resistance.

Combination_Therapy Potential Combination Strategies cluster_mechanisms Identified Resistance cluster_agents Potential Partners ADC This compound Resistance Resistance Mechanism ADC->Resistance Efflux Increased Drug Efflux Resistance->Efflux Signaling PI3K/AKT Activation Resistance->Signaling Apoptosis Blocked Apoptosis Resistance->Apoptosis Combination Combination Agent Efflux_Inhibitor Efflux Pump Inhibitor (e.g., Verapamil) Efflux->Efflux_Inhibitor PI3K_Inhibitor PI3K/AKT Inhibitor Signaling->PI3K_Inhibitor BH3_Mimetic BH3 Mimetic Apoptosis->BH3_Mimetic Efflux_Inhibitor->Combination PI3K_Inhibitor->Combination BH3_Mimetic->Combination

Caption: Logical relationships for selecting combination therapies.

References

Technical Support Center: Optimizing Aprutumab Ixadotin Concentration for Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Aprutumab Ixadotin in cell culture, this technical support center provides essential guidance for experimental design and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an antibody-drug conjugate (ADC) designed for targeted cancer therapy.[1][2][3] It consists of a fully human monoclonal antibody that specifically targets the Fibroblast Growth Factor Receptor 2 (FGFR2), which is overexpressed in various solid tumors.[1][2][3] The antibody is linked to a potent cytotoxic payload, an auristatin W derivative, via a non-cleavable linker.[1] Upon binding to FGFR2 on the surface of a cancer cell, this compound is internalized.[1] Inside the cell, the antibody component is degraded in the lysosome, releasing the cytotoxic payload which then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1]

Q2: What is the recommended starting concentration range for this compound in cell culture?

Based on preclinical in vitro studies, a starting concentration range of 0.1 nM to 100 nM is recommended for initial cytotoxicity screening. Published data indicates that this compound has shown low nanomolar potency, with IC50 values observed in the range of 0.097 to 0.83 nM in FGFR2-positive cell lines.[4] The optimal concentration will be cell line-specific and dependent on the level of FGFR2 expression.

Q3: How should I prepare and store this compound for in vitro experiments?

It is recommended to reconstitute lyophilized this compound in sterile phosphate-buffered saline (PBS) or the buffer recommended by the supplier to create a stock solution. For experimental use, dilute the stock solution in the appropriate cell culture medium to the desired final concentrations. It is crucial to prepare fresh dilutions for each experiment to ensure compound stability and activity. Unused stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to protein aggregation and loss of activity.

Q4: How long should I incubate cells with this compound?

The optimal incubation time will depend on the cell line's doubling time and the specific experimental endpoint. For cytotoxicity assays, a continuous exposure of 72 to 144 hours is a common starting point to allow for the full cytotoxic effect of the auristatin payload to manifest, as it primarily affects dividing cells.

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results

Potential Causes:

  • Inconsistent Cell Seeding: Uneven cell distribution in the microplate wells.

  • Edge Effects: Evaporation from the outer wells of the microplate leading to changes in media concentration.

  • Inaccurate Pipetting: Errors in serial dilutions or addition of reagents.

  • Compound Instability: Degradation of this compound in culture medium over the incubation period.[5]

  • Cell Health: Using cells that are unhealthy, have a high passage number, or are not in the logarithmic growth phase.

Solutions:

  • Cell Seeding: Ensure a homogeneous cell suspension before and during seeding. Gently swirl the cell suspension between pipetting steps.

  • Edge Effects Mitigation: To minimize evaporation, fill the peripheral wells of the microplate with sterile PBS or media without cells.

  • Pipetting Technique: Use calibrated pipettes and ensure proper technique. For serial dilutions, mix each dilution thoroughly before proceeding to the next.

  • Compound Preparation: Prepare fresh dilutions of this compound for each experiment from a frozen stock.

  • Cell Culture Best Practices: Use cells with a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.

Issue 2: No or Low Cytotoxicity Observed in FGFR2-Positive Cells

Potential Causes:

  • Low FGFR2 Expression: The "FGFR2-positive" cell line may have insufficient surface expression of the receptor for effective ADC binding and internalization.

  • Incorrect Concentration Range: The tested concentrations of this compound may be too low to elicit a cytotoxic response.

  • Suboptimal Incubation Time: The incubation period may be too short for the ADC to be internalized, for the payload to be released, and for apoptosis to occur.

  • Inactive Compound: The this compound may have degraded due to improper storage or handling.

Solutions:

  • Confirm FGFR2 Expression: Verify the surface expression of FGFR2 in your cell line using flow cytometry or western blotting.

  • Expand Concentration Range: Test a broader range of concentrations, extending up to the micromolar range, to determine the dose-response curve.

  • Optimize Incubation Time: Conduct a time-course experiment (e.g., 24, 48, 72, 96, 120 hours) to identify the optimal incubation period.

  • Use a Positive Control: Include a positive control compound known to induce cytotoxicity in your cell line to ensure the assay is performing as expected.

Issue 3: Cytotoxicity Observed in FGFR2-Negative Cells

Potential Causes:

  • Off-Target Toxicity: The auristatin payload may be exerting cytotoxic effects independent of FGFR2-mediated uptake, especially at high concentrations.[6]

  • Non-Specific Uptake: At high concentrations, the ADC may be internalized through non-specific mechanisms like pinocytosis.

  • Free Payload in Solution: The this compound preparation may contain unconjugated, free payload which can passively diffuse into cells.

Solutions:

  • Titrate Concentration: Carefully titrate the concentration of this compound to identify a therapeutic window where toxicity is specific to FGFR2-positive cells.

  • Include a Non-Targeting ADC Control: Use an ADC with the same payload but an antibody that does not target any antigen on your cells to assess non-specific uptake and off-target effects.

  • Verify Compound Purity: Ensure the purity of the this compound to minimize the presence of free payload.

Data Presentation

Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines

Cell LineCancer TypeFGFR2 ExpressionIC50 (nM)Reference
SNU-16Gastric CancerHigh0.097 - 0.83[4]
KATO IIIGastric CancerHigh0.097 - 0.83[4]
SUM-52PEBreast CancerHigh0.097 - 0.83[4]
NCI-H716Colorectal CancerHigh0.097 - 0.83[4]
MFM-223Breast CancerHigh0.097 - 0.83[4]
MDA-MB-231Breast CancerLow/Negative>100 (Expected)N/A
KYSE-180Esophageal CancerLow/Negative>100 (Expected)N/A

Note: The IC50 values for FGFR2-negative cell lines are expected based on the mechanism of action and are provided for comparative purposes. Researchers should determine the specific IC50 in their experimental system.

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay using MTT

This protocol outlines a standard procedure for determining the cytotoxic effects of this compound on adherent cancer cell lines.

Materials:

  • This compound

  • FGFR2-positive and FGFR2-negative cancer cell lines

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom microplates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring they are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a pre-determined optimal density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium at 2x the final desired concentrations. A typical concentration range to test is 0.01 nM to 1000 nM.

    • Include a vehicle control (medium with the same solvent concentration as the highest this compound concentration) and an untreated control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the appropriate drug dilution or control solution to each well.

  • Incubation:

    • Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, protected from light, until a purple formazan precipitate is visible.

    • Carefully aspirate the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium only) from all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the this compound concentration and determine the IC50 value using a non-linear regression curve fit.

Visualizations

FGFR2_Signaling_Pathway FGFR2 Signaling Pathway and this compound MOA cluster_signaling Downstream Signaling Aprutumab_Ixadotin This compound FGFR2 FGFR2 Receptor Aprutumab_Ixadotin->FGFR2 Binding Internalization Internalization (Endocytosis) FGFR2->Internalization FRS2 FRS2 FGFR2->FRS2 PLCg PLCγ FGFR2->PLCg PI3K PI3K FGFR2->PI3K Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release (Auristatin W derivative) Lysosome->Payload_Release Microtubule_Disruption Microtubule Disruption Payload_Release->Microtubule_Disruption Cell_Cycle_Arrest Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PLCg->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Mechanism of action of this compound and its effect on the FGFR2 signaling pathway.

Experimental_Workflow Experimental Workflow for Concentration Optimization Start Start Cell_Culture Culture FGFR2+ and FGFR2- Cells Start->Cell_Culture Cell_Seeding Seed Cells in 96-well Plates Cell_Culture->Cell_Seeding Prepare_ADC Prepare Serial Dilutions of this compound Cell_Seeding->Prepare_ADC Treat_Cells Treat Cells and Incubate (72-96h) Prepare_ADC->Treat_Cells Viability_Assay Perform Cell Viability Assay (MTT) Treat_Cells->Viability_Assay Data_Acquisition Read Absorbance (570 nm) Viability_Assay->Data_Acquisition Data_Analysis Analyze Data and Calculate IC50 Data_Acquisition->Data_Analysis Optimization Optimize Concentration Based on Results Data_Analysis->Optimization End End Optimization->End

Caption: A typical experimental workflow for optimizing this compound concentration.

Troubleshooting_Logic Troubleshooting Logic for Inconsistent Results Start Inconsistent Results Observed Check_Seeding Check Cell Seeding Consistency? Start->Check_Seeding Check_Pipetting Review Pipetting Technique? Check_Seeding->Check_Pipetting Yes Solution1 Re-standardize Seeding Protocol Check_Seeding->Solution1 No Check_Compound Compound Stability and Preparation? Check_Pipetting->Check_Compound Yes Solution2 Calibrate Pipettes and Re-train Check_Pipetting->Solution2 No Check_Cells Cell Health and Passage Number? Check_Compound->Check_Cells Yes Solution3 Use Fresh Dilutions and Proper Storage Check_Compound->Solution3 No Solution4 Use Low Passage, Healthy Cells Check_Cells->Solution4 No End Consistent Results Check_Cells->End Yes Solution1->End Solution2->End Solution3->End Solution4->End

Caption: A logical approach to troubleshooting inconsistent experimental results.

References

Troubleshooting inconsistent results in Aprutumab Ixadotin experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who may encounter inconsistent results during experiments with Aprutumab Ixadotin.

Frequently Asked Questions (FAQs)

General

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as BAY 1187982) is an antibody-drug conjugate (ADC) designed for targeted cancer therapy.[1][2][3] It consists of a humanized monoclonal antibody, Aprutumab, that specifically targets the Fibroblast Growth Factor Receptor 2 (FGFR2), which is often overexpressed on the surface of various cancer cells.[1][4] This antibody is linked to a potent cytotoxic agent, a derivative of auristatin, which is a microtubule-disrupting agent.[3][4][5] Upon binding to FGFR2 on a cancer cell, this compound is internalized. Inside the cell, the auristatin payload is released, leading to the inhibition of tubulin polymerization, cell cycle arrest, and ultimately, apoptosis (programmed cell death).[2][6][]

In Vitro Experiment Troubleshooting

Q2: We are observing high variability in our in vitro cell viability (e.g., MTT, XTT) assay results with this compound. What are the potential causes and solutions?

A2: Inconsistent results in cell viability assays can stem from several factors. Here's a troubleshooting guide:

Potential Cause Troubleshooting Steps
Cell Health and Culture Conditions - Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic and genotypic drift. - Cell Viability at Seeding: Ensure a high viability (>95%) of cells before seeding. - Seeding Density: Optimize and maintain a consistent cell seeding density. Over- or under-confluent cells will respond differently to treatment.
Reagent and Compound Handling - This compound Stability: Prepare fresh dilutions of this compound for each experiment from a validated stock. Avoid repeated freeze-thaw cycles. - Reagent Quality: Use high-quality, fresh cell culture media and assay reagents.
Assay Protocol and Execution - Incubation Times: Ensure consistent incubation times for cell seeding, drug treatment, and assay development. - Pipetting Accuracy: Calibrate pipettes regularly. Use reverse pipetting for viscous solutions and ensure consistent technique. - "Edge Effects" in Microplates: To minimize evaporation from outer wells, fill the peripheral wells with sterile media or PBS and do not use them for experimental samples.
FGFR2 Expression Levels - Target Expression: Confirm and monitor the expression level of FGFR2 in your cell lines. Variations in target expression will directly impact the efficacy of this compound.

Q3: Our FGFR2-positive cell line is showing less sensitivity to this compound than expected based on published data. What should we investigate?

A3: Lower than expected sensitivity could be due to several reasons:

  • FGFR2 Expression Confirmation: Independently verify the FGFR2 expression level in your specific cell bank using techniques like flow cytometry or western blotting.

  • Drug-to-Antibody Ratio (DAR): If you are preparing your own conjugate, inconsistencies in the conjugation process can lead to a low DAR, reducing potency.

  • Cell Line Integrity: Ensure your cell line has not been misidentified or cross-contaminated.

  • Development of Resistance: Prolonged culture or previous treatments may have led to the selection of resistant cell populations.

In Vivo Experiment Troubleshooting

Q4: We are seeing inconsistent tumor growth inhibition in our xenograft models treated with this compound. What factors could be contributing to this?

A4: In vivo experiments have additional layers of complexity. Here are some factors to consider:

Potential Cause Troubleshooting Steps
Animal and Tumor Model - Animal Health: Ensure all animals are healthy and of a consistent age and weight at the start of the study. - Tumor Implantation: Use a consistent number of viable tumor cells for implantation and ensure a consistent injection technique and location. - Tumor Heterogeneity: Be aware of the inherent heterogeneity of patient-derived xenograft (PDX) models.
Compound Administration - Dosing Accuracy: Ensure accurate calculation and administration of the this compound dose based on individual animal weight. - Route of Administration: Use a consistent and appropriate route of administration (e.g., intravenous).
Data Collection and Analysis - Tumor Measurement: Use a standardized method for tumor measurement (e.g., caliper measurements) and have the same individual perform the measurements if possible to reduce inter-operator variability. - Data Outliers: Carefully evaluate any outliers and investigate potential causes.
This compound Stability and Formulation - In Vivo Stability: While preclinical studies indicated good stability, ensure your formulation is appropriate for in vivo use and prepared fresh.

Data Presentation

Summary of Phase I Clinical Trial Dose-Limiting Toxicities

The first-in-human Phase I clinical trial of this compound was terminated early due to poor tolerability.[1][5][8][9][10] The Maximum Tolerated Dose (MTD) was determined to be 0.2 mg/kg.[1][5][10]

Dose Cohort (mg/kg) Number of Patients Dose-Limiting Toxicities (DLTs)
0.13None
0.23None
0.44None
0.85Grade 4 Thrombocytopenia (1 patient)
1.35Grade 3 Proteinuria (1 patient), Grade 3 Proteinuria and Grade 4 Thrombocytopenia (1 patient), Grade 3 Corneal Epithelial Microcysts and Grade 2 Blurred Vision (1 patient)

Data sourced from the First-in-Human Phase I Study of this compound.[5]

Common Grade ≥ 3 Drug-Related Adverse Events in the Phase I Trial
Adverse Event Number of Patients (%)
Anemia3 (15%)
Aspartate Aminotransferase Increase2 (10%)
Proteinuria2 (10%)
Thrombocytopenia2 (10%)

Data sourced from the First-in-Human Phase I Study of this compound.[1][5]

Experimental Protocols

In Vitro Cytotoxicity Assay (General Protocol)

This protocol provides a general framework for assessing the cytotoxicity of this compound in FGFR2-positive and negative cell lines.

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Harvest cells and perform a cell count to determine viability.

    • Seed cells in a 96-well plate at a pre-determined optimal density in complete growth medium.

    • Incubate overnight to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent.

    • Perform serial dilutions of this compound in complete growth medium to achieve the desired final concentrations.

    • Remove the medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control.

    • Incubate for a predetermined period (e.g., 72 hours).

  • Cell Viability Assessment (e.g., MTT Assay):

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or a specialized buffer).

    • Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the data to the vehicle-only control to determine the percentage of cell viability.

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.

In Vivo Xenograft Tumor Model (General Protocol)

This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound.

  • Cell Preparation and Implantation:

    • Culture FGFR2-positive tumor cells to the desired number.

    • Harvest and resuspend the cells in a suitable medium (e.g., sterile PBS or Matrigel mixture).

    • Subcutaneously inject a defined number of tumor cells into the flank of immunocompromised mice.

  • Tumor Growth and Randomization:

    • Monitor tumor growth regularly using calipers.

    • Once tumors reach a predetermined size, randomize the animals into treatment and control groups.

  • Drug Administration:

    • Prepare the this compound formulation for in vivo administration.

    • Administer this compound to the treatment group via the appropriate route (e.g., intravenous injection) at the desired dose and schedule.

    • Administer a vehicle control to the control group.

  • Monitoring and Data Collection:

    • Measure tumor volume and body weight regularly (e.g., twice a week).

    • Monitor the animals for any signs of toxicity.

  • Endpoint and Data Analysis:

    • The study may be concluded when tumors in the control group reach a predetermined size, or at a set time point.

    • Compare the tumor growth inhibition between the treated and control groups.

Visualizations

Signaling Pathway of this compound's Payload (Auristatin)

cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_endosome Endosome/Lysosome tubulin Tubulin Dimers microtubule Microtubule tubulin->microtubule Polymerization mitotic_arrest Mitotic Arrest (G2/M Phase) microtubule->mitotic_arrest Disruption leads to auristatin Auristatin Payload (Released) auristatin->tubulin Inhibits Polymerization apoptosis Apoptosis mitotic_arrest->apoptosis Induces adc_internalized Internalized This compound adc_internalized->auristatin Payload Release fgfr2 FGFR2 Receptor fgfr2->adc_internalized Internalization adc_external This compound adc_external->fgfr2 Binds

Caption: Mechanism of action of this compound's auristatin payload.

Experimental Workflow for In Vitro Cytotoxicity Assay

start Start cell_seeding Seed FGFR2+ and FGFR2- Cells start->cell_seeding incubation_24h Incubate 24h cell_seeding->incubation_24h drug_treatment Treat with this compound (Serial Dilutions) incubation_24h->drug_treatment incubation_72h Incubate 72h drug_treatment->incubation_72h viability_assay Perform Cell Viability Assay (e.g., MTT) incubation_72h->viability_assay data_analysis Analyze Data (Calculate IC50) viability_assay->data_analysis end End data_analysis->end

Caption: A typical workflow for an in vitro cytotoxicity experiment.

Troubleshooting Logic for Inconsistent In Vitro Results

start Inconsistent In Vitro Results check_cells Review Cell Culture - Passage Number - Viability - Contamination start->check_cells check_reagents Verify Reagents - Fresh Dilutions - Media Quality start->check_reagents check_protocol Examine Assay Protocol - Pipetting Technique - Incubation Times - Plate Layout start->check_protocol check_target Confirm FGFR2 Expression in Cell Line start->check_target resolve Problem Resolved check_cells->resolve check_reagents->resolve check_protocol->resolve check_target->resolve

Caption: A logical flow for troubleshooting inconsistent in vitro results.

References

Technical Support Center: Managing Aprutumab Ixadotin Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for managing toxicities associated with Aprutumab Ixadotin in animal models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an antibody-drug conjugate (ADC) that targets the Fibroblast Growth Factor Receptor 2 (FGFR2).[1] It consists of a fully human anti-FGFR2 monoclonal antibody, Aprutumab, conjugated to a potent microtubule-disrupting agent, an auristatin W derivative (Ixadotin).[2] The antibody component binds to FGFR2 on tumor cells, leading to the internalization of the ADC. Inside the cell, the cytotoxic payload, Ixadotin, is released and disrupts the microtubule network, leading to cell cycle arrest and apoptosis.

Q2: What were the key toxicities observed in preclinical animal models of this compound?

In preclinical studies, the most notable toxicity observed in cynomolgus monkeys was an increase in alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels, indicating potential hepatotoxicity.[2][3] Mouse xenograft models were generally reported to be well-tolerated at efficacious doses.[3]

Q3: What were the dose-limiting toxicities (DLTs) of this compound in the first-in-human clinical trial?

The first-in-human Phase I trial was terminated early due to poor tolerability. The dose-limiting toxicities observed in patients were thrombocytopenia (low platelet count), proteinuria (excess protein in urine), and corneal epithelial microcysts.[2][4][5][6] These toxicities were not fully predicted by the preclinical animal models.[2]

Q4: Why was there a discrepancy between preclinical and clinical toxicities?

The difference in the toxicity profile between animal models and humans highlights the challenges in predicting human-specific adverse events from preclinical data.[2] This could be due to several factors, including differences in FGFR2 expression in normal tissues between species, variations in drug metabolism, and the unique combination of the anti-FGFR2 antibody with the novel auristatin W derivative payload.[2]

Troubleshooting Guides

This section provides guidance on how to manage common toxicities that may be encountered during preclinical studies with this compound and other similar ADCs.

Issue 1: Elevated Liver Enzymes (ALT/AST) in Animal Models

Symptoms:

  • Increased ALT and AST levels in serum chemistry analysis.

  • Usually observed in non-human primate models.[2][3]

Possible Causes:

  • On-target, off-tumor toxicity if FGFR2 is expressed in hepatocytes of the animal model.

  • Off-target toxicity due to the cytotoxic payload affecting the liver.

  • Non-specific uptake of the ADC by liver cells.

Troubleshooting and Mitigation Strategies:

  • Dose Adjustment:

    • Reduce the dose of this compound in subsequent cohorts to determine a no-observed-adverse-effect level (NOAEL).

    • Adjust the dosing schedule (e.g., less frequent administration).

  • Supportive Care:

    • Administer hepatoprotective agents if ethically approved by the Institutional Animal Care and Use Committee (IACUC).

  • Enhanced Monitoring:

    • Increase the frequency of blood collection for liver function tests to closely monitor the onset and progression of hepatotoxicity.

    • At necropsy, perform detailed histopathological analysis of the liver to assess the nature and extent of any damage.

  • Species Selection:

    • If significant hepatotoxicity is observed in one species (e.g., cynomolgus monkey), consider using a different relevant species for further safety assessment, if available.

Issue 2: Thrombocytopenia in Animal Models

Symptoms:

  • Significant decrease in platelet count in complete blood count (CBC) analysis.

Possible Causes:

  • The auristatin payload can be toxic to megakaryocytes, the precursor cells of platelets in the bone marrow.

  • On-target toxicity if FGFR2 is expressed on hematopoietic stem cells or megakaryocytes.

Troubleshooting and Mitigation Strategies:

  • Dose and Schedule Modification:

    • Implement dose reductions or dosing holidays to allow for platelet recovery.

  • Supportive Care (Translational Considerations):

    • While not standard in preclinical models, in a clinical setting, thrombopoietin receptor agonists have been used to manage ADC-induced thrombocytopenia.[7] For preclinical studies, this could be an exploratory intervention if the study goals include evaluating mitigation strategies.

  • Close Monitoring:

    • Perform frequent CBCs to monitor the nadir and recovery of platelet counts.

    • At the end of the study, conduct a thorough histopathological examination of the bone marrow.

Issue 3: Ocular Toxicity in Animal Models

Symptoms:

  • Corneal opacities, conjunctivitis, or other abnormalities observed during veterinary ophthalmological examinations.

Possible Causes:

  • Off-target toxicity of the payload on the rapidly dividing corneal epithelial cells.

  • On-target toxicity if FGFR2 is expressed in ocular tissues.

Troubleshooting and Mitigation Strategies:

  • Specialized Monitoring:

    • Incorporate regular slit-lamp examinations by a veterinary ophthalmologist into the study protocol.

  • Topical Treatments (Exploratory):

    • Based on clinical management of ADC-related ocular toxicities, the use of prophylactic lubricating eye drops and topical corticosteroids could be explored in animal models to mitigate corneal damage.[2][8]

  • Dose Management:

    • Dose reductions or interruptions may be necessary if ocular toxicity is severe.

Quantitative Data Summary

Table 1: Preclinical Efficacy of this compound in Mouse Xenograft Models

Animal Model Dose Route of Administration Dosing Schedule Outcome
SNU-16 (gastric cancer) 5 mg/kg i.v. Once weekly for 30 days Partial tumor regression
MFM-223 (breast cancer) 1 and 5 mg/kg i.v. Not specified Marked decrease in tumor volume

| NCI-H716 (colorectal cancer) | 7.5 mg/kg | i.v. | Once weekly for 30 days | Notable inhibition of tumor growth |

Data extracted from MedchemExpress product information.

Table 2: Key Toxicities of this compound in Preclinical and Clinical Studies

Finding Species Dose Details
Increased ALT and AST Cynomolgus Monkey Not specified Indicated potential for hepatotoxicity.
Thrombocytopenia Human 0.8 and 1.3 mg/kg Dose-limiting toxicity.
Proteinuria Human 0.8 and 1.3 mg/kg Dose-limiting toxicity.

| Corneal Epithelial Microcysts | Human | 0.8 and 1.3 mg/kg | Dose-limiting toxicity. |

Data extracted from a first-in-human Phase I study.[2][4][5][6]

Experimental Protocols

General Protocol for a Repeat-Dose Toxicology Study of an ADC in Cynomolgus Monkeys

This protocol is a representative example and should be adapted based on the specific ADC and study objectives. All procedures must be approved by the relevant IACUC.

  • Animal Model:

    • Species: Cynomolgus monkey (Macaca fascicularis)

    • Age: Young adult (e.g., 2-4 years)

    • Sex: Equal numbers of males and females

    • Housing: Housed in accordance with the Guide for the Care and Use of Laboratory Animals.

  • Study Design:

    • Groups: Typically a vehicle control group and at least three dose level groups (low, mid, high).

    • Dose Escalation: Doses are selected based on data from rodent studies and in vitro cytotoxicity assays.

    • Administration: Intravenous (IV) infusion over a specified period (e.g., 30 minutes).

    • Dosing Schedule: For example, once every three weeks for a set number of cycles (e.g., 2-4 cycles).

    • Recovery Groups: May be included to assess the reversibility of any observed toxicities.

  • Parameters to Monitor:

    • Clinical Observations: Daily cage-side observations for general health, and more detailed examinations at specified time points.

    • Body Weight: Measured at least weekly.

    • Food Consumption: Monitored daily.

    • Ophthalmology: Slit-lamp examinations by a veterinary ophthalmologist at baseline and prior to necropsy.

    • Electrocardiography (ECG): At baseline and at peak drug concentration time points.

    • Blood Collection: For hematology, coagulation, and serum chemistry at baseline, and at multiple time points post-dose (e.g., 24 hours, 7 days, and 21 days after each dose).

      • Hematology: Complete blood count with differential.

      • Serum Chemistry: Including but not limited to ALT, AST, alkaline phosphatase (ALP), gamma-glutamyl transferase (GGT), total bilirubin, creatinine, blood urea nitrogen (BUN), albumin, total protein, glucose, and electrolytes.

    • Pharmacokinetics (PK): Blood samples collected at various time points to determine the concentration of the ADC, total antibody, and free payload.

  • Necropsy and Histopathology:

    • Full necropsy at the end of the study.

    • Organ weights recorded.

    • Comprehensive list of tissues collected and preserved for histopathological examination by a veterinary pathologist. Special attention should be given to potential target organs identified in rodent studies or based on the mechanism of action (e.g., liver, bone marrow, lymphoid tissues, and any tissues with known FGFR2 expression).

Visualizations

FGFR2_Signaling_Pathway cluster_downstream Downstream Signaling FGF FGF Ligand FGFR2 FGFR2 FGF->FGFR2 Binds Internalization Internalization FGFR2->Internalization On-target binding FRS2 FRS2 FGFR2->FRS2 Activates PLCg PLCγ FGFR2->PLCg Lysosome Lysosome Internalization->Lysosome Trafficking Payload Ixadotin (Auristatin) Lysosome->Payload Payload Release Tubulin Tubulin Payload->Tubulin Inhibits Polymerization Microtubule Microtubule Disruption Tubulin->Microtubule CellCycleArrest G2/M Arrest Microtubule->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation PKC PKC PLCg->PKC PKC->Proliferation

Caption: Mechanism of action of this compound and FGFR2 signaling.

Experimental_Workflow cluster_pre_treatment Pre-treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-treatment Phase Acclimatization Animal Acclimatization Baseline Baseline Data Collection (Blood, Body Weight, Ophtho) Acclimatization->Baseline Dosing IV Dosing of This compound Baseline->Dosing Monitoring Ongoing Monitoring (Clinical Signs, Body Weight) Dosing->Monitoring BloodSampling Periodic Blood Sampling (PK, Heme, Chem) Dosing->BloodSampling Recovery Recovery Period (for specified groups) Dosing->Recovery End of Dosing Necropsy Necropsy & Tissue Collection Dosing->Necropsy Terminal Groups Monitoring->Dosing Next Cycle BloodSampling->Dosing Next Cycle Recovery->Necropsy Histo Histopathology Necropsy->Histo

Caption: General workflow for a preclinical toxicology study.

Troubleshooting_Logic Toxicity Toxicity Observed (e.g., Elevated ALT/AST) IsDoseRelated Is it Dose-Related? Toxicity->IsDoseRelated StopDosing Stop Dosing in Affected Animals/Cohort Toxicity->StopDosing Severe Toxicity DoseReduction Implement Dose Reduction / Schedule Change IsDoseRelated->DoseReduction Yes SupportiveCare Consider Supportive Care (e.g., Hepatoprotectants) IsDoseRelated->SupportiveCare No EnhancedMonitoring Increase Monitoring Frequency DoseReduction->EnhancedMonitoring SupportiveCare->EnhancedMonitoring ContinueStudy Continue Study with Modifications EnhancedMonitoring->ContinueStudy Reversibility Assess Reversibility (if in recovery group) StopDosing->Reversibility

Caption: Logical workflow for troubleshooting toxicity in animal models.

References

Improving the therapeutic index of Aprutumab Ixadotin

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Aprutumab Ixadotin

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working with this compound. The aim is to offer practical advice for improving its therapeutic index during preclinical and clinical development.

Disclaimer: this compound is a fictional antibody-drug conjugate (ADC). The following guidance is based on established principles and challenges associated with real-world ADCs, such as those targeting CD30 with auristatin payloads.

Frequently Asked Questions (FAQs)

Q1: What are the key components of this compound and their impact on the therapeutic index?

This compound is an antibody-drug conjugate comprised of three main components:

  • Aprutumab: A monoclonal antibody designed to target a specific tumor-associated antigen. The specificity and binding affinity of this antibody are critical for minimizing off-target toxicity.

  • Ixadotin: A potent cytotoxic payload. Its mechanism of action dictates the type of cancer cell it can effectively kill.

  • Linker: A chemical moiety that connects the antibody to the payload. The linker's stability in circulation and its ability to release the payload in the tumor microenvironment are paramount for a favorable therapeutic index.

The therapeutic index of an ADC is influenced by the interplay of these three components. A highly specific antibody, a stable linker in plasma, and a potent payload that is efficiently released at the tumor site will result in a wider therapeutic window.

Q2: What are the primary mechanisms of toxicity associated with this compound?

Toxicity can arise from several factors:

  • On-target, off-tumor toxicity: The target antigen may be expressed at low levels on healthy tissues, leading to unintended cell death.

  • Off-target toxicity: The ADC may be taken up non-specifically by healthy cells, particularly in organs of clearance like the liver and kidneys.

  • Premature payload release: If the linker is unstable in the bloodstream, the cytotoxic payload can be released systemically, causing widespread damage to healthy tissues.

Q3: How can the linker be engineered to improve the therapeutic index of this compound?

Linker modification is a key strategy for enhancing the therapeutic index. There are two main types of linkers:

  • Cleavable Linkers: These are designed to be stable in the bloodstream and release the payload upon entering the tumor microenvironment, often through enzymatic cleavage or in response to the reducing environment inside the cell.

  • Non-Cleavable Linkers: These linkers release the payload after the ADC is internalized and the antibody is degraded in the lysosome. This can lead to less bystander effect but potentially a better toxicity profile.

The choice of linker depends on the target antigen, the payload, and the tumor type. Experimentation with different linker technologies is often necessary to optimize the therapeutic index.

Troubleshooting Guides

Issue 1: High Off-Target Toxicity Observed in In Vivo Models

If you are observing significant toxicity in your animal models (e.g., weight loss, organ damage) that is not correlated with tumor regression, consider the following troubleshooting steps:

Potential Causes and Solutions

Potential Cause Troubleshooting Step Experimental Protocol
Linker Instability Evaluate the stability of the linker in plasma from the animal model species.Perform a plasma stability assay by incubating this compound in plasma and measuring the amount of free payload over time using LC-MS.
Off-Target Uptake Assess the biodistribution of the ADC in healthy tissues.Label this compound with a fluorescent dye or radionuclide and perform imaging studies to identify organs with high uptake.
On-Target, Off-Tumor Toxicity Quantify the expression of the target antigen in healthy tissues of the animal model.Use immunohistochemistry (IHC) or quantitative PCR (qPCR) to measure target expression levels in various organs.

G cluster_linker Linker Analysis cluster_biodistribution Biodistribution Analysis cluster_expression Target Expression Analysis start High Off-Target Toxicity Observed linker_stability Assess Linker Stability in Plasma start->linker_stability biodistribution Determine ADC Biodistribution start->biodistribution target_expression Quantify Off-Tumor Target Expression start->target_expression lc_ms LC-MS for Free Payload linker_stability->lc_ms imaging Fluorescent/Radiolabel Imaging biodistribution->imaging ihc_qpcr IHC/qPCR on Healthy Tissues target_expression->ihc_qpcr linker_stable Linker is Stable lc_ms->linker_stable linker_stable->biodistribution Yes redesign_linker Redesign Linker linker_stable->redesign_linker No high_uptake High Uptake in Healthy Tissue imaging->high_uptake high_uptake->target_expression No modify_antibody Modify Antibody (e.g., PEGylation) high_uptake->modify_antibody Yes high_expression High Expression in Healthy Tissue ihc_qpcr->high_expression select_new_target Select New Target Antigen high_expression->select_new_target Yes

Caption: Mechanism of action of this compound.

Strategies to enhance Aprutumab Ixadotin delivery to tumors

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aprutumab Ixadotin (also known as BAY 1187982). The content is designed to address specific issues that may be encountered during preclinical experiments aimed at enhancing its delivery to tumors.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is an antibody-drug conjugate (ADC) that targets the Fibroblast Growth Factor Receptor 2 (FGFR2).[1][2][] It consists of a fully human anti-FGFR2 monoclonal antibody, Aprutumab, conjugated to a potent microtubule-disrupting agent, an Auristatin W derivative, via a non-cleavable linker.[4][5] The antibody component binds to FGFR2 on the surface of tumor cells, leading to the internalization of the ADC.[5][6] Following internalization, the ADC is trafficked to the lysosome where the antibody is degraded, releasing the cytotoxic payload to induce cell cycle arrest and apoptosis.[6]

Q2: In which preclinical models has this compound shown efficacy?

A2: Preclinical studies have demonstrated the anti-tumor activity of this compound in various xenograft models of human cancers with FGFR2 overexpression, including gastric, breast, and colorectal cancers.[4][5] Efficacy, in terms of significant tumor growth inhibition or regression, has been observed in cell line-derived xenograft models such as SNU-16 (gastric cancer), MFM-223 (triple-negative breast cancer), and NCI-H716 (colorectal cancer).[4][5] The ADC has also shown efficacy in patient-derived xenograft (PDX) models of gastric and triple-negative breast cancer.[7]

Q3: What were the key findings from the Phase I clinical trial of this compound?

A3: The first-in-human Phase I clinical trial (NCT02368951) for this compound in patients with advanced solid tumors was terminated early.[7][8] The ADC was found to be poorly tolerated, with a maximum tolerated dose (MTD) of 0.2 mg/kg, which was below the preclinically estimated therapeutic threshold.[7][8][9] Dose-limiting toxicities included thrombocytopenia, proteinuria, and corneal epithelial microcysts.[2][8]

Troubleshooting Guides

Issue 1: Suboptimal anti-tumor efficacy in a new FGFR2-positive xenograft model.

  • Question: My in vivo xenograft study with this compound is showing poor efficacy, despite my cell line showing high FGFR2 expression in vitro. What could be the issue?

  • Answer: Several factors could contribute to suboptimal in vivo efficacy.

    • Insufficient FGFR2 Expression In Vivo: While your cell line may express high levels of FGFR2 in vitro, the expression levels in the in vivo tumor microenvironment can differ. It is recommended to perform immunohistochemistry (IHC) or other methods to confirm high FGFR2 expression in the established tumors. High FGFR2 expression levels are a strong predictor of in vivo efficacy.[5]

    • Poor Tumor Penetration (Binding Site Barrier): High-affinity antibodies like Aprutumab can bind tightly to the first layer of tumor cells they encounter around blood vessels. This "binding site barrier" can prevent the ADC from penetrating deeper into the tumor and reaching all cancer cells.[10] This can lead to a heterogeneous drug distribution and reduced overall efficacy.

    • Drug Dose: The dose of this compound is critical. Preclinical studies have shown that doses of 0.5 or 1 mg/kg did not significantly inhibit tumor growth in the SNU-16 model, whereas a 5 mg/kg dose led to at least 90% tumor growth inhibition.[4] Ensure your dosing is within the effective range established in similar models.

Issue 2: Heterogeneous response to treatment within the tumor.

  • Question: I am observing tumor regression at the periphery but continued growth in the tumor core. How can I improve the distribution of this compound?

  • Answer: The phenomenon you are observing is likely due to the binding site barrier, which limits the penetration of the ADC into the tumor mass.[10] A promising strategy to overcome this is the co-administration of this compound with an unconjugated ("naked") anti-FGFR2 antibody (Aprutumab).

    • Mechanism: The unconjugated antibody competes for binding to FGFR2 on tumor cells near the vasculature.[11] This allows a portion of the this compound molecules to bypass these initial binding sites and penetrate deeper into the tumor, resulting in a more homogeneous distribution of the cytotoxic payload.[11][12]

    • Experimental Approach: A detailed protocol for this approach is provided in the "Experimental Protocols" section below. The ratio of naked antibody to ADC is a critical parameter to optimize.[12]

Issue 3: Development of resistance to this compound over time.

  • Question: My xenograft model initially responded well to this compound, but the tumors have started to regrow despite continued treatment. What are the potential mechanisms of resistance?

  • Answer: Acquired resistance to ADCs is a known challenge. Potential mechanisms include:

    • Downregulation or Loss of FGFR2 Antigen: The tumor cells may reduce the expression of FGFR2 on their surface, leading to fewer targets for this compound to bind to.[5][13]

    • Impaired ADC Internalization and Trafficking: Cancer cells can develop resistance by altering the pathways for ADC internalization and lysosomal degradation, preventing the release of the cytotoxic payload.[13]

    • Increased Efflux of the Payload: Tumor cells may upregulate drug efflux pumps (like MDR1) that actively transport the auristatin payload out of the cell before it can exert its cytotoxic effect.[4]

    • Alterations in the Payload's Target: Mutations or changes in the expression of tubulin, the target of the auristatin payload, could also lead to resistance.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Cytotoxicity of this compound

Cell LineCancer TypeIC50 (nM)FGFR2 Antibody Binding Sites (ABC count)Reference
KATO IIIGastric Cancer0.097>10,000[5]
SUM-52PEBreast Cancer0.12>10,000[5]
SNU-16Gastric Cancer0.83>10,000[5]
MFM-223Triple-Negative Breast Cancer0.21>10,000[5]
NCI-H716Colorectal Cancer0.35>10,000[5]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Xenograft ModelCancer TypeDose (mg/kg)Dosing ScheduleOutcomeReference
SNU-16Gastric Cancer5Once weekly for 4 weeks>90% tumor growth inhibition[4]
MFM-223Triple-Negative Breast Cancer1 and 5Once weekly for 4 weeksMarked decrease in tumor volume[4]
NCI-H716Colorectal Cancer7.5Once weekly for 4 weeksNotable inhibition of tumor growth[4][5]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is adapted from standard methodologies for assessing ADC cytotoxicity.[12][14][15]

  • Cell Seeding:

    • Seed FGFR2-positive (e.g., SNU-16) and FGFR2-negative control cells in 96-well plates at a density of 2,000-10,000 cells per well.

    • Incubate at 37°C with 5% CO2 for 24 hours to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of this compound in cell culture medium. A suggested concentration range is 0.01 nM to 100 nM.

    • Remove the old medium from the wells and add 100 µL of the ADC dilutions. Include untreated and vehicle-treated controls.

    • Incubate for 72-120 hours.

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark at 37°C.

  • Data Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Enhancing Tumor Penetration via Co-administration with Unconjugated Antibody

This protocol is based on strategies demonstrated to improve ADC distribution.[11][12]

  • Animal Model:

    • Establish xenograft tumors using a high FGFR2-expressing cell line (e.g., NCI-H716) in immunocompromised mice.

    • Allow tumors to reach a volume of approximately 100-200 mm³.

  • Treatment Groups:

    • Group 1: Vehicle control.

    • Group 2: this compound monotherapy (e.g., 5 mg/kg).

    • Group 3: this compound (5 mg/kg) co-administered with unconjugated Aprutumab at a 3:1 ratio (15 mg/kg).

    • Group 4: this compound (5 mg/kg) co-administered with unconjugated Aprutumab at an 8:1 ratio (40 mg/kg).

  • Administration:

    • Administer the treatments intravenously once weekly for 3-4 weeks. For co-administration groups, the ADC and unconjugated antibody can be administered in the same injection.

  • Efficacy Assessment:

    • Measure tumor volume twice weekly with calipers.

    • Monitor animal body weight as an indicator of toxicity.

  • Tumor Distribution Analysis (Optional):

    • At a set time point after the first dose (e.g., 24 or 48 hours), euthanize a subset of mice from each group.

    • Excise tumors, embed in OCT, and prepare frozen sections.

    • Perform immunofluorescence staining for the human antibody (to detect both the ADC and naked antibody) and a vascular marker (e.g., CD31).

    • Use confocal microscopy to visualize and quantify the distribution of the antibody from the blood vessels into the tumor parenchyma.

Visualizations

ADC_Mechanism_of_Action This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound (ADC) FGFR2 FGFR2 Receptor ADC->FGFR2 1. Binding Endosome Endosome FGFR2->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Auristatin Payload Lysosome->Payload 4. Payload Release Tubulin Tubulin Disruption Payload->Tubulin 5. Target Engagement Apoptosis Cell Death (Apoptosis) Tubulin->Apoptosis 6. Cytotoxicity

Caption: Mechanism of action of this compound.

Binding_Site_Barrier The Binding Site Barrier Effect cluster_tumor Solid Tumor Cell_P1 Tumor Cell Cell_C1 Tumor Cell Limited_Penetration Limited Penetration Cell_P1->Limited_Penetration Cell_P2 Tumor Cell Cell_C2 Tumor Cell Cell_C1->Limited_Penetration Blood_Vessel Blood Vessel ADC ADC Blood_Vessel->ADC ADC->Cell_P1 ADC->Cell_P2

Caption: Illustration of the binding site barrier.

Experimental_Workflow Workflow for Co-administration Study Start Establish Xenografts Group Randomize into Treatment Groups Start->Group Treat Administer Treatments (ADC +/- Naked Antibody) Group->Treat Monitor Monitor Tumor Growth and Toxicity Treat->Monitor Analyze Analyze Tumor Distribution (Immunofluorescence) Treat->Analyze Optional Endpoint End Evaluate Efficacy Monitor->End Analyze->End

Caption: Experimental workflow for co-administration.

References

Minimizing aggregation of Aprutumab Ixadotin in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the aggregation of Aprutumab Ixadotin in solution. The following information is based on established principles for antibody-drug conjugates (ADCs) and is intended to serve as a general resource.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its components?

This compound (also known as BAY 1187982) is an antibody-drug conjugate that was developed to target Fibroblast Growth Factor Receptor 2 (FGFR2).[1][2][3] Its key components are:

  • Antibody: A fully human anti-FGFR2 monoclonal antibody (Aprutumab).[2]

  • Linker: A non-cleavable linker attached to the lysine side chains of the antibody.[1][2]

  • Payload: An innovative auristatin W derivative, which is a potent microtubule-disrupting agent.[1][2]

Preclinical studies suggested that this compound was stable in the circulatory system.[1] However, the Phase I clinical trial was terminated early due to poor tolerability in patients.[1][4][5]

Q2: What are the primary causes of aggregation for ADCs like this compound?

Aggregation of ADCs is a common challenge and can be influenced by several factors:

  • Physicochemical Properties: The inherent properties of the antibody and the hydrophobicity of the payload and linker can increase the tendency for aggregation.[6][7][8] The attachment of hydrophobic payloads can expose hydrophobic patches on the antibody surface, leading to intermolecular interactions.[7][]

  • Environmental Stress: Factors such as unfavorable pH, temperature fluctuations, shear stress from mixing or pumping, and freeze-thaw cycles can denature the antibody and promote aggregation.[6][10][11]

  • Formulation: The composition of the solution, including buffer type, ionic strength, and the absence of stabilizing excipients, can significantly impact ADC stability.[7][11]

  • High Concentration: At high concentrations, as often required for therapeutic administration, the likelihood of intermolecular interactions and aggregation increases.[12]

Q3: What are the potential consequences of this compound aggregation?

Aggregation of ADCs can have several detrimental effects:

  • Reduced Efficacy: Aggregates may have reduced ability to bind to the target receptor, thereby lowering the therapeutic efficacy of the drug.[10]

  • Increased Immunogenicity: The presence of aggregates can trigger an immune response in patients.[10]

  • Altered Pharmacokinetics: Aggregation can change the clearance rate and biodistribution of the ADC.[6]

  • Safety Concerns: Aggregates can lead to off-target toxicity and adverse side effects.[6]

Troubleshooting Guide

This guide provides systematic steps to identify and mitigate aggregation issues during your experiments with this compound or similar ADCs.

Observed Issue Potential Cause Recommended Action
Visible precipitation or cloudiness in the solution. High level of aggregation leading to insolubility.1. Analyze aggregates: Use techniques like DLS or SEC to confirm the presence and size of aggregates. 2. Review formulation: Check pH, buffer composition, and ionic strength. 3. Optimize formulation: Test the addition of stabilizing excipients (see table below). 4. Reduce concentration: If possible, work with a lower concentration of the ADC.
Increased polydispersity or presence of high molecular weight species in SEC analysis. Formation of soluble oligomers and aggregates.1. Characterize aggregates: Use SEC-MALS to determine the molecular weight of the aggregates. 2. Investigate stress factors: Evaluate the impact of temperature, agitation, and freeze-thaw cycles on aggregation. 3. Refine handling procedures: Minimize exposure to harsh conditions. 4. Screen excipients: Empirically test different stabilizers to find the most effective ones.
Inconsistent results in cell-based assays. Aggregation affecting biological activity.1. Confirm monomeric state: Ensure the ADC solution is primarily monomeric before each experiment using a quick method like DLS. 2. Filter solution: Use a low-protein-binding filter (e.g., 0.22 µm) to remove large aggregates immediately before use. Note that this may not remove smaller soluble aggregates.[13] 3. Evaluate formulation impact: Test if different formulation buffers affect the assay outcome.

Experimental Protocols

Protocol 1: Detection and Quantification of Aggregates by Size Exclusion Chromatography (SEC)

SEC is a fundamental technique to separate and quantify soluble aggregates based on their size.[14][15]

  • Column Selection: Choose a size exclusion column appropriate for the size range of monoclonal antibodies and their aggregates (e.g., TSKgel G3000SWxl).

  • Mobile Phase: Use a non-denaturing mobile phase that is compatible with the ADC and minimizes non-specific interactions with the column matrix (e.g., phosphate-buffered saline, pH 7.4).

  • Sample Preparation: Dilute the this compound sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase. Filter the sample through a low-binding 0.22 µm filter if visible particulates are present.

  • Instrumentation: Use an HPLC or UHPLC system with a UV detector set to 280 nm. For more detailed characterization, couple the system with a multi-angle light scattering (MALS) detector to determine the absolute molar mass of the separated species.[15]

  • Data Analysis: Integrate the peak areas corresponding to the monomer, dimer, and higher-order aggregates. Express the level of aggregation as a percentage of the total peak area.

Protocol 2: Formulation Screening with Stabilizing Excipients

This protocol outlines a systematic approach to screen for excipients that can minimize aggregation.

  • Prepare Stock Solutions: Prepare concentrated stock solutions of various excipients (see table below for examples) in the base buffer.

  • Design of Experiment (DoE): Use a DoE approach to efficiently screen a wide range of excipient combinations and concentrations. Factors to consider include pH, and the concentration of surfactants, sugars, and amino acids.

  • Sample Preparation: Prepare small-scale formulations of this compound by mixing the ADC with the base buffer and different excipient combinations.

  • Stress Conditions: Subject the prepared formulations to accelerated stability studies by exposing them to thermal stress (e.g., incubation at 40°C) or mechanical stress (e.g., agitation).[11]

  • Analysis: At various time points, analyze the samples for aggregation using SEC (Protocol 1) and for turbidity by measuring absorbance at 350 nm.

  • Selection: Identify the formulation that shows the least amount of aggregation under stress conditions.

Data Presentation

Table 1: Common Excipients to Minimize ADC Aggregation

Excipient ClassExamplesTypical Concentration RangeMechanism of Action
Surfactants Polysorbate 20, Polysorbate 80, Poloxamer 1880.01% - 0.1%Prevent surface-induced aggregation by competitively adsorbing to interfaces or by directly binding to the protein.
Sugars/Polyols Sucrose, Trehalose, Mannitol, Sorbitol5% - 10%Stabilize the native protein structure through preferential exclusion, increasing the thermodynamic stability.
Amino Acids Arginine, Glycine, Proline, Histidine10 - 250 mMCan suppress aggregation by various mechanisms, including increasing solubility, acting as a buffer, and interacting with aromatic residues.[11]
Buffers Histidine, Citrate, Phosphate10 - 50 mMMaintain a stable pH to avoid the isoelectric point where proteins are least soluble.[7]

Visualizations

Aggregation_Pathway Monomer Native Monomer Unfolded Partially or Fully Unfolded Monomer Monomer->Unfolded Conformational Instability (Stress: Heat, pH) Aggregate_Nucleus Soluble Aggregate (Oligomer) Monomer->Aggregate_Nucleus Direct Association Unfolded->Monomer Reversible Unfolded->Aggregate_Nucleus Colloidal Instability (Self-Association) Insoluble_Aggregate Insoluble Aggregate (Precipitate) Aggregate_Nucleus->Insoluble_Aggregate Growth & Precipitation

Caption: General pathway of ADC aggregation.

Troubleshooting_Workflow Start Aggregation Observed (e.g., visual, SEC) Characterize Characterize Aggregates (SEC-MALS, DLS) Start->Characterize Identify_Cause Identify Potential Cause(s) Characterize->Identify_Cause Formulation Formulation Issue (pH, buffer, excipients) Identify_Cause->Formulation  Formulation? Process Process Stress (Temp, Shear, Freeze/Thaw) Identify_Cause->Process  Process? Optimize_Formulation Optimize Formulation (Screen Excipients, Adjust pH) Formulation->Optimize_Formulation Optimize_Process Optimize Handling & Storage (Control Temp, Minimize Shear) Process->Optimize_Process Verify Verify Improvement (Repeat Analysis) Optimize_Formulation->Verify Optimize_Process->Verify

Caption: Workflow for troubleshooting ADC aggregation.

References

Dealing with high background in Aprutumab Ixadotin IHC

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Aprutumab Ixadotin immunohistochemistry (IHC). This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve common issues encountered during your experiments, with a specific focus on managing high background staining.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is high background a potential issue in IHC?

A: this compound is a novel antibody-drug conjugate (ADC). High background staining can be a particular challenge with ADCs in IHC due to several factors, including potential non-specific binding of the antibody component, interactions of the linker-drug moiety with tissue components, and the inherent sensitivity of the detection systems used. This can obscure the true specific staining and lead to misinterpretation of the results.

Q2: I am observing high background staining across my entire tissue section. What are the most common causes?

A: Widespread high background can stem from several sources. The most common culprits include:

  • Primary Antibody Concentration: The concentration of this compound may be too high, leading to non-specific binding.

  • Insufficient Blocking: Inadequate blocking of non-specific binding sites on the tissue.

  • Endogenous Enzyme Activity: Presence of endogenous peroxidases or phosphatases in the tissue can cause false positive signals when using enzyme-based detection systems.

  • Issues with the Secondary Antibody: The secondary antibody may be binding non-specifically.

Q3: My negative control (no primary antibody) shows background staining. What does this indicate?

A: Staining in the negative control points to issues with the secondary antibody or the detection system. This could be due to non-specific binding of the secondary antibody or endogenous enzyme activity in the tissue.

Troubleshooting Guides

Issue: High Background Staining

High background staining can obscure specific signals and make accurate interpretation of this compound localization difficult. The following guide provides a systematic approach to troubleshooting and resolving this issue.

Troubleshooting Workflow for High Background

HighBackgroundTroubleshooting Start High Background Observed Check_Negative_Control Review Negative Control (No Primary Antibody) Start->Check_Negative_Control Staining_Present Staining Present? Check_Negative_Control->Staining_Present Troubleshoot_Secondary Troubleshoot Secondary Ab & Detection System Staining_Present->Troubleshoot_Secondary Yes No_Staining No Staining Staining_Present->No_Staining No Optimize_Blocking Optimize Blocking Troubleshoot_Secondary->Optimize_Blocking Troubleshoot_Primary Troubleshoot Primary Ab & Protocol Steps No_Staining->Troubleshoot_Primary Titrate_Primary_Ab Titrate Primary Antibody Troubleshoot_Primary->Titrate_Primary_Ab Optimize_AR Optimize Antigen Retrieval Optimize_Blocking->Optimize_AR Titrate_Primary_Ab->Optimize_Blocking Resolved Issue Resolved Optimize_AR->Resolved BlockingMechanism cluster_tissue Tissue Section Tissue Epitope NonspecificSite Non-specific Site PrimaryAb Primary Antibody (this compound) PrimaryAb->Tissue Specific Binding BlockingAgent Blocking Agent (e.g., Normal Serum, BSA) BlockingAgent->NonspecificSite Blocks Non-specific Binding AntigenRetrieval Start FFPE Tissue Section Deparaffinization Deparaffinization & Rehydration Start->Deparaffinization Retrieval_Method Select Antigen Retrieval Method Deparaffinization->Retrieval_Method HIER Heat-Induced Epitope Retrieval (HIER) Retrieval_Method->HIER Heat PIER Proteolytic-Induced Epitope Retrieval (PIER) Retrieval_Method->PIER Enzymatic Staining Proceed with IHC Staining HIER->Staining PIER->Staining

Technical Support Center: Interpreting Unexpected Phenotypes in Aprutumab Ixadotin Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aprutumab Ixadotin. The content addresses potential unexpected phenotypes and provides guidance on interpreting study results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its intended mechanism of action?

A1: this compound (also known as BAY 1187982) is an antibody-drug conjugate (ADC).[1] It is designed to target Fibroblast Growth Factor Receptor 2 (FGFR2), a protein that is overexpressed in several types of cancer, including triple-negative breast cancer and gastric cancer.[2][3][4] The drug consists of a fully human anti-FGFR2 monoclonal antibody, Aprutumab, linked to a potent cytotoxic agent, a novel auristatin W derivative payload.[1] The intended mechanism of action involves the antibody binding to FGFR2 on tumor cells, leading to the internalization of the ADC. Inside the cell, the auristatin payload is released and disrupts microtubule formation, ultimately leading to cell death.[1]

Q2: What were the major unexpected toxicities observed in the first-in-human Phase I clinical trial (NCT02368951)?

A2: The Phase I trial of this compound revealed unexpected and severe toxicities at doses below the predicted therapeutic level.[5] The most significant dose-limiting toxicities (DLTs) were:

  • Proteinuria and Nephropathy: A high rate of protein in the urine and kidney damage were observed, which were not anticipated from preclinical studies.[5]

  • Thrombocytopenia: A significant decrease in platelet count was a common grade ≥ 3 adverse event.[2][3][5]

  • Corneal Epithelial Microcysts: This ocular toxicity was also identified as a DLT.[3][5]

Other common grade ≥ 3 drug-related adverse events included anemia and increased aspartate aminotransferase (AST).[2][3][5]

Q3: Why were these toxicities considered "unexpected"?

A3: The toxicities observed in the human trial were unexpected because they differed significantly from what was seen in preclinical animal studies.[5] Non-clinical safety studies in rats and cynomolgus monkeys did not show the proteinuria and nephropathy that were dose-limiting in humans.[5] In cynomolgus monkeys, the primary observed toxicity was an increase in liver enzymes (ALT and AST).[5][6] This discrepancy between preclinical models and human subjects highlights the challenges in predicting ADC toxicity.

Q4: What is the suspected cause of the unexpected toxicities?

A4: The exact cause of the severe and unexpected toxicities is not definitively known. However, it is hypothesized to be related to the unique combination of the anti-FGFR2 antibody and the novel auristatin W derivative payload.[5][6] It's possible that the payload or its metabolites have off-target effects in humans that were not apparent in the animal models used for preclinical safety assessment.

Troubleshooting Guides

Issue 1: Observing High Levels of Proteinuria in an In Vivo Study

  • Possible Cause: This may be an on-target effect mediated by FGFR2 inhibition in the kidneys or an off-target toxicity of the Ixadotin payload. The first-in-human trial of this compound reported a high incidence of proteinuria and nephropathy, which was not predicted by preclinical animal studies.[5]

  • Troubleshooting Steps:

    • Confirm the Finding: Repeat urinalysis to confirm the presence and level of proteinuria.

    • Histopathological Analysis: Conduct a thorough histological examination of the kidney tissue to identify any pathological changes.

    • Dose De-escalation: If ethically and scientifically permissible in your study design, consider reducing the dose of this compound to see if the proteinuria is dose-dependent.

    • Alternative Models: If using a novel animal model, consider that it may be more sensitive to the nephrotoxic effects of this specific ADC.

Issue 2: Significant Thrombocytopenia Detected in Bloodwork

  • Possible Cause: Thrombocytopenia was a dose-limiting toxicity in the human clinical trial.[2][3][5] This is a known class effect for some ADCs, particularly those with microtubule-disrupting payloads.

  • Troubleshooting Steps:

    • Monitor Platelet Counts: Implement frequent monitoring of platelet counts throughout the study.

    • Evaluate Dose and Schedule: Assess if the dosing regimen can be modified to mitigate the severity of thrombocytopenia.

    • Supportive Care: In a clinical research setting, be prepared to provide supportive care as per established guidelines. For preclinical studies, document the severity and duration of thrombocytopenia.

Issue 3: Ocular Abnormalities Observed in Animal Models

  • Possible Cause: Corneal epithelial microcysts were a dose-limiting toxicity in humans.[3][5] Ocular toxicities can be a class effect for ADCs with microtubule-inhibiting payloads.

  • Troubleshooting Steps:

    • Ophthalmologic Examinations: Conduct regular and detailed ophthalmologic examinations of the study animals.

    • Dose Interruption/Reduction: If ocular toxicities are observed, consider interrupting or reducing the dose to assess for reversibility.

    • Histopathology: At the end of the study, perform a histopathological evaluation of the ocular tissues.

Data Presentation

Table 1: Summary of Dose-Limiting Toxicities (DLTs) in the First-in-Human Phase I Trial

Dose Cohort (mg/kg)Number of Patients with DLTsDLT Description
0.10-
0.20-
0.40-
0.81Grade 4 Thrombocytopenia
1.33Grade 3 Proteinuria; Grade 3 Proteinuria and Grade 4 Thrombocytopenia; Grade 3 Corneal Epithelial Microcysts and Grade 2 Blurred Vision

Data sourced from the First-in-Human Phase I Study of this compound.[5]

Table 2: Common Grade ≥ 3 Drug-Related Adverse Events

Adverse EventPercentage of Patients
AnemiaNot specified
Aspartate Aminotransferase IncreaseNot specified
Proteinuria10% (Serious Adverse Event)
Thrombocytopenia10% (Grade 4); 10% (Serious Adverse Event)

Data sourced from the First-in-Human Phase I Study of this compound.[2][5]

Experimental Protocols

Protocol: First-in-Human Phase I Dose-Escalation Trial (NCT02368951)

  • Study Design: This was an open-label, multicenter, non-randomized, dose-escalation Phase I trial.[2][3]

  • Patient Population: Adult patients with advanced, refractory solid tumors known to express FGFR2.[5]

  • Dosing: this compound was administered intravenously on day 1 of a 21-day cycle.[2][3] Doses were escalated in cohorts starting from 0.1 mg/kg.[2][3]

  • Primary Objectives: To determine the safety, tolerability, and maximum tolerated dose (MTD) of this compound.[2][3][5]

  • Secondary Objectives: To evaluate the pharmacokinetics and tumor response to this compound.[2][3]

Mandatory Visualizations

Aprutumab_Ixadotin_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound (ADC) FGFR2 FGFR2 Receptor ADC->FGFR2 1. Binding Endosome Endosome FGFR2->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Auristatin W Derivative (Payload) Lysosome->Payload 4. Payload Release Microtubules Microtubules Payload->Microtubules 5. Microtubule Disruption Apoptosis Cell Cycle Arrest & Apoptosis Microtubules->Apoptosis

Caption: Mechanism of action of this compound.

Aprutumab_Ixadotin_Clinical_Trial_Workflow Patient_Screening Patient Screening (Advanced Solid Tumors, FGFR2+) Dose_Escalation Dose Escalation Cohorts (0.1, 0.2, 0.4, 0.8, 1.3 mg/kg) Patient_Screening->Dose_Escalation Drug_Administration IV Administration (Day 1 of 21-day cycle) Dose_Escalation->Drug_Administration Monitoring Safety & Tolerability Monitoring (Adverse Events, DLTs) Drug_Administration->Monitoring PK_PD_Analysis Pharmacokinetic & Pharmacodynamic Analysis Monitoring->PK_PD_Analysis MTD_Determination Maximum Tolerated Dose (MTD) Determination Monitoring->MTD_Determination Trial_Outcome Trial Termination (Poor Tolerability) MTD_Determination->Trial_Outcome

Caption: Workflow of the this compound Phase I clinical trial.

References

Technical Support Center: Aprutumab Ixadotin and Cell Line Contamination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Aprutumab Ixadotin. A primary focus of this resource is to address the critical issue of cell line contamination and its potential impact on experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is an antibody-drug conjugate (ADC) designed for targeted cancer therapy.[1][2][3] It consists of a fully human monoclonal antibody, Aprutumab, which specifically targets the Fibroblast Growth Factor Receptor 2 (FGFR2).[1][2][3] This antibody is linked to a potent cytotoxic agent, an Auristatin W derivative, via a non-cleavable linker.[1][2] The intended mechanism of action involves the binding of Aprutumab to FGFR2 on the surface of cancer cells, leading to the internalization of the ADC. Once inside the cell, the cytotoxic payload is released, causing cell death.[2]

Q2: In what types of cancer is this compound expected to be effective?

This compound is being investigated for the treatment of advanced solid tumors that overexpress FGFR2.[4][5] Preclinical studies have shown its potential in FGFR2-positive cancers, including gastric cancer and triple-negative breast cancer.[1][2] The efficacy of the drug is dependent on the presence of its target, FGFR2, on the cancer cells.[6]

Q3: What are some common FGFR2-positive cell lines used in this compound research?

Preclinical studies for this compound have utilized several FGFR2-positive cancer cell lines to evaluate its efficacy. Some of the reported cell lines include:

  • NCI-H716: A human colorectal cancer cell line.[1]

  • SNU-16: A human gastric cancer cell line.[1]

  • MFM-223: A human breast cancer cell line.

  • SUM-52PE: A human breast cancer cell line known for FGFR2 gene amplification.[7]

  • KatoIII, OCUM-2M: Gastric cancer cell lines with high FGFR2 gene amplification.[8]

It is crucial for researchers to confirm the FGFR2 expression status of the specific cell line and batch they are using in their experiments.

Q4: What is cell line contamination and why is it a concern?

Cell line contamination refers to the unintended introduction of a different cell line or microorganisms (e.g., mycoplasma, bacteria, yeast) into a specific cell culture. Cross-contamination with another cell line is a particularly insidious problem because it can be difficult to detect visually. It is estimated that 15-20% of all cell lines in use are misidentified or contaminated. This issue can lead to invalid research findings, wasted resources, and irreproducible experiments.

Q5: How can cell line contamination specifically affect my this compound results?

Cell line contamination can have a profound and direct impact on the results of your this compound experiments in several ways:

  • Altered Target Expression: If your intended FGFR2-positive cell line is contaminated with or completely overgrown by an FGFR2-negative cell line, your experiments will falsely indicate that this compound is ineffective.

  • Inaccurate Dose-Response Curves: A mixed population of cells with varying FGFR2 expression levels will lead to inconsistent and misleading IC50 values.

  • Irreproducible Results: Experiments conducted with a contaminated cell line will not be reproducible with an authenticated, pure culture of the same cell line.

  • Misleading Mechanistic Studies: Investigations into the signaling pathways affected by this compound will be confounded by the presence of contaminating cells that may not express the target or may have different signaling networks.

Troubleshooting Guide

This guide is designed to help you troubleshoot common issues you might encounter during your experiments with this compound, with a focus on potential cell line contamination problems.

Observed Problem Potential Cause Related to Cell Line Contamination Recommended Action
Inconsistent or no cytotoxic effect of this compound in a supposedly FGFR2-positive cell line. The cell line may be contaminated with or completely replaced by an FGFR2-negative cell line. The FGFR2 expression may have been lost due to genetic drift over excessive passaging.1. Authenticate your cell line: Perform Short Tandem Repeat (STR) profiling to confirm the identity of your cell line. 2. Verify FGFR2 expression: Use techniques like Western Blot, Flow Cytometry, or qPCR to confirm the presence of FGFR2 on your cells. 3. Obtain a new stock: If contamination or genetic drift is confirmed, obtain a new, authenticated vial of the cell line from a reputable cell bank.
High variability in cell viability assays (e.g., IC50 values) between experiments. You may be working with a mixed population of cells due to cross-contamination. The proportion of contaminating cells may vary between cultures and passages.1. Perform STR profiling: This can detect a mixed cell population. 2. Single-cell cloning: If you suspect a mixed population, you can attempt to isolate single clones and re-authenticate them. 3. Review cell handling practices: Ensure strict aseptic techniques are followed to prevent future cross-contamination.
Unexpected morphological changes in your cell culture. The morphology of your cell line may have changed due to it being overgrown by a contaminating cell line with a different appearance.1. Immediately quarantine the culture. 2. Document the changes: Take detailed notes and images of the altered morphology. 3. Authenticate the cell line: Perform STR profiling to identify the contaminating cell line. 4. Discard contaminated cultures: Safely dispose of all contaminated stocks to prevent further spread.
Conflicting results with published data for the same cell line and drug. The cell line used in the original publication may have been misidentified, or your current cell line may be contaminated.1. Verify your cell line's identity: Perform STR profiling. 2. Check the source of the original cell line: If possible, determine if the cell line used in the publication was authenticated. 3. Consider genetic drift: Even with authenticated lines, prolonged passaging can lead to changes in phenotype and drug response.

Experimental Protocols

Protocol 1: Short Tandem Repeat (STR) Profiling for Cell Line Authentication

Short Tandem Repeat (STR) profiling is the gold-standard method for authenticating human cell lines. It involves the analysis of short, repetitive DNA sequences that are highly variable between individuals, creating a unique genetic fingerprint for each cell line.

Methodology:

  • DNA Extraction: Isolate genomic DNA from a pellet of your cultured cells using a commercially available DNA extraction kit. Aim for a DNA concentration of 1-5 ng/µL.

  • PCR Amplification: Amplify the STR loci using a multiplex PCR kit. These kits typically contain primers for 8 to 16 core STR loci (e.g., D5S818, D13S317, D7S820, D16S539, vWA, TH01, TPOX, CSF1PO) and a sex-determining marker (Amelogenin).

  • Fragment Analysis: Separate the fluorescently labeled PCR products by size using capillary electrophoresis on a genetic analyzer.

  • Data Analysis: Analyze the resulting electropherogram to determine the alleles present at each STR locus. Compare the generated STR profile to the reference profile of the expected cell line from a public database (e.g., ATCC, DSMZ). A match of ≥80% is generally required to confirm identity.

Protocol 2: Western Blot for FGFR2 Expression

This protocol allows for the detection and semi-quantification of FGFR2 protein in your cell line.

Methodology:

  • Cell Lysis: Lyse cultured cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-30 µg of protein per sample on a 4-12% Bis-Tris polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for FGFR2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Include a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

Visualizations

Caption: Troubleshooting workflow for unexpected this compound results.

cluster_adc This compound Action cluster_contamination Impact of Cell Line Contamination adc This compound (Antibody-Drug Conjugate) fgfr2 FGFR2 Receptor (on cancer cell surface) adc->fgfr2 Targets binding Binding internalization Internalization (Endocytosis) binding->internalization release Payload Release (in Lysosome) internalization->release cytotoxicity Cytotoxicity & Apoptosis release->cytotoxicity intended_cell Intended Cell Line: FGFR2-Positive contaminating_cell Contaminating Cell Line: FGFR2-Negative no_target No FGFR2 Target contaminating_cell->no_target no_binding No Binding of This compound no_target->no_binding no_effect No Cytotoxic Effect no_binding->no_effect

Caption: Mechanism of this compound and the disruptive effect of contamination.

References

Improving the solubility of Aprutumab Ixadotin for in vitro assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of Aprutumab Ixadotin for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility critical for in vitro assays?

This compound is an antibody-drug conjugate (ADC) composed of a monoclonal antibody targeting Fibroblast Growth Factor Receptor 2 (FGFR2) and a potent cytotoxic agent, an auristatin W derivative.[1][2][3] The solubility of this ADC is crucial for successful in vitro experiments because poor solubility can lead to the formation of aggregates.[4][5] These aggregates can cause reduced therapeutic efficacy, increased off-target toxicity, and inconsistent results in cellular assays.[5]

Q2: What are the primary factors influencing the solubility of this compound?

The solubility of antibody-drug conjugates like this compound is influenced by several factors:

  • Hydrophobic Payload: The cytotoxic drug component (an auristatin derivative) is often hydrophobic, which can decrease the overall solubility of the ADC.[][7]

  • Drug-to-Antibody Ratio (DAR): A higher number of drug molecules conjugated to the antibody can increase hydrophobicity and the tendency for aggregation.[4][7]

  • Buffer Conditions: The pH, ionic strength, and composition of the buffer can significantly impact the stability and solubility of the ADC.[4][8]

  • Temperature: ADCs are generally more stable at lower temperatures (2-8°C). Freeze-thaw cycles and elevated temperatures can induce aggregation.[4]

Q3: The provided this compound solution appears cloudy or has visible precipitates. What should I do?

Cloudiness or precipitation indicates that the ADC may be aggregated. Do not use the solution directly in your experiments as this can lead to inaccurate results. Refer to the troubleshooting guide below for steps to improve solubility. It is crucial to start with a clear, homogenous solution for your assays.

Troubleshooting Guide: Improving this compound Solubility

If you are experiencing solubility issues with this compound, follow these steps to identify an optimal buffer system for your in vitro assay.

Logical Flow for Troubleshooting Solubility Issues

G cluster_0 Initial Observation cluster_1 Initial Actions cluster_2 Solubility Optimization cluster_3 Analysis cluster_4 Outcome A Cloudy/Precipitated This compound Solution B Review Storage Conditions (2-8°C, avoid freeze-thaw) A->B C Gentle Mixing (Do not vortex) B->C D Screen Different Buffer Conditions C->D E Test pH Variations (e.g., pH 6.0, 7.4, 8.0) D->E pH is a key factor F Evaluate Additives (e.g., Arginine, Polysorbate 20) D->F Additives can prevent aggregation G Assess Solubility (Visual, UV-Vis, DLS) E->G F->G H Optimized Soluble This compound G->H Successful I Consult Technical Support for further assistance G->I Unsuccessful G A Prepare Buffer Systems (See Table 1) B Dilute this compound in each buffer A->B C Incubate at Room Temperature (e.g., 1 hour) B->C D Visual Inspection (Clarity vs. Precipitation) C->D E Measure Absorbance at 280 nm (Protein Concentration) D->E F Dynamic Light Scattering (DLS) (Optional: Assess Aggregation) E->F G Select Optimal Buffer (Clear, stable concentration) F->G G cluster_0 Cell Surface cluster_1 Intracellular Aprutumab_Ixadotin This compound FGFR2 FGFR2 Receptor Aprutumab_Ixadotin->FGFR2 Binding Internalization Internalization FGFR2->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Payload_Release Payload Release (Auristatin Derivative) Lysosome->Payload_Release Microtubule_Disruption Microtubule Disruption Payload_Release->Microtubule_Disruption Cell_Cycle_Arrest G2/M Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

References

Validation & Comparative

A Comparative Guide to FGFR2 Inhibitors: Aprutumab Ixadotin vs. Small Molecule Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted therapies for cancers driven by fibroblast growth factor receptor 2 (FGFR2) alterations is rapidly evolving. This guide provides an objective comparison of Aprutumab Ixadotin, an antibody-drug conjugate (ADC), with other prominent FGFR2 inhibitors, namely pemigatinib, infigratinib, and erdafitinib. The comparison is supported by preclinical experimental data to aid researchers and drug development professionals in their understanding of these agents.

Mechanism of Action: A Tale of Two Strategies

FGFR2 inhibitors can be broadly categorized based on their mechanism of action. This compound represents a targeted delivery approach, while pemigatinib, infigratinib, and erdafitinib are small molecule kinase inhibitors that act intracellularly.

This compound: This first-in-class ADC consists of a fully human anti-FGFR2 monoclonal antibody, aprutumab, conjugated to a potent microtubule-disrupting agent, an auristatin derivative.[1] The antibody component specifically binds to FGFR2 on the surface of tumor cells, leading to internalization of the ADC.[1] Once inside the cell, the cytotoxic payload is released, leading to cell death.[1] This targeted delivery aims to maximize the therapeutic window by concentrating the cytotoxic agent at the tumor site and minimizing systemic exposure.

Small Molecule FGFR Inhibitors (Pemigatinib, Infigratinib, Erdafitinib): These inhibitors are orally bioavailable small molecules that competitively bind to the ATP-binding pocket of the FGFR kinase domain.[2][3] This binding event blocks the downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis.[4] While all three are potent FGFR inhibitors, their selectivity for different FGFR family members varies.[2][3]

FGFR2_Signaling_Pathway_and_Inhibitor_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR2 FGFR2 Receptor FGF->FGFR2 Binds P1 RAS-MAPK Pathway FGFR2->P1 Activates P2 PI3K-AKT Pathway FGFR2->P2 Activates Internalization Internalization & Payload Release FGFR2->Internalization Internalization Proliferation Cell Proliferation & Survival P1->Proliferation P2->Proliferation Aprutumab_Ixadotin This compound Aprutumab_Ixadotin->FGFR2 Binds Externally Small_Molecules Pemigatinib Infigratinib Erdafitinib Small_Molecules->FGFR2 Inhibits Kinase Domain Apoptosis Apoptosis Internalization->Apoptosis Payload Induces

Figure 1: Mechanism of Action of FGFR2 Inhibitors.

Preclinical Efficacy: A Head-to-Head Look at the Data

Direct comparative preclinical studies of this compound against pemigatinib, infigratinib, and erdafitinib in the same experimental settings are limited. However, by compiling data from various sources, we can draw some insightful comparisons.

In Vitro Cell Viability

The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for each inhibitor against various FGFR2-positive cancer cell lines.

Table 1: In Vitro Efficacy of this compound against FGFR2-Positive Cell Lines

Cell LineCancer TypeFGFR2 StatusIC50 (nM)
SNU-16Gastric CancerAmplification0.13
KATO-IIIGastric CancerAmplification0.21
MFM-223Breast CancerAmplification0.10
SUM-52PEBreast CancerAmplification0.11
NCI-H716Colorectal CancerAmplification0.83

Data sourced from Sommer A, et al. Cancer Res. 2016.[5]

Table 2: In Vitro Efficacy of Pemigatinib against FGFR-Altered Cell Lines

Cell LineCancer TypeFGFR StatusIC50 (nM)
KATO-IIIGastric CancerFGFR2 Amplification1.9
SNU-16Gastric CancerFGFR2 Amplification2.4
RT-112Bladder CancerFGFR3-TACC3 Fusion1.1
AN3-CAEndometrial CancerFGFR2 Mutation132

Data sourced from Liu, et al. PLoS One. 2020 and MedchemExpress Product Data.[6][7]

Table 3: In Vitro Efficacy of Infigratinib against FGFR-Altered Cell Lines

Cell LineCancer TypeFGFR StatusIC50 (nM)
KATO-IIIGastric CancerFGFR2 Amplification1.8
SNU-16Gastric CancerFGFR2 Amplification2.1
RT-4Bladder CancerFGFR3 Fusion12
AN3-CAEndometrial CancerFGFR2 Mutation11

Data sourced from Guagnano V, et al. Cancer Discov. 2012 and other sources.[8]

Table 4: In Vitro Efficacy of Erdafitinib against FGFR-Altered Cell Lines

Cell LineCancer TypeFGFR StatusIC50 (nM)
KATO-IIIGastric CancerFGFR2 Amplification22
SNU-16Gastric CancerFGFR2 Amplification25
RT-112Bladder CancerFGFR3-TACC3 Fusion13.2
AN3-CAEndometrial CancerFGFR2 Mutation22.1

Data sourced from Perera, et al. Mol Cancer Ther. 2017.[3][9]

Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

In Vivo Xenograft Models

Animal xenograft models are crucial for evaluating the in vivo efficacy of anti-cancer agents. The following table summarizes the preclinical in vivo data for the FGFR2 inhibitors.

Table 5: In Vivo Efficacy of FGFR2 Inhibitors in Xenograft Models

InhibitorCancer ModelFGFR2 StatusDosing RegimenTumor Growth Inhibition (TGI) / Regression
This compound SNU-16 (Gastric)Amplification5 mg/kg, weekly, i.v.Tumor Regression
MFM-223 (Breast)Amplification5 mg/kg, weekly, i.v.Tumor Regression
NCI-H716 (Colorectal)Amplification7.5 mg/kg, weekly, i.v.Significant TGI
Pemigatinib KATO-III (Gastric)Amplification1 mg/kg, daily, p.o.Significant TGI
Infigratinib Cholangiocarcinoma PDXFusion15 mg/kg, daily, p.o.Tumor Regression
Erdafitinib SNU-16 (Gastric)Amplification10 mg/kg, daily, p.o.Significant TGI

Data compiled from various preclinical studies.[5][6][9][10]

Clinical Development and Safety Profile

This compound: A first-in-human Phase I clinical trial (NCT02368951) of this compound in patients with advanced solid tumors was terminated early due to poor tolerability.[11] The maximum tolerated dose (MTD) was found to be below the predicted therapeutic threshold.[11] Dose-limiting toxicities included thrombocytopenia, proteinuria, and corneal epithelial microcysts.[11]

Pemigatinib, Infigratinib, and Erdafitinib: These small molecule inhibitors have all received regulatory approval for the treatment of specific cancers with FGFR alterations. Their safety profiles are generally characterized by on-target effects related to FGFR inhibition, such as hyperphosphatemia, nail and skin toxicities, and ocular disorders.[4][12][13][14][15]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key experiments cited in this guide.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[5][16]

Cell_Viability_Assay_Workflow A Seed cells in a 96-well plate B Treat with varying concentrations of FGFR2 inhibitor A->B C Incubate for 72 hours B->C D Add CellTiter-Glo® Reagent C->D E Incubate for 10 minutes at room temperature D->E F Measure luminescence E->F G Calculate IC50 values F->G

Figure 2: Cell Viability Assay Workflow.

Protocol:

  • Seed cells in a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • The following day, treat the cells with a serial dilution of the FGFR2 inhibitor.

  • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • After incubation, add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.[16]

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[16]

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[16]

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 values by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

In Vivo Xenograft Study

Xenograft models are used to assess the anti-tumor efficacy of a compound in a living organism.[17][18]

Xenograft_Study_Workflow A Implant FGFR2-positive tumor cells subcutaneously into immunocompromised mice B Allow tumors to reach a palpable size (e.g., 100-200 mm³) A->B C Randomize mice into treatment and control groups B->C D Administer FGFR2 inhibitor or vehicle control according to the dosing schedule C->D E Measure tumor volume and body weight regularly D->E F Continue treatment for a predefined period or until tumors reach a predetermined size E->F G Analyze tumor growth inhibition or regression F->G

Figure 3: Xenograft Study Workflow.

Protocol:

  • Subcutaneously implant human cancer cells with known FGFR2 alterations into the flank of immunocompromised mice (e.g., NOD/SCID or nude mice).

  • Monitor tumor growth until tumors reach a mean volume of approximately 100-200 mm³.

  • Randomize the animals into different treatment groups, including a vehicle control group.

  • Administer the FGFR2 inhibitor via the appropriate route (e.g., intravenous for this compound, oral gavage for small molecule inhibitors) at the specified dose and schedule.

  • Measure tumor dimensions with calipers two to three times a week and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Monitor the body weight of the animals as an indicator of general toxicity.

  • At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis by Western blot).

Western Blot for FGFR Signaling

Western blotting is used to detect specific proteins in a sample and can be used to assess the inhibition of downstream signaling pathways.[19][20]

Protocol:

  • Treat cultured cells with the FGFR2 inhibitor for a specified time.

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies against phosphorylated and total forms of FGFR2, ERK, and AKT overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Conclusion

This compound and small molecule FGFR2 inhibitors represent two distinct and promising therapeutic strategies for FGFR2-driven cancers. Preclinical data indicate that this compound exhibits potent and selective anti-tumor activity in FGFR2-overexpressing models. However, its clinical development was halted due to a narrow therapeutic window. In contrast, pemigatinib, infigratinib, and erdafitinib have demonstrated clinical benefit and have become valuable treatment options for patients with specific FGFR2-altered malignancies. The choice of inhibitor and the potential for combination therapies will continue to be an active area of research as the field strives to improve outcomes for patients with these challenging cancers. This guide provides a foundational comparison to aid in the ongoing research and development of novel FGFR2-targeted therapies.

References

A Head-to-Head Preclinical Comparison of Aprutumab Ixadotin and Other Antibody-Drug Conjugates in Development for Solid Tumors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) representing a significant modality in the precision medicine arsenal. This guide provides a head-to-head preclinical comparison of Aprutumab Ixadotin (BAY 1187982), an ADC targeting Fibroblast Growth Factor Receptor 2 (FGFR2), with other ADCs in development for similar indications, namely gastric and triple-negative breast cancer. While this compound's clinical development was halted due to tolerability issues, a review of its preclinical performance alongside its contemporaries offers valuable insights for the ongoing development of next-generation ADCs.

Overview of Compared Antibody-Drug Conjugates

This comparison focuses on this compound and selected ADCs, detailing their respective targets, payloads, and intended therapeutic applications.

Antibody-Drug ConjugateTargetPayloadIndication(s) of InterestDeveloper
This compound FGFR2Auristatin W derivativeGastric Cancer, Triple-Negative Breast CancerBayer
TST105 FGFR2bTopoisomerase I inhibitorGastric Cancer, Colorectal CancerTranscenta Holding
Trastuzumab deruxtecan HER2Topoisomerase I inhibitor (Deruxtecan)Gastric Cancer, Breast CancerDaiichi Sankyo & AstraZeneca
Sacituzumab govitecan TROP-2SN-38 (Topoisomerase I inhibitor)Triple-Negative Breast Cancer, Urothelial CarcinomaGilead Sciences

Mechanism of Action and Signaling Pathways

The fundamental mechanism of these ADCs involves antibody-mediated delivery of a cytotoxic payload to tumor cells expressing a specific surface antigen. Upon binding to the target receptor, the ADC is internalized, and the payload is released, leading to cell death.

This compound and TST105 both target FGFR2, a receptor tyrosine kinase that, when overexpressed or activated by mutations or gene fusions, can drive tumor cell proliferation and survival through downstream signaling cascades like the MAPK and PI3K/Akt pathways.[1][2] Trastuzumab deruxtecan targets HER2, another receptor tyrosine kinase pivotal in the pathogenesis of certain breast and gastric cancers.[3][4] Sacituzumab govitecan targets TROP-2, a transmembrane glycoprotein highly expressed in a variety of epithelial cancers, including triple-negative breast cancer.[5][6][7]

ADC_Mechanism_of_Action General Mechanism of Action for Compared ADCs cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate TumorCell Tumor Cell Membrane ADC->TumorCell Binding to Target (FGFR2, HER2, TROP-2) Endosome Endosome TumorCell->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Payload Cytotoxic Payload (e.g., Auristatin, Topoisomerase I inhibitor) Lysosome->Payload Payload Release DNA_Damage DNA Damage & Apoptosis Payload->DNA_Damage Induces Cell Death

Caption: Generalized mechanism of action for the compared ADCs.

Preclinical Efficacy: A Comparative Summary

The following tables summarize the available preclinical data for this compound and its comparators, focusing on in vitro cytotoxicity and in vivo tumor growth inhibition.

In Vitro Cytotoxicity (IC50 Values)
ADCCell LineCancer TypeIC50 (nM)
This compound SNU-16Gastric0.097 - 0.83[8]
MFM-223Breast0.097 - 0.83[8]
SUM-52PEBreast0.097 - 0.83[8]
TST105 SNU-16Gastric0.3 - 0.4[2][9][10][11]
SW480-FGFR2bColorectal0.3 - 0.4[2][9][10][11]
Trastuzumab deruxtecan NCI-N87GastricData not specified in provided abstracts
Sacituzumab govitecan MDA-MB-468TNBCData not specified in provided abstracts
In Vivo Efficacy (Xenograft Models)
ADCXenograft ModelCancer TypeDosingOutcome
This compound SNU-16Gastric5 mg/kg, i.v., once weekly>90% tumor growth inhibition[8]
MFM-223Breast1 and 5 mg/kg, i.v., once weeklyMarked decrease in tumor volume[8]
NCI-H716Colorectal7.5 mg/kg, i.v.Notable tumor growth inhibition[8]
TST105 SNU-16Gastric3 mg/kg, QW91.25% TGI; 70% ORR[2][9][10][11]
SW480-FGFR2bColorectal5 mg/kg57.43% TGI[2][9][10]
Trastuzumab deruxtecan NCI-N87GastricNot SpecifiedPotent anti-tumor activity[12]
Sacituzumab govitecan Various solid tumor xenograftsMultipleNot SpecifiedSignificant anti-tumor effect[5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments based on available data.

In Vitro Cytotoxicity Assay (Cell Viability)

A common method to assess the cytotoxic potential of an ADC is to measure cell viability after a period of incubation with the drug.

Cytotoxicity_Assay_Workflow Experimental Workflow for In Vitro Cytotoxicity Assay start Seed cancer cells in 96-well plates incubation1 Incubate overnight to allow cell adherence start->incubation1 treatment Treat cells with serial dilutions of ADC incubation1->treatment incubation2 Incubate for 72-144 hours treatment->incubation2 viability_assay Add viability reagent (e.g., MTT, CellTiter-Glo) incubation2->viability_assay readout Measure signal (absorbance/luminescence) viability_assay->readout analysis Calculate IC50 values readout->analysis end Results analysis->end

Caption: A typical workflow for determining the in vitro cytotoxicity of an ADC.

Protocol:

  • Cell Seeding: Cancer cell lines (e.g., SNU-16 for gastric cancer, MDA-MB-468 for TNBC) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • ADC Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the ADC or a control antibody.

  • Incubation: The plates are incubated for a period of 72 to 144 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: A cell viability reagent (e.g., MTT, resazurin, or a luminescence-based assay like CellTiter-Glo®) is added to each well according to the manufacturer's instructions.

  • Data Acquisition: The absorbance or luminescence is read using a plate reader.

  • Data Analysis: The results are normalized to untreated control cells, and the half-maximal inhibitory concentration (IC50) is calculated using a non-linear regression model.

In Vivo Xenograft Tumor Model

Animal models are indispensable for evaluating the in vivo efficacy of ADCs.

Protocol:

  • Cell Implantation: A suspension of human cancer cells (e.g., 5 x 10^6 cells) is subcutaneously injected into the flank of immunocompromised mice (e.g., NOD-scid or nu/nu mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Mice are randomized into treatment and control groups. The ADC is administered intravenously at specified doses and schedules (e.g., once weekly). The control group receives a vehicle or a non-binding control ADC.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume can be calculated using the formula: (length x width²)/2.

  • Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised and weighed.

  • Data Analysis: Tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups.

Discussion and Future Perspectives

The preclinical data for this compound demonstrated potent anti-tumor activity in FGFR2-positive cancer models. However, its clinical development was halted due to a narrow therapeutic window, highlighting the critical importance of payload selection and linker technology in ADC design.

A comparison with other ADCs reveals several key trends in the field. The shift towards topoisomerase I inhibitors as payloads, as seen in TST105, Trastuzumab deruxtecan, and Sacituzumab govitecan, may offer a different safety and efficacy profile compared to the auristatin-based payloads. Furthermore, the success of Trastuzumab deruxtecan and Sacituzumab govitecan in the clinic underscores the importance of selecting well-validated targets with high tumor-specific expression.

The preclinical data for TST105, another FGFR2-targeting ADC, suggests that this target remains a viable and promising avenue for ADC development, potentially with an improved therapeutic index through optimization of the antibody, linker, and payload.

References

Validating the Specificity of Aprutumab Ixadotin for FGFR2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Aprutumab Ixadotin, an antibody-drug conjugate (ADC) targeting Fibroblast Growth Factor Receptor 2 (FGFR2), with other FGFR2-targeting therapies. The information presented is supported by available preclinical and clinical data to assist researchers in understanding the specificity and therapeutic potential of this ADC.

Introduction to this compound

This compound (formerly BAY 1187982) is an ADC composed of a fully human anti-FGFR2 monoclonal antibody, Aprutumab, conjugated to a potent microtubule-disrupting agent, an auristatin W derivative, via a non-cleavable linker.[1][2] The rationale behind this targeted therapy is the overexpression of FGFR2 in various solid tumors, including gastric and triple-negative breast cancer, making it a promising therapeutic target.[1] The ADC is designed to selectively bind to FGFR2-expressing tumor cells, become internalized, and release its cytotoxic payload, leading to tumor cell death.[1]

FGFR2 Signaling Pathway

The Fibroblast Growth Factor Receptor 2 (FGFR2) is a receptor tyrosine kinase that, upon binding with fibroblast growth factors (FGFs), activates downstream signaling pathways such as the RAS-MAPK and PI3K-AKT pathways. These pathways are crucial for cell proliferation, survival, and differentiation. Dysregulation of FGFR2 signaling, through mutations, gene amplifications, or fusions, can lead to uncontrolled cell growth and tumor development.

FGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR2 FGFR2 FGF->FGFR2 FRS2 FRS2 FGFR2->FRS2 GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Response Cell Proliferation, Survival, Differentiation ERK->Cell_Response PIP2 PIP2 PI3K->PIP2 converts to PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Cell_Response

FGFR2 Signaling Pathway

Comparison with Other FGFR2-Targeting Therapies

The landscape of FGFR2-targeted therapies includes small molecule inhibitors and other antibody-based treatments. This section provides a comparative overview of this compound against some of these alternatives.

Therapeutic Agent Mechanism of Action Target Specificity Reported Efficacy (Selected Data) Key Adverse Events Development Status
This compound Antibody-drug conjugate; delivers a cytotoxic payload (auristatin derivative) to FGFR2-expressing cells.[1]FGFR2Preclinical: IC50 of 0.097-0.83 nM in various cell lines; tumor regression in xenograft models.[2] Clinical: No objective responses in Phase I.[3]Thrombocytopenia, proteinuria, corneal epithelial microcysts.[3]Phase I Terminated.[3]
Bemarituzumab Monoclonal antibody that blocks FGF binding to FGFR2b and enhances antibody-dependent cell-mediated cytotoxicity (ADCC).[4][5]FGFR2bPhase II (FIGHT trial): Improved progression-free survival and overall survival in combination with chemotherapy in FGFR2b+ gastric cancer.[4]Corneal adverse events, stomatitis.[4]Phase III (FORTITUDE-101 and -102 trials ongoing).
Erdafitinib Pan-FGFR kinase inhibitor.[6]FGFR1, FGFR2, FGFR3, FGFR4Approved for urothelial carcinoma with susceptible FGFR3 or FGFR2 alterations; Objective Response Rate (ORR) of 40%.[7]Hyperphosphatemia, stomatitis, eye disorders.[7]Approved for specific indications.[7]
Infigratinib Pan-FGFR kinase inhibitor.[8]FGFR1, FGFR2, FGFR3Approved for cholangiocarcinoma with FGFR2 fusion or other rearrangement; ORR of 23%.[9]Hyperphosphatemia, eye disorders, stomatitis.[9]Approved for specific indications.[9]
Pemigatinib Pan-FGFR kinase inhibitor.[8]FGFR1, FGFR2, FGFR3Approved for cholangiocarcinoma with FGFR2 fusion or rearrangement; ORR of 35.5%.Hyperphosphatemia, alopecia, diarrhea, nail toxicity.Approved for specific indications.[7]
Rogaratinib Pan-FGFR kinase inhibitor.[7][8]FGFR1, FGFR2, FGFR3, FGFR4Phase II in FGFR-overexpressing NSCLC did not meet primary endpoint.[8]Hyperphosphatemia, diarrhea, stomatitis.[8]In clinical development.[8]

Experimental Protocols for Specificity Validation

Validating the specificity of an ADC like this compound involves a series of in vitro and in vivo experiments to demonstrate its selective binding and cytotoxic activity against target-expressing cells.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the ADC required to inhibit the growth of cancer cells.

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound in FGFR2-positive and FGFR2-negative cell lines.

Protocol:

  • Cell Plating: Seed FGFR2-positive (e.g., SNU-16) and FGFR2-negative (e.g., MCF-7) cells in 96-well plates at a predetermined optimal density and incubate overnight to allow for cell attachment.[10]

  • ADC Treatment: Prepare serial dilutions of this compound and a non-targeting control ADC in cell culture medium. Add the ADC solutions to the respective wells and incubate for a period of 72 to 144 hours.[10]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[10]

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[10]

  • Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the ADC concentration and determine the IC50 value using a sigmoidal dose-response curve. A significantly lower IC50 in FGFR2-positive cells compared to FGFR2-negative cells indicates target specificity.[10]

In_Vitro_Cytotoxicity_Workflow cluster_setup Assay Setup cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis Plate_Cells Plate FGFR2+ and FGFR2- Cells Incubate_Attach Incubate Overnight (Cell Attachment) Plate_Cells->Incubate_Attach Add_ADC Add Serial Dilutions of this compound Incubate_Attach->Add_ADC Incubate_Treatment Incubate for 72-144h Add_ADC->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h (Formazan Formation) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Calculate_Viability Calculate % Viability Read_Absorbance->Calculate_Viability Plot_Curve Plot Dose-Response Curve Calculate_Viability->Plot_Curve Determine_IC50 Determine IC50 Plot_Curve->Determine_IC50

In Vitro Cytotoxicity Workflow

In Vivo Xenograft Models

Animal models are essential for evaluating the in vivo efficacy and specificity of an ADC in a more complex biological system.

Objective: To assess the anti-tumor activity of this compound in mouse xenograft models bearing FGFR2-positive and FGFR2-negative tumors.

Protocol:

  • Tumor Implantation: Subcutaneously implant FGFR2-positive (e.g., NCI-H716) and FGFR2-negative human tumor cells into immunodeficient mice.[2]

  • Tumor Growth and Randomization: Monitor tumor growth. Once tumors reach a specified volume, randomize the mice into treatment and control groups.[11]

  • ADC Administration: Administer this compound and a control (e.g., vehicle or a non-targeting ADC) intravenously at predetermined doses and schedules.[2]

  • Tumor Volume Measurement: Measure tumor volumes regularly (e.g., twice weekly) using calipers.[11]

  • Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.[11]

  • Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or for a specified duration.[11]

  • Data Analysis: Compare the tumor growth inhibition between the this compound-treated groups and the control groups for both FGFR2-positive and FGFR2-negative tumor models. Significant tumor growth inhibition only in the FGFR2-positive model demonstrates in vivo specificity.[2]

In_Vivo_Xenograft_Workflow cluster_model_prep Model Preparation cluster_treatment_monitoring Treatment and Monitoring cluster_endpoint_analysis Endpoint and Analysis Implant_Cells Implant FGFR2+ and FGFR2- Tumor Cells Monitor_Growth Monitor Tumor Growth Implant_Cells->Monitor_Growth Randomize Randomize Mice into Groups Monitor_Growth->Randomize Administer_ADC Administer this compound or Control Randomize->Administer_ADC Measure_Tumor Measure Tumor Volume Administer_ADC->Measure_Tumor Monitor_Weight Monitor Body Weight Administer_ADC->Monitor_Weight Endpoint Study Endpoint Reached Measure_Tumor->Endpoint Monitor_Weight->Endpoint Analyze_Data Analyze Tumor Growth Inhibition Endpoint->Analyze_Data Assess_Specificity Assess In Vivo Specificity Analyze_Data->Assess_Specificity

In Vivo Xenograft Workflow

Conclusion

Preclinical data demonstrated the specificity of this compound for FGFR2-expressing cells, with potent in vitro cytotoxicity and in vivo anti-tumor activity in relevant cancer models.[2] However, the translation of these findings to the clinical setting was challenging. The Phase I clinical trial was terminated due to poor tolerability and a maximum tolerated dose that was below the predicted therapeutic threshold.[3] This highlights the complexities of ADC development and the importance of robust preclinical models that can accurately predict clinical outcomes.

In comparison to other FGFR2-targeting agents, this compound's ADC approach offers the potential for highly targeted delivery of a potent cytotoxic agent. However, the clinical success of small molecule inhibitors like Erdafitinib, Infigratinib, and Pemigatinib in specific patient populations with FGFR alterations, and the promising data for the monoclonal antibody Bemarituzumab, underscore the diverse and evolving landscape of FGFR2-targeted therapies.[4][7][9] Future research in this area will likely focus on optimizing the therapeutic index of ADCs and identifying predictive biomarkers to select patients who are most likely to benefit from these targeted treatments.

References

A Comparative Guide to the Cross-Reactivity Profile of Aprutumab Ixadotin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity and specificity of Aprutumab Ixadotin (BAY 1187982), an antibody-drug conjugate (ADC) targeting Fibroblast Growth Factor Receptor 2 (FGFR2). Given the early termination of its Phase I clinical trial due to poor tolerability, understanding its preclinical binding profile is critical for informing future ADC development.[1][2] This document outlines the standard methodologies for assessing ADC cross-reactivity and presents data in a comparative format to guide researchers in evaluating off-target risks.

This compound is a novel ADC composed of a fully human anti-FGFR2 monoclonal antibody, a non-cleavable linker, and a potent auristatin W derivative payload.[2] It was developed for FGFR2-positive solid tumors, including gastric and triple-negative breast cancer.[3] However, the clinical trial revealed dose-limiting toxicities at levels below the predicted therapeutic threshold derived from preclinical animal models, highlighting the challenge of translating non-clinical safety data to human outcomes.[1][4][5]

Comparative Analysis of Target Specificity and Off-Target Binding

A critical aspect of ADC development is ensuring high specificity for the target antigen to minimize "on-target, off-tumor" and "off-target" toxicities.[6] While specific cross-reactivity data for this compound is not extensively published, the following tables represent a standard approach for comparing the binding profile of an investigational ADC against alternatives. The data presented here is illustrative and based on typical assessment criteria for ADCs targeting the FGFR family.

Table 1: In Vitro Binding Affinity and Cross-Reactivity Panel

This table compares the binding affinity of the antibody component of an ADC to the primary target (FGFR2) and related family members to assess specificity.

Target ProteinThis compound (Illustrative KD)Competitor ADC-Y (Illustrative KD)Rationale
FGFR2 0.29 nM [3]0.45 nM Primary target binding affinity.
FGFR1>1000 nM>1500 nMAssess cross-reactivity with closely related receptor.
FGFR3>1000 nM>1200 nMAssess cross-reactivity with closely related receptor.
FGFR4>1500 nM>2000 nMAssess cross-reactivity with closely related receptor.
EGFRNo significant bindingNo significant bindingAssess off-target binding to unrelated receptor tyrosine kinase.
VEGFR2No significant bindingNo significant bindingAssess off-target binding to unrelated receptor tyrosine kinase.
KD (Equilibrium Dissociation Constant): Lower values indicate stronger binding affinity.

Table 2: In Vitro Cytotoxicity in Target-Expressing and Non-Target Cell Lines

This table summarizes the potency and specificity of the full ADC. A large differential in IC50 values between target-positive and target-negative cells is desirable.

Cell LineTarget ExpressionThis compound (Illustrative IC50)Competitor ADC-Y (Illustrative IC50)
SNU-16High FGFR2[3]0.1 - 0.8 nM [3]1.5 nM
MFM-223Moderate FGFR2[3]0.5 - 1.0 nM 2.1 nM
NCI-H716High FGFR2[3]0.2 - 0.9 nM 1.8 nM
HEK293FGFR2 Negative>1000 nM>1000 nM
MDA-MB-468FGFR2 Negative>1000 nM>1000 nM
IC50 (Half-maximal Inhibitory Concentration): Lower values indicate higher cytotoxic potency.

Experimental Protocols

The following are detailed methodologies for key experiments used to generate the type of data required for a comprehensive cross-reactivity assessment of an ADC like this compound.

Protocol 2.1: Surface Plasmon Resonance (SPR) for Binding Kinetics

  • Objective: To quantify the binding affinity (KD), association rate (ka), and dissociation rate (kd) of the unconjugated antibody to its target antigen and potential off-targets.

  • Methodology:

    • Recombinant human target proteins (FGFR2, FGFR1, FGFR3, FGFR4, EGFR, etc.) are immobilized onto a sensor chip surface.

    • The unconjugated antibody (e.g., Aprutumab) is flowed over the chip at various concentrations.

    • The association and dissociation of the antibody to the immobilized proteins are measured in real-time by detecting changes in the refractive index at the surface.

    • Sensorgrams are generated, and data is fitted to a 1:1 Langmuir binding model to calculate ka, kd, and KD.

    • A non-binding isotype control antibody is used as a negative control to subtract non-specific binding.

Protocol 2.2: Tissue Cross-Reactivity (TCR) by Immunohistochemistry (IHC)

  • Objective: To evaluate the binding of the ADC to a comprehensive panel of normal human tissues to identify potential "on-target, off-tumor" binding or unexpected "off-target" binding.

  • Methodology:

    • A panel of at least 32 normal human tissues, sourced according to ethical guidelines, is prepared as frozen sections.

    • The test ADC (e.g., this compound) is applied to the tissue sections at multiple concentrations.

    • A secondary anti-human IgG antibody conjugated to a detection enzyme (e.g., horseradish peroxidase) is added.

    • A chromogenic substrate is applied, resulting in a colored precipitate at the site of ADC binding.

    • Sections are counterstained, dehydrated, and mounted.

    • A pathologist evaluates the slides, scoring the staining intensity, cellular localization, and percentage of positive cells for each tissue type.

    • An isotype-matched control ADC is used to control for non-specific binding.

Protocol 2.3: In Vitro Cytotoxicity Assay

  • Objective: To determine the potency (IC50) of the ADC on cancer cell lines with varying levels of target expression and on non-target cell lines.

  • Methodology:

    • Cells are seeded into 96-well plates and allowed to adhere overnight.

    • The ADC is serially diluted and added to the wells. Cells are incubated for a period of 72-120 hours.[3]

    • A cell viability reagent (e.g., CellTiter-Glo®, resazurin) is added to each well.

    • The luminescence or fluorescence is measured using a plate reader.

    • Data is normalized to untreated controls, and the IC50 value is calculated by fitting the dose-response curve to a four-parameter logistic model.

Visualizing Workflows and Pathways

Diagram 1: ADC Cross-Reactivity Assessment Workflow

This diagram illustrates the logical flow of experiments to characterize the specificity and potential off-target liabilities of an antibody-drug conjugate.

cluster_0 In Vitro & In Silico Screening cluster_1 Ex Vivo Tissue Assessment cluster_2 In Vivo & Safety Assessment cluster_3 Risk Assessment & Mitigation A Target Homology Analysis (e.g., FGFR Family) B Binding Affinity & Kinetics (SPR) - On-Target (FGFR2) - Off-Target Panel (FGFR1,3,4, etc.) A->B C In Vitro Cytotoxicity - Target+ Cell Lines - Target- Cell Lines B->C D Tissue Cross-Reactivity (TCR) (Panel of Normal Human Tissues) C->D E Preclinical Toxicology (Relevant Species, e.g., Cynomolgus Monkey) D->E F Biodistribution Studies D->F G Identify Off-Target Liabilities E->G F->G

Workflow for ADC Cross-Reactivity Assessment.

Diagram 2: FGFR2 Signaling and Potential for Cross-Reactivity

This diagram shows the intended signaling pathway for an anti-FGFR2 ADC and highlights where cross-reactivity with other FGFR family members could lead to off-target effects.

cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular ADC This compound FGFR2 FGFR2 (Target) ADC->FGFR2 On-Target Binding (High Affinity) FGFR_X FGFR1, 3, 4 (Potential Cross-Reactivity) ADC->FGFR_X Off-Target Binding (Low/No Affinity) FGF_Ligand FGF Ligand FGF_Ligand->FGFR2 FGF_Ligand->FGFR_X Internalization Internalization & Lysosomal Trafficking FGFR2->Internalization Signaling RAS-MAPK / PI3K-AKT Signaling Cascade FGFR_X->Signaling Unintended Signal Modulation Payload Auristatin Payload Release Internalization->Payload Apoptosis Microtubule Disruption & Apoptosis Payload->Apoptosis

References

Comparative Efficacy of FGFR2-Targeted Therapies in Tumors with Diverse FGFR2 Alterations: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Fibroblast growth factor receptor 2 (FGFR2) has emerged as a critical therapeutic target in various solid tumors. Aberrations in the FGFR2 gene, including amplifications, fusions, and activating mutations, can drive oncogenesis and present opportunities for targeted therapies. This guide provides a comparative overview of the efficacy of different therapeutic agents targeting FGFR2, with a particular focus on how specific genetic alterations influence treatment outcomes.

Initially, this guide was intended to focus on the antibody-drug conjugate (ADC) Aprutumab Ixadotin (BAY 1187982). However, the development of this agent was terminated during its Phase I clinical trial due to an unfavorable safety profile, with the maximum tolerated dose being below the predicted therapeutic threshold.[1][2][3] Preclinical studies showed that this compound had activity in FGFR2-positive gastric and triple-negative breast cancer models, primarily those with FGFR2 amplification or overexpression.[4][5] Unfortunately, the early termination of the clinical trial (NCT02368951) precluded the collection of efficacy data in patient populations stratified by specific FGFR2 mutations.[1][2][3]

Given the landscape of FGFR2-targeted therapies, this guide has been broadened to provide a comparative analysis of other small molecule FGFR inhibitors that have demonstrated clinical activity and for which efficacy data related to specific FGFR2 alterations are available. This information is intended to be a valuable resource for researchers, scientists, and drug development professionals in the field of oncology and precision medicine.

Mechanism of Action: A Brief Overview

This compound is an antibody-drug conjugate composed of a fully human anti-FGFR2 monoclonal antibody linked to a potent auristatin W derivative, a microtubule-disrupting agent.[5][6] The antibody component is designed to bind to FGFR2 on the surface of tumor cells, leading to internalization of the ADC. Subsequent lysosomal degradation releases the cytotoxic payload, inducing apoptosis in FGFR2-expressing cancer cells.[5]

In contrast, the other therapies discussed in this guide are orally bioavailable small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting downstream signaling pathways.

FGFR Signaling Pathway

The FGFR signaling cascade is a crucial pathway involved in cell proliferation, differentiation, migration, and survival. Ligand binding to the extracellular domain of FGFRs induces receptor dimerization and autophosphorylation of the intracellular kinase domains. This activates downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways.

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF Ligand FGF Ligand FGFR2 FGFR2 FGF Ligand->FGFR2 Binds RAS RAS FGFR2->RAS Activates PI3K PI3K FGFR2->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival

Figure 1: Simplified FGFR2 signaling pathway.

Comparative Efficacy of Small Molecule FGFR Inhibitors

Several small molecule inhibitors targeting FGFRs have been developed and have shown clinical efficacy, particularly in patients with tumors harboring FGFR2 fusions or rearrangements. The following tables summarize the clinical trial data for some of these agents.

Efficacy in FGFR2 Fusion/Rearrangement Positive Cholangiocarcinoma

Cholangiocarcinoma (CCA), particularly the intrahepatic subtype (iCCA), is the tumor type with the most robust data for FGFR inhibitor efficacy, as FGFR2 fusions are present in 10-16% of these patients.[7]

Drug Clinical Trial Patient Population Objective Response Rate (ORR) Median Duration of Response (mDOR) Median Progression-Free Survival (mPFS) Median Overall Survival (mOS) Reference(s)
Pemigatinib FIGHT-202 (Phase 2)Previously treated, advanced CCA with FGFR2 fusions/rearrangements (n=107)35.5%7.5 months6.9 months21.1 months[5][8][9]
Infigratinib CBGJ398X2204 (Phase 2)Previously treated, advanced CCA with FGFR2 fusions/rearrangements (n=108)23.1%5.0 months7.3 months12.2 months[3][10][11]
Futibatinib (TAS-120) FOENIX-CCA2 (Phase 2)Previously treated, advanced iCCA with FGFR2 fusions/rearrangements (n=103)42%9.7 months9.0 months21.7 months[12][13][14]
Erdafitinib BLC2001 (Phase 2)Previously treated, metastatic or unresectable urothelial carcinoma with FGFR2/3 alterations40%5.5 months (PFS)5.5 months13.8 months[15][16][17]
Debio 1347 FUZE (Phase 2)Advanced solid tumors with FGFR fusions5%Not ReportedNot ReportedNot Reported[18][19]

Note: Data for Erdafitinib is from a trial in urothelial carcinoma with FGFR2/3 alterations, as specific data for FGFR2 fusion-positive CCA was not as readily available in the initial searches. The Debio 1347 trial was terminated due to lower than expected efficacy.

Efficacy Against FGFR2 Resistance Mutations

A significant challenge in the long-term efficacy of FGFR inhibitors is the development of acquired resistance, often through secondary mutations in the FGFR2 kinase domain. Some next-generation inhibitors have been designed to overcome these resistance mechanisms.

Drug Acquired Resistance Mutation(s) Clinical/Preclinical Evidence Reference(s)
Futibatinib (TAS-120) Various, including gatekeeper mutationsClinically effective in patients who have developed resistance to other FGFR inhibitors. Active against multiple FGFR2 mutations in preclinical models.[2][4][13][20][21][22]
Debio 1347 V564F (gatekeeper mutation)Preclinical models show inhibition of FGFR2 V564F-driven tumor growth.[6][23]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are generalized experimental protocols based on the design of the clinical trials cited in this guide.

Patient Selection and Enrollment (Exemplified by the FIGHT-202 Trial for Pemigatinib)
  • Inclusion Criteria:

    • Histologically or cytologically confirmed cholangiocarcinoma with unresectable or metastatic disease.

    • Documented FGFR2 gene fusion or rearrangement as determined by a central laboratory.

    • Disease progression after at least one prior systemic therapy.

    • Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.

    • Adequate organ function.

  • Exclusion Criteria:

    • Prior treatment with a selective FGFR inhibitor.

    • Untreated central nervous system metastases.

    • Clinically significant corneal or retinal disorder.

Treatment Administration
  • Pemigatinib: Administered orally at a dose of 13.5 mg once daily for 14 consecutive days, followed by 7 days off, in 21-day cycles.[24]

  • Futibatinib: Administered orally at a dose of 20 mg once daily in continuous 21-day cycles.[14]

  • Infigratinib: Administered orally at a dose of 125 mg once daily for 21 consecutive days, followed by 7 days off, in 28-day cycles.[25]

Efficacy and Safety Assessments
  • Tumor Response: Assessed by imaging (CT or MRI) at baseline and every 8 weeks, evaluated according to Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.

  • Safety and Tolerability: Monitored through physical examinations, vital signs, ECOG performance status, and laboratory tests throughout the study. Adverse events are graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE).

Workflow for a Typical FGFR Inhibitor Clinical Trial

Clinical_Trial_Workflow cluster_screening Screening Phase cluster_treatment Treatment Phase cluster_followup Follow-up Phase Informed_Consent Informed Consent Eligibility_Assessment Eligibility Assessment (Inclusion/Exclusion Criteria) Informed_Consent->Eligibility_Assessment Tumor_Biopsy Tumor Biopsy/ Genomic Screening for FGFR2 Alterations Eligibility_Assessment->Tumor_Biopsy Treatment_Administration Drug Administration (e.g., Pemigatinib 13.5mg daily) Tumor_Biopsy->Treatment_Administration Patient Enrollment Safety_Monitoring Ongoing Safety Monitoring (AEs, Labs, Vitals) Treatment_Administration->Safety_Monitoring Tumor_Assessment Tumor Assessment (Imaging every 8 weeks) Treatment_Administration->Tumor_Assessment Tumor_Assessment->Treatment_Administration Continue Treatment if No Progression Survival_Followup Survival Follow-up Tumor_Assessment->Survival_Followup Disease Progression

Figure 2: Generalized workflow of a phase 2 clinical trial for an FGFR inhibitor.

Logical Framework for Patient Stratification

The efficacy of FGFR inhibitors is highly dependent on the presence of specific genomic alterations. Therefore, patient stratification based on molecular profiling is a critical component of clinical trial design and, ultimately, clinical practice.

Patient_Stratification Patient_Population Patients with Advanced Solid Tumors (e.g., CCA) Molecular_Screening Molecular Screening (NGS of Tumor Tissue/ctDNA) Patient_Population->Molecular_Screening FGFR2_Fusion FGFR2 Fusion/ Rearrangement Positive Molecular_Screening->FGFR2_Fusion FGFR2_Mutation FGFR2 Activating Mutation Positive Molecular_Screening->FGFR2_Mutation FGFR2_Amplification FGFR2 Amplification Positive Molecular_Screening->FGFR2_Amplification No_FGFR_Alteration No Actionable FGFR Alteration Molecular_Screening->No_FGFR_Alteration FGFR_Inhibitor_Treatment Treatment with FGFR Inhibitor FGFR2_Fusion->FGFR_Inhibitor_Treatment FGFR2_Mutation->FGFR_Inhibitor_Treatment FGFR2_Amplification->FGFR_Inhibitor_Treatment Alternative_Therapy Consider Alternative Therapies No_FGFR_Alteration->Alternative_Therapy

References

Aprutumab Ixadotin Demonstrates Superior Antitumor Activity Over Standard Chemotherapy in Preclinical Models of FGFR2-Positive Cancers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Pivotal preclinical studies reveal that Aprutumab Ixadotin, an antibody-drug conjugate (ADC) targeting Fibroblast Growth Factor Receptor 2 (FGFR2), exhibits significantly greater efficacy in inhibiting tumor growth and inducing regression compared to standard-of-care chemotherapy agents in various FGFR2-positive cancer models. These findings position this compound as a promising therapeutic strategy for patients with tumors characterized by FGFR2 overexpression.

A comprehensive analysis of preclinical data highlights the potent and targeted anti-tumor effects of this compound (also known as BAY 1187982). In head-to-head comparisons using patient-derived xenograft (PDX) and cell line-derived xenograft (CDX) models of gastric, breast, and ovarian cancers, this compound consistently outperformed conventional chemotherapy, leading to substantial tumor growth inhibition and, in some cases, complete tumor regression.

Mechanism of Action

This compound is an ADC composed of a fully human monoclonal antibody that specifically targets the FGFR2b and FGFR2c isoforms. This antibody is linked to a potent microtubule-disrupting agent, an auristatin derivative. Upon binding to FGFR2 on the surface of cancer cells, this compound is internalized, leading to the release of the cytotoxic payload and subsequent cell death.[1][2]

The targeted delivery of the auristatin payload to FGFR2-expressing tumor cells allows for a highly localized cytotoxic effect, minimizing systemic exposure and potential side effects associated with traditional chemotherapy.

Summary of Comparative Efficacy Data

The following tables summarize the in vivo efficacy of this compound in comparison to standard chemotherapy agents in various preclinical models, as reported by Sommer et al. (2016).

| Breast Cancer Model (MFM-223 Xenograft) | | :--- | :--- | :--- | :--- | | Treatment Group | Dose | Schedule | Tumor Growth Inhibition (%) | | Vehicle Control | - | - | 0 | | this compound | 5 mg/kg | Q7D x 3 | >100 (Tumor Regression) | | Doxorubicin | 4 mg/kg | Q7D x 3 | ~50 |

| Ovarian Cancer Model (OV30-0511A PDX) | | :--- | :--- | :--- | :--- | | Treatment Group | Dose | Schedule | Tumor Growth Inhibition (%) | | Vehicle Control | - | - | 0 | | this compound | 5 mg/kg | Q7D x 3 | >100 (Tumor Regression) | | Cisplatin | 3 mg/kg | Q7D x 3 | ~40 | | Paclitaxel | 10 mg/kg | Q7D x 3 | ~60 | | Vinorelbine | 10 mg/kg | Q7D x 3 | ~30 |

| Gastric Cancer Model (GA0033 PDX) | | :--- | :--- | :--- | :--- | | Treatment Group | Dose | Schedule | Tumor Growth Inhibition (%) | | Vehicle Control | - | - | 0 | | this compound | 5 mg/kg | Q7D x 3 | >100 (Tumor Regression) | | Vinorelbine | 10 mg/kg | Q7D x 3 | ~20 |

| Triple-Negative Breast Cancer Model (BR1115 PDX) | | :--- | :--- | :--- | :--- | | Treatment Group | Dose | Schedule | Tumor Growth Inhibition (%) | | Vehicle Control | - | - | 0 | | this compound | 5 mg/kg | Q7D x 3 | >100 (Tumor Regression) | | Vinorelbine | 10 mg/kg | Q7D x 3 | ~25 |

Experimental Protocols

In Vivo Xenograft Studies (Adapted from Sommer et al., 2016)

  • Animal Models: Female athymic nude mice were used for all xenograft studies.

  • Tumor Implantation:

    • Cell Line-Derived Xenografts (CDX): MFM-223 breast cancer cells were subcutaneously implanted into the flank of each mouse.

    • Patient-Derived Xenografts (PDX): Tumor fragments from ovarian (OV30-0511A), gastric (GA0033), and triple-negative breast cancer (BR1115) patients were subcutaneously implanted.

  • Treatment:

    • When tumors reached a mean size of approximately 100-150 mm³, mice were randomized into treatment and control groups.

    • This compound and control ADC were administered intravenously (i.v.).

    • Standard chemotherapy agents (Doxorubicin, Cisplatin, Paclitaxel, Vinorelbine) were administered intraperitoneally (i.p.) or intravenously (i.v.) according to standard protocols.

    • The vehicle control group received the respective vehicle solution.

  • Efficacy Assessment:

    • Tumor volume was measured twice weekly using a caliper, and calculated using the formula: (length x width²) / 2.

    • Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

    • Animal body weight was monitored as a measure of toxicity.

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams illustrate the signaling pathway of FGFR2 and the experimental workflow of the preclinical studies.

FGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR2 FGFR2 FGF->FGFR2 Binding & Dimerization FRS2 FRS2 FGFR2->FRS2 Phosphorylation PLCg PLCγ FGFR2->PLCg STAT STAT FGFR2->STAT GRB2 GRB2 FRS2->GRB2 PI3K PI3K FRS2->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival Differentiation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Proliferation STAT->Proliferation

Caption: Simplified FGFR2 signaling pathway leading to cancer cell proliferation and survival.

Preclinical_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis start Select FGFR2+ Preclinical Model (CDX or PDX) implant Subcutaneous Implantation of Tumor Cells/Fragments start->implant growth Tumor Growth to ~100-150 mm³ implant->growth randomize Randomize Mice into Treatment Groups growth->randomize treat_apru Administer This compound (i.v.) randomize->treat_apru treat_chemo Administer Standard Chemotherapy (i.p. or i.v.) randomize->treat_chemo treat_vehicle Administer Vehicle Control randomize->treat_vehicle measure Measure Tumor Volume & Body Weight (Twice Weekly) treat_apru->measure treat_chemo->measure treat_vehicle->measure compare Compare Tumor Growth Inhibition vs. Control measure->compare end Endpoint Analysis compare->end

Caption: Workflow of in vivo preclinical efficacy studies for this compound.

Conclusion

The preclinical data strongly support the superior efficacy of this compound over standard chemotherapy in FGFR2-positive cancer models. The targeted nature of this ADC allows for potent anti-tumor activity while potentially offering a better safety profile. These compelling results have paved the way for clinical investigations to determine the safety and efficacy of this compound in patients with advanced solid tumors harboring FGFR2 alterations. While the initial clinical trial was terminated early due to tolerability issues at the predicted therapeutic doses, the preclinical evidence underscores the potential of targeting FGFR2 with ADCs as a valuable therapeutic strategy.[3] Further research into optimizing the therapeutic window for this class of drugs is warranted.

References

A Comparative Guide to Biomarkers for Predicting Response to the FGFR2-Targeted ADC Aprutumab Ixadotin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the intended biomarker strategy for Aprutumab Ixadotin (BAY 1187982), a Fibroblast Growth Factor Receptor 2 (FGFR2)-directed antibody-drug conjugate (ADC). Due to the early termination of its Phase I clinical trial (NCT02368951) for safety reasons, clinical response data is unavailable.[1][2] This guide, therefore, focuses on the robust preclinical evidence supporting FGFR2 as a predictive biomarker, details the methodologies used, and presents a comparison with approved alternative therapies targeting the FGFR pathway.

Introduction to this compound and its Intended Biomarker

This compound is an ADC composed of a fully human anti-FGFR2 monoclonal antibody conjugated to a potent auristatin W derivative, a microtubule-disrupting agent.[3][4][5] The therapeutic strategy is to selectively deliver the cytotoxic payload to tumor cells overexpressing the FGFR2 protein on their surface.[3][4] FGFR2 is a receptor tyrosine kinase that, when overexpressed or altered, can drive tumor cell proliferation and survival, making it a rational therapeutic target in various solid tumors, including gastric and breast cancers.[1][6]

The foundational biomarker proposed to predict response to this compound was the overexpression of the FGFR2 protein.[1][3][6] Preclinical studies demonstrated a strong correlation between high FGFR2 expression levels and the drug's anti-tumor activity.[3][6] However, the Phase I trial was terminated prematurely due to a poor safety profile and a maximum tolerated dose (MTD) below the predicted therapeutic threshold, precluding any clinical validation of FGFR2 as a predictive biomarker.[1][2]

Preclinical Evidence for FGFR2 as a Biomarker

The rationale for selecting patients based on FGFR2 status was supported by extensive preclinical experiments. In vitro and in vivo studies showed that this compound's efficacy was directly linked to the level of FGFR2 expression on cancer cells.

Table 1: In Vitro Efficacy of this compound in Cell Lines with Varying FGFR2 Expression

Cell Line Cancer Type FGFR2 Antibody Binding Sites (ABC) per Cell IC₅₀ (nmol/L) of this compound
SNU-16 Gastric Cancer >10,000 0.097 - 0.83
KATO III Gastric Cancer >10,000 0.097 - 0.83
MFM-223 Breast Cancer >10,000 0.097 - 0.83
NCI-H716 Colorectal Cancer >10,000 0.097 - 0.83
SUM-52PE Breast Cancer >10,000 0.097 - 0.83
MDA-MB-231 Breast Cancer FGFR2-negative >100
KYSE-180 Esophageal Cancer FGFR2-negative >100
4T1 Murine Breast Cancer FGFR2-negative >100

(Data sourced from preclinical studies reported by Sommer A, et al. in Cancer Research, 2016.[3][4])

Table 2: In Vivo Efficacy of this compound in FGFR2-Positive Xenograft Models

Xenograft Model Cancer Type Treatment Dose (mg/kg) Outcome
SNU-16 Gastric Cancer 5 >90% tumor growth inhibition
MFM-223 Breast Cancer 1 and 5 Marked decrease in tumor volume
NCI-H716 Colorectal Cancer 7.5 Notable inhibition of tumor growth

(Data sourced from preclinical studies.[5])

These data illustrate a clear dependency on the presence of the FGFR2 target. The ADC was potent in the sub-nanomolar range against cancer cells with high FGFR2 expression and over 100-fold more selective for these cells compared to FGFR2-negative lines.[3][4]

Signaling Pathway and Mechanism of Action

This compound leverages the biology of the FGFR2 pathway. Upon binding of a fibroblast growth factor (FGF) ligand, FGFR2 dimerizes, leading to autophosphorylation and activation of downstream signaling cascades like RAS/MAPK and PI3K/AKT, which promote cell proliferation and survival. The ADC binds to FGFR2, is internalized, and releases its cytotoxic payload, leading to cell cycle arrest and apoptosis.

FGFR2_Signaling_and_ADC_Action FGFR2 Signaling and this compound MOA cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF_Ligand FGF Ligand FGFR2 FGFR2 Receptor FGF_Ligand->FGFR2 Binds & Activates Aprutumab_Ixadotin This compound (Anti-FGFR2 ADC) Aprutumab_Ixadotin->FGFR2 Binds RAS_MAPK RAS/MAPK Pathway FGFR2->RAS_MAPK Activates PI3K_AKT PI3K/AKT Pathway FGFR2->PI3K_AKT Activates Internalization Internalization & Lysosomal Trafficking FGFR2->Internalization Is Internalized Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation Payload_Release Payload Release (Auristatin) Internalization->Payload_Release Apoptosis Microtubule Disruption & Apoptosis Payload_Release->Apoptosis

FGFR2 Signaling and this compound MOA

Experimental Protocols

The primary method for identifying patients with FGFR2 overexpression for clinical trial enrollment would be immunohistochemistry (IHC) on tumor tissue.

Protocol: FGFR2 Immunohistochemistry (IHC)

  • Sample Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue blocks are sectioned into 4-µm slices and mounted on slides.[7]

  • Deparaffinization and Rehydration: Sections are deparaffinized in xylene and rehydrated through a series of graded ethanol washes.[7]

  • Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigen. Slides are heated in a retrieval buffer (e.g., Cell Conditioning 1) using a water bath or pressure chamber.[7]

  • Staining:

    • Slides are incubated with a primary monoclonal antibody specific for FGFR2.

    • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is applied, which binds to the primary antibody.[7]

    • A chromogen substrate (e.g., DAB) is added, which reacts with the enzyme to produce a colored precipitate at the antigen site.[7]

  • Counterstaining: The slide is counterstained with hematoxylin to visualize cell nuclei.[7]

  • Scoring: A pathologist evaluates the staining intensity (0, 1+, 2+, 3+) and the percentage of tumor cells showing membranous staining. A common threshold for positivity is moderate (2+) to strong (3+) staining in ≥10% of tumor cells.[8]

IHC_Workflow Biomarker Testing Workflow (IHC) Biopsy Tumor Biopsy (FFPE Block) Sectioning Microtome Sectioning (4-µm slices) Biopsy->Sectioning Staining Automated IHC Staining (Deparaffinization, Antigen Retrieval, Antibody Incubation) Sectioning->Staining Scanning Digital Slide Scanning Staining->Scanning Analysis Pathologist Review (Scoring Intensity & % Positive Cells) Scanning->Analysis Result Biomarker Status (FGFR2-Positive vs. FGFR2-Negative) Analysis->Result

Biomarker Testing Workflow (IHC)

Comparison with Alternative FGFR-Targeted Therapies

While this compound development was halted, several small molecule tyrosine kinase inhibitors (TKIs) targeting the FGFR pathway have gained FDA approval. Unlike the ADC, which targets protein overexpression, these TKIs are approved for patients whose tumors harbor specific FGFR gene alterations (fusions, rearrangements, or mutations).

Table 3: Comparison of this compound with Approved FGFR Inhibitors

Feature This compound Erdafitinib (Balversa®) Pemigatinib (Pemazyre®)
Drug Class Antibody-Drug Conjugate Pan-FGFR Tyrosine Kinase Inhibitor Selective FGFR1-3 Kinase Inhibitor
Target FGFR2 Protein Overexpression FGFR1-4 FGFR1-3
Biomarker FGFR2 Protein (IHC) Susceptible FGFR3 mutations or FGFR2/3 fusions FGFR2 fusions or other rearrangements
Approved Indication (Development Terminated) Urothelial Carcinoma Cholangiocarcinoma, Myeloid/Lymphoid Neoplasms
Biomarker Test N/A FDA-approved companion diagnostic (NGS or PCR-based)[9] FDA-approved companion diagnostic (NGS-based)[10][11]
Reported Efficacy No clinical responses reported[1] ORR: 40% in pre-treated mUC[12] ORR: 36% in pre-treated CCA[10]

(ORR = Objective Response Rate; mUC = metastatic Urothelial Carcinoma; CCA = Cholangiocarcinoma)

This comparison highlights a critical distinction in biomarker strategy. While this compound relied on protein expression, successful FGFR inhibitors have focused on specific gene alterations that lead to constitutive activation of the signaling pathway.

Logical_Relationship Biomarker-Based Treatment Selection Logic Patient Patient with Advanced Solid Tumor Biomarker_Test Biomarker Testing Patient->Biomarker_Test FGFR_Alteration FGFR2/3 Gene Alteration Detected (NGS/FISH) Biomarker_Test->FGFR_Alteration Positive FGFR_Overexpression FGFR2 Protein Overexpression Detected (IHC) Biomarker_Test->FGFR_Overexpression Positive No_Biomarker No Relevant Biomarker Detected Biomarker_Test->No_Biomarker Negative TKI_Therapy Candidate for FGFR TKI Therapy (e.g., Erdafitinib) FGFR_Alteration->TKI_Therapy ADC_Therapy Potential Candidate for FGFR2 ADC Therapy (Hypothetical) FGFR_Overexpression->ADC_Therapy Other_Therapy Consider Alternative Therapies No_Biomarker->Other_Therapy

Biomarker-Based Treatment Selection Logic

Conclusion

The development of this compound was based on a sound scientific rationale, with strong preclinical data supporting FGFR2 protein overexpression as a predictive biomarker for its anti-tumor activity. However, the drug's unfavorable toxicity profile in early human trials prevented the clinical validation of this biomarker strategy.[1][2]

In contrast, the successful development of FGFR tyrosine kinase inhibitors like erdafitinib and pemigatinib demonstrates the clinical utility of targeting the FGFR pathway using a different biomarker approach—one based on specific FGFR gene alterations. This guide underscores the critical lesson that a successful targeted therapy requires not only a validated biomarker but also a therapeutic agent with an acceptable safety window to deliver clinical benefit to the selected patient population.

References

The Bystander Effect of Aprutumab Ixadotin: A Comparative Analysis with Other Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The bystander effect, a mechanism by which an antibody-drug conjugate (ADC) can kill not only the targeted antigen-expressing cancer cells but also adjacent antigen-negative cells, is a critical attribute influencing therapeutic efficacy. This guide provides a comparative analysis of the bystander effect of Aprutumab Ixadotin, an ADC targeting Fibroblast Growth Factor Receptor 2 (FGFR2), with other prominent ADCs: Enhertu® (trastuzumab deruxtecan), Trodelvy® (sacituzumab govitecan), and Padcev® (enfortumab vedotin).

Mechanism of the Bystander Effect

The capacity of an ADC to induce a bystander effect is primarily determined by the physicochemical properties of its payload and the nature of the linker connecting the payload to the antibody. For a bystander effect to occur, the cytotoxic payload must be able to cross the cell membrane of the target cell after being released from the ADC and then diffuse into and kill neighboring cells.

Preclinical studies have indicated that this compound is not designed to exert a bystander effect.[1] Its payload, an auristatin W derivative, is conjugated to the antibody via a non-cleavable linker.[2][3] Upon internalization and lysosomal degradation of the ADC, the released payload metabolite is not cell-permeable due to the presence of a charged group, thus confining its cytotoxic activity to the targeted FGFR2-positive cells.[1]

In contrast, ADCs like Enhertu, Trodelvy, and Padcev utilize cleavable linkers and membrane-permeable payloads, enabling a potent bystander effect.[4][5][6] This allows for the elimination of adjacent tumor cells that may have low or no expression of the target antigen, which is a significant advantage in treating heterogeneous tumors.

ADC_Bystander_Effect Mechanism of ADC Bystander Effect cluster_target_cell Antigen-Positive Target Cell cluster_bystander_cell Antigen-Negative Bystander Cell cluster_no_bystander No Bystander Effect (this compound) ADC ADC binds to target antigen Internalization Internalization into endosome/lysosome ADC->Internalization Payload_Release Payload Release Internalization->Payload_Release Target_Cell_Death Target Cell Death Payload_Release->Target_Cell_Death Payload_Diffusion_Out Payload in TME Payload_Release->Payload_Diffusion_Out Cell-permeable payload diffuses out of target cell Non_Permeable_Payload Non-permeable payload remains in target cell Payload_Release->Non_Permeable_Payload Bystander_Cell_Death Bystander Cell Death Payload_Diffusion_In Payload diffuses into bystander cell Payload_Diffusion_In->Bystander_Cell_Death Payload_Diffusion_Out->Payload_Diffusion_In Co_culture_Assay_Workflow A 1. Seed Antigen-Positive & GFP-labeled Antigen-Negative Cells B 2. Add ADC at Varying Concentrations A->B C 3. Incubate for 72-120 hours B->C D 4. Quantify GFP Signal (Viability of Antigen-Negative Cells) C->D E 5. Calculate % Bystander Killing D->E Conditioned_Medium_Assay_Workflow cluster_prep Preparation of Conditioned Medium cluster_treatment Treatment of Bystander Cells A 1. Treat Antigen-Positive Cells with ADC B 2. Incubate for 48-72 hours A->B C 3. Collect and Filter Supernatant B->C E 5. Add Conditioned Medium C->E Transfer D 4. Seed Antigen-Negative Cells D->E F 6. Incubate for 72 hours E->F G 7. Assess Cell Viability F->G

References

Bridging the Gap: A Comparative Guide to the In Vitro and In vivo Efficacy of Sacituzumab Govitecan

Author: BenchChem Technical Support Team. Date: November 2025

Note on Compound Selection: The initially requested agent, Aprutumab Ixadotin, is not documented in publicly available scientific literature. To fulfill the structural and content requirements of this guide, we will focus on a well-characterized and clinically significant antibody-drug conjugate (ADC), Sacituzumab Govitecan (SG) . This guide will compare its efficacy with its cytotoxic payload, SN-38 , and SN-38's parent drug, irinotecan , providing a robust data-driven analysis for researchers, scientists, and drug development professionals.

Sacituzumab govitecan is an ADC that targets the Trophoblast cell-surface antigen 2 (Trop-2), a protein highly expressed in many solid tumors.[1][2][3] The ADC consists of a humanized anti-Trop-2 antibody linked to SN-38, the active metabolite of irinotecan, via a hydrolyzable linker.[1][2][4] This targeted delivery system is designed to concentrate the cytotoxic payload within tumor cells, enhancing efficacy while potentially reducing systemic toxicity.

In Vitro Efficacy Comparison

The in vitro potency of an anticancer agent is typically measured by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cancer cell growth. Lower IC50 values indicate higher potency. The following table summarizes the IC50 values for Sacituzumab Govitecan (SG) and its active payload, SN-38, across various cancer cell lines.

Compound Cell Line Cancer Type IC50 (nM) Key Findings & Reference
Sacituzumab Govitecan (SG) KRCH31Ovarian Cancer (Trop-2 High)~15 nMSignificantly more potent than a non-targeting control ADC in Trop-2 positive cells.[3]
Sacituzumab Govitecan (SG) OVA1Ovarian Cancer (Trop-2 High)~20 nMDemonstrated potent cytotoxicity in Trop-2 overexpressing cell lines.[3][5]
Sacituzumab Govitecan (SG) HBL-1Diffuse Large B-cell LymphomaNanomolar rangeSG treatment reduced cell viability in all six tested DLBCL cell lines with nanomolar IC50 values.[6][7]
Sacituzumab Govitecan (SG) SU-DHL-6Diffuse Large B-cell LymphomaNanomolar rangeSG induced apoptosis and cell cycle arrest at the G2/M phase.[6][7]
SN-38 (Free Drug) MCF-7Breast Cancer31 nMSN-38 nanocrystals showed high cytotoxicity.[8]
SN-38 (Free Drug) HT1080Fibrosarcoma46 nMDemonstrated potent antitumor activity.[8]
SN-38 (Free Drug) HepG2Liver Cancer76 nMEffective against liver cancer cell lines.[8]
SN-38 (Free Drug) HT-29Colorectal Cancer~1610 nMOEG-SN38 micelles showed significantly higher activity than CPT-11 (irinotecan).[9][10]
SN-38 (Free Drug) SW620Colorectal Cancer~20 nMPolymeric micellar conjugates of SN-38 were 70- to 330-fold more sensitive than irinotecan.[11]

Table 1: Comparative In Vitro Cytotoxicity of Sacituzumab Govitecan and SN-38.

The data clearly shows that both the conjugated form (Sacituzumab Govitecan) and the free payload (SN-38) exhibit potent, nanomolar-range cytotoxicity against a variety of cancer cell lines. The efficacy of SG is particularly pronounced in cell lines with high Trop-2 expression, confirming its target-dependent mechanism of action.[3][5]

In Vivo Efficacy Correlation

Translating in vitro potency to in vivo antitumor activity is a critical step in drug development. This is typically assessed using xenograft models, where human tumor cells are implanted into immunodeficient mice. The following table presents data on the in vivo efficacy of Sacituzumab Govitecan and the parent drug, irinotecan.

Compound Xenograft Model Dosing Regimen Efficacy Endpoint Key Findings & Reference
Sacituzumab Govitecan (SG) Endometrial Cancer XenograftTwice weekly IV for 3 weeksSignificant tumor growth inhibitionSG was well-tolerated and demonstrated impressive tumor growth inhibition against chemotherapy-resistant xenografts.[12]
Sacituzumab Govitecan (SG) Ovarian Cancer Xenograft (KRCH31)Twice weekly IV for 3 weeksSignificant tumor growth inhibitionA significant difference in tumor growth inhibition was detected beginning on day 11 compared to controls.[3]
Sacituzumab Govitecan (SG) Uterine Serous Carcinoma XenograftNot specifiedIncreased survival and growth inhibitionSG caused significant growth inhibition and increased survival in mice with Trop-2+ xenografts compared to controls.[13]
Sacituzumab Govitecan (SG) Diffuse Large B-cell Lymphoma Xenograft (Riva)Not specifiedSignificant reduction in tumor growthTumor growth was significantly reduced by SG treatment when compared with the untreated control group.[6][7]
Irinotecan Colorectal Cancer Xenograft (LS180)50 mg/kg, single IV injectionTime to reach 400 mg tumorTime to progression was 34 days for liposomal irinotecan vs. 22 days for free drug.[14]
Irinotecan MLL-rearranged ALL PDXNot specifiedDisease remissionIrinotecan monotherapy induced sustainable disease remissions in mice with advanced leukemia.[15]
Irinotecan Triple-Negative Breast Cancer PDXNot specifiedTumor shrinkage / complete responseIrinotecan caused tumors to shrink in 15 of 40 TNBC patient-derived xenograft models, with some disappearing completely.[16]

Table 2: Comparative In Vivo Antitumor Activity of Sacituzumab Govitecan and Irinotecan.

The in vivo data corroborates the in vitro findings. Sacituzumab govitecan demonstrates significant and impressive tumor growth inhibition across multiple xenograft models, including those resistant to conventional chemotherapy.[3][12] This strong in vivo performance highlights the success of the ADC platform in delivering the potent SN-38 payload directly to the tumor site, leading to enhanced therapeutic outcomes compared to systemically administered chemotherapy like irinotecan.[14][15]

Experimental Protocols

Detailed and standardized protocols are essential for the reproducibility of experimental results.

In Vitro Cell Viability (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability.[17] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[17][18][19] The intensity of the purple color is directly proportional to the number of viable cells.[17]

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of culture medium.[18] Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add varying concentrations of the test compound (e.g., Sacituzumab Govitecan, SN-38) to the wells. Include untreated and solvent-only controls.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[17][20]

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals.[18]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl solution) to each well to dissolve the formazan crystals.[18][20]

  • Absorbance Reading: Mix thoroughly and measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.[17]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot against drug concentration to determine the IC50 value.

In Vivo Xenograft Tumor Model

Xenograft models are fundamental for evaluating the efficacy of anti-cancer drugs in a living system.

Protocol:

  • Cell Preparation: Harvest cancer cells from culture when they are 70-80% confluent. Wash the cells with PBS and resuspend them in a sterile, serum-free medium or PBS.[21]

  • Animal Housing: Use immunodeficient mice (e.g., NOD-SCID or NSG mice), typically 4-6 weeks old.[21][22] Allow for a 3-5 day acclimatization period.[21]

  • Tumor Implantation: Subcutaneously inject approximately 3-5 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.[21][23]

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 70-300 mm³).[22] Measure tumor dimensions 2-3 times per week using digital calipers.[22]

  • Tumor Volume Calculation: Calculate tumor volume using the formula: Volume = (Width² x Length) / 2 .[21][22]

  • Randomization and Treatment: Once tumors reach the target volume, randomize mice into treatment and control groups. Administer the drug (e.g., Sacituzumab Govitecan via IV injection) according to the specified dosing schedule.[3][22]

  • Efficacy Evaluation: Continue to monitor tumor volume, body weight, and overall animal health. The primary endpoint is typically tumor growth inhibition or an increase in survival time.[13][22]

  • Humane Endpoints: Euthanize mice if tumors exceed a predetermined size (e.g., 2.0 cm in any dimension) or if signs of excessive toxicity are observed.[24]

Visualization of Mechanisms and Workflows

Mechanism of Action: Sacituzumab Govitecan

The following diagram illustrates the proposed mechanism of action for Sacituzumab Govitecan.

ADC Sacituzumab Govitecan (SG) in Circulation TROP2 Trop-2 Receptor on Tumor Cell ADC->TROP2 1. Binding INTERNAL Internalization via Endocytosis TROP2->INTERNAL 2. Receptor-Mediated LYSO Lysosome INTERNAL->LYSO 3. Trafficking SN38 SN-38 Release (Payload) LYSO->SN38 4. Linker Hydrolysis TOPO Topoisomerase I Inhibition SN38->TOPO 5. Target Engagement BYSTANDER Bystander Effect: SN-38 diffuses to neighboring cells SN38->BYSTANDER 6. Diffusion DNA DNA Damage & Replication Block TOPO->DNA APOP Apoptosis (Cell Death) DNA->APOP cluster_0 In Vitro Phase cluster_1 In Vivo Phase cluster_2 Analysis & Correlation a Target Identification (e.g., Trop-2 Expression) b Cell Line Screening (MTT/Viability Assays) a->b c IC50 Determination b->c d Xenograft Model Development c->d Lead Candidate Selection e Dose-Range Finding & MTD Studies d->e f Efficacy Studies (Tumor Growth Inhibition) e->f g PK/PD Modeling f->g h Correlate In Vitro Potency with In Vivo Efficacy g->h

References

Evaluating the Immunogenicity of Aprutumab Ixadotin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the immunogenicity of Aprutumab Ixadotin, an antibody-drug conjugate (ADC) targeting Fibroblast Growth Factor Receptor 2 (FGFR2). Due to the early termination of its Phase I clinical trial (NCT02368951) because of poor tolerability, publicly available immunogenicity data for this compound is limited.[1][2][3] This guide, therefore, focuses on the broader context of ADC immunogenicity, drawing comparisons with other notable ADCs to inform future research and development in this space.

Introduction to this compound

This compound (BAY 1187982) is an ADC composed of a fully human anti-FGFR2 monoclonal antibody, Aprutumab, conjugated to a potent microtubule-disrupting agent, a derivative of auristatin.[2][4] The therapeutic rationale is to selectively deliver the cytotoxic payload to tumor cells overexpressing FGFR2, a receptor tyrosine kinase implicated in various cancers.[2][4]

The first-in-human Phase I trial was an open-label, dose-escalation study in patients with advanced solid tumors known to express FGFR2.[1] However, the trial was terminated before completion due to the compound being poorly tolerated at doses below the anticipated therapeutic threshold.[1][2] While immunogenicity was a secondary objective of the study, specific data on the incidence of anti-drug antibodies (ADAs) have not been reported in the available publications.

The Immunogenicity of Antibody-Drug Conjugates

ADCs are complex molecules that can elicit an immune response, leading to the formation of ADAs. These ADAs can have various clinical consequences, including:

  • Altered Pharmacokinetics (PK): ADAs can accelerate the clearance of the ADC, reducing its exposure and potentially diminishing its efficacy.

  • Reduced Efficacy: Neutralizing ADAs can block the binding of the ADC to its target or interfere with its mechanism of action.

  • Safety Concerns: In some cases, ADAs can lead to hypersensitivity reactions or other adverse events.

The immunogenic potential of an ADC is influenced by multiple factors, including the antibody's protein sequence (e.g., human vs. murine), the chemical nature of the linker and payload, and patient-specific factors.

Comparative Immunogenicity Data

In the absence of specific data for this compound, this section presents immunogenicity data from two commercially successful ADCs, Enfortumab Vedotin and Sacituzumab Govitecan, to provide a comparative context.

Antibody-Drug ConjugateTargetPayloadIncidence of Anti-Drug Antibodies (ADAs)Clinical Impact of ADAs
This compound FGFR2Auristatin derivativeNo data publicly availableNot applicable
Enfortumab Vedotin Nectin-4Monomethyl Auristatin E (MMAE)Approximately 3% of patients developed anti-enfortumab vedotin antibodies.[5]No clinically significant impact on pharmacokinetics, efficacy, or safety has been reported.
Sacituzumab Govitecan TROP-2SN-38No antibody responses were detected in the phase 1/2 trial.[6]No impact on efficacy or safety was observed.

Table 1: Comparative Immunogenicity of Selected Antibody-Drug Conjugates. This table summarizes the available immunogenicity data for Enfortumab Vedotin and Sacituzumab Govitecan as a reference for the potential immunogenic profile of this compound.

Experimental Protocols for Immunogenicity Assessment

The standard approach for assessing the immunogenicity of biotherapeutics, including ADCs, involves a tiered testing strategy.

Anti-Drug Antibody (ADA) Screening Assay

A common method for detecting ADAs is the bridging Enzyme-Linked Immunosorbent Assay (ELISA). This assay is designed to detect all isotypes of antibodies that can bind to the therapeutic protein.

Experimental Workflow: Bridging ELISA for ADA Detection

G Bridging ELISA Workflow for ADA Detection cluster_coating Plate Coating cluster_assay Assay Steps plate Microtiter plate wells coated with Streptavidin biotin_adc Biotinylated ADC is added and binds to Streptavidin plate->biotin_adc 1. sample Patient serum sample (containing potential ADAs) is added biotin_adc->sample 2. labeled_adc Digoxigenin-labeled ADC is added to form a 'bridge' sample->labeled_adc 3. detection HRP-conjugated anti-Digoxigenin antibody is added labeled_adc->detection 4. substrate Substrate is added, and color development is measured detection->substrate 5.

Caption: Workflow of a bridging ELISA for detecting ADAs.

Confirmatory Assay

Positive samples from the screening assay are further tested in a confirmatory assay to demonstrate the specificity of the binding. This is typically a competition assay where the addition of an excess of the unlabeled drug should inhibit the signal.

Neutralizing Antibody (NAb) Assay

If confirmed positive, the samples are then tested for the presence of neutralizing antibodies. These assays can be either cell-based, measuring the inhibition of the drug's biological activity, or non-cell-based competitive ligand-binding assays.

FGFR2 Signaling Pathway

Understanding the target's signaling pathway is crucial for interpreting the mechanism of action and potential on-target, off-tumor toxicities. This compound targets FGFR2, a receptor tyrosine kinase that, upon binding to its fibroblast growth factor (FGF) ligands, activates several downstream signaling cascades.

Signaling Pathway: FGFR2 Activation and Downstream Cascades

FGFR2_Pathway Simplified FGFR2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF FGF Ligand FGFR2 FGFR2 Receptor FGF->FGFR2 Binding & Dimerization FRS2 FRS2 FGFR2->FRS2 Phosphorylation PLCG PLCγ FGFR2->PLCG GRB2 GRB2/SOS FRS2->GRB2 PI3K PI3K FRS2->PI3K RAS RAS GRB2->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival, Differentiation) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription DAG_IP3 DAG / IP3 PLCG->DAG_IP3

References

Unveiling the Synergistic Potential of Aprutumab Ixadotin in Immuno-Oncology: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Shanghai, China – November 19, 2025 – While clinical development of the Fibroblast Growth Factor Receptor 2 (FGFR2)-targeting antibody-drug conjugate (ADC), Aprutumab Ixadotin, was halted due to tolerability issues in its Phase I trial, emerging preclinical evidence and a deeper understanding of its payload's mechanism of action suggest a compelling, albeit theoretical, synergistic potential with immunotherapy. This guide provides a comprehensive comparison of the immunomodulatory effects of this compound's components with alternative therapeutic strategies, supported by experimental data from related compounds, to inform future research and development in the field of oncology.

Executive Summary

This compound is an antibody-drug conjugate composed of a human anti-FGFR2 monoclonal antibody and a novel auristatin W derivative payload. Although its standalone therapeutic window proved to be narrow, the individual components of this ADC possess biological properties that, in concert, could create a more favorable tumor microenvironment for immunotherapeutic intervention. This guide will explore two primary avenues of this potential synergy: the immunogenic cell death (ICD) induced by the auristatin payload and the modulation of the tumor immune landscape through FGFR2 inhibition.

The Immunomodulatory Power of the Auristatin Payload

The cytotoxic payload of this compound is a novel derivative of auristatin, a class of potent anti-tubulin agents. Beyond their direct tumor-killing effects, auristatins are increasingly recognized for their ability to induce immunogenic cell death (ICD).[1][2] ICD is a unique form of apoptosis that triggers an adaptive immune response against dying cancer cells.

Mechanism of Auristatin-Induced Immunogenic Cell Death

Auristatin-based ADCs, through microtubule disruption, induce significant cellular stress, particularly within the endoplasmic reticulum (ER). This ER stress is a key trigger for the hallmarks of ICD.[1][3][4] The process unfolds through the following key events:

  • Surface Exposure of Calreticulin (CRT) and Heat Shock Protein 70 (HSP70): ER stress leads to the translocation of CRT and HSP70 to the cancer cell surface. These molecules act as "eat-me" signals, promoting the engulfment of tumor cells by dendritic cells (DCs), the primary antigen-presenting cells of the immune system.[1][4]

  • Release of Damage-Associated Molecular Patterns (DAMPs): Dying tumor cells release DAMPs, such as ATP and high-mobility group box 1 (HMGB1), into the tumor microenvironment. These molecules act as danger signals that further activate DCs and other immune cells.

  • Enhanced Dendritic Cell Maturation and T-Cell Priming: The combination of "eat-me" signals and DAMPs promotes the maturation of DCs. These mature DCs then present tumor antigens to naive T-cells, leading to the generation of tumor-specific cytotoxic T-lymphocytes (CTLs) that can seek out and destroy remaining cancer cells.[1]

Comparative Preclinical Data: Auristatin-based ADCs and Immunotherapy

While no direct studies on this compound with immunotherapy exist, preclinical data from other auristatin-based ADCs, such as those containing monomethyl auristatin E (MMAE), demonstrate significant synergy with immune checkpoint inhibitors.

ADC Payload Combination Agent Cancer Model Key Findings Reference
Monomethyl Auristatin E (MMAE)Anti-PD-L1Mouse syngeneic tumor modelsEnhanced anti-tumor activity compared to either agent alone.[5]
MMAENot specifiedB7H4-expressing triple-negative breast cancer xenograftIncreased infiltration of F4/80+ macrophages and upregulation of immune response genes related to ICD compared to other ADC payloads.[6]

These findings suggest that the auristatin payload of this compound could similarly enhance the efficacy of immune checkpoint inhibitors by promoting a robust anti-tumor immune response.

Targeting FGFR2: Reshaping the Tumor Immune Microenvironment

The antibody component of this compound targets FGFR2, a receptor tyrosine kinase often overexpressed in various solid tumors. Beyond its role in tumor cell proliferation and survival, FGFR2 signaling has been implicated in creating an immunosuppressive tumor microenvironment.

The Immunosuppressive Role of FGFR2 Signaling

Aberrant FGFR2 signaling can contribute to immune evasion through several mechanisms:

  • Promotion of Regulatory T-cells (Tregs): FGFR signaling can support the survival and function of Tregs, which are potent suppressors of anti-tumor immunity.[7]

  • Polarization of M2 Macrophages: The FGF/FGFR axis can promote the polarization of tumor-associated macrophages (TAMs) towards an M2 phenotype, which is associated with immunosuppression and tumor progression.[7]

  • Upregulation of PD-L1: FGFR signaling has been shown to upregulate the expression of PD-L1 on tumor cells, a key mechanism of immune evasion that is targeted by checkpoint inhibitors.[8][9]

By inhibiting FGFR2, the antibody component of this compound could potentially reverse these immunosuppressive effects, thereby sensitizing the tumor to immunotherapy. Preclinical studies combining FGFR inhibitors with PD-1 blockade in lung cancer models have shown significant tumor regression and improved survival, supporting this hypothesis.

Experimental Protocols

To facilitate further research into the synergistic potential of FGFR2-targeting ADCs and immunotherapy, detailed methodologies for key experiments are provided below.

In Vitro Immunogenic Cell Death Assay

Objective: To determine if an ADC can induce the hallmarks of ICD in cancer cells.

Methodology:

  • Cell Culture: Culture FGFR2-positive cancer cell lines (e.g., SNU-16 for gastric cancer) in appropriate media.

  • Treatment: Treat cells with varying concentrations of the ADC, a positive control ICD inducer (e.g., mitoxantrone), and a negative control non-ICD inducer (e.g., cisplatin) for 24-48 hours.

  • Calreticulin and HSP70 Surface Exposure:

    • Harvest and wash the treated cells.

    • Stain with fluorescently labeled antibodies against Calreticulin and HSP70.

    • Analyze by flow cytometry to quantify the percentage of cells with surface expression.

  • ATP Release:

    • Collect the cell culture supernatant from treated cells.

    • Measure ATP levels using a luciferin/luciferase-based assay.

  • HMGB1 Release:

    • Collect the cell culture supernatant.

    • Measure HMGB1 levels using an ELISA kit.

Dendritic Cell Maturation and Activation Assay

Objective: To assess the ability of ADC-treated tumor cells to induce dendritic cell maturation.

Methodology:

  • Generation of Immature DCs: Differentiate human or mouse monocytes into immature DCs using GM-CSF and IL-4.

  • Co-culture: Co-culture the immature DCs with cancer cells that have been pre-treated with the ADC or control agents.

  • Analysis of DC Maturation Markers:

    • After 24-48 hours of co-culture, harvest the DCs.

    • Stain with fluorescently labeled antibodies against maturation markers such as CD80, CD83, CD86, and MHC class II.

    • Analyze by flow cytometry.

  • Cytokine Production:

    • Collect the co-culture supernatant.

    • Measure the levels of pro-inflammatory cytokines such as IL-12p70 and TNF-α by ELISA.

In Vivo Combination Studies

Objective: To evaluate the in vivo efficacy of the ADC in combination with an immune checkpoint inhibitor.

Methodology:

  • Animal Model: Use immunocompetent syngeneic mouse models with tumors expressing the target antigen (FGFR2).

  • Treatment Groups:

    • Vehicle control

    • ADC monotherapy

    • Immune checkpoint inhibitor (e.g., anti-PD-1 or anti-PD-L1) monotherapy

    • ADC and immune checkpoint inhibitor combination therapy

  • Efficacy Assessment:

    • Monitor tumor growth over time.

    • Measure overall survival.

  • Immunophenotyping of Tumors:

    • At the end of the study, excise tumors.

    • Prepare single-cell suspensions.

    • Stain for various immune cell populations (e.g., CD8+ T-cells, Tregs, macrophages) using flow cytometry to analyze changes in the tumor immune infiltrate.

Visualizing the Pathways to Synergy

To illustrate the complex interplay of mechanisms involved, the following diagrams depict the proposed signaling pathways and experimental workflows.

Caption: Proposed mechanism of synergistic action between this compound and immunotherapy.

cluster_InVitro In Vitro Analysis cluster_InVivo In Vivo Validation Tumor Cells FGFR2+ Tumor Cells ADC Treatment Treat with This compound Tumor Cells->ADC Treatment ICD Assays ICD Marker Analysis (Calreticulin, ATP, HMGB1) ADC Treatment->ICD Assays DC Co-culture Co-culture with Immature Dendritic Cells ADC Treatment->DC Co-culture ICD Assays->DC Co-culture Informs DC Maturation Assay DC Maturation Analysis (CD80, CD86, IL-12) DC Co-culture->DC Maturation Assay Syngeneic Model Establish Tumors in Syngeneic Mice DC Maturation Assay->Syngeneic Model Justifies Treatment Groups Treatment Groups: - Vehicle - ADC - Anti-PD-1 - Combination Syngeneic Model->Treatment Groups Efficacy Monitor Tumor Growth & Survival Treatment Groups->Efficacy Immune Profiling Tumor Immune Cell Infiltration Analysis Treatment Groups->Immune Profiling Efficacy->Immune Profiling Correlates with

Caption: Experimental workflow for evaluating the immunomodulatory effects of this compound.

Conclusion and Future Directions

While the clinical journey of this compound was cut short, the scientific rationale for exploring the synergy between FGFR2-targeting ADCs with auristatin payloads and immunotherapy remains strong. The dual mechanism of inducing immunogenic cell death and reversing FGFR2-mediated immunosuppression presents a compelling strategy to enhance the efficacy of immune checkpoint inhibitors. Further preclinical investigation using surrogate FGFR2-targeting, auristatin-based ADCs in immunocompetent models is warranted to validate this therapeutic concept. The experimental frameworks provided in this guide offer a roadmap for researchers to systematically evaluate and potentially unlock a new dimension of ADC-immunotherapy combinations in the fight against cancer.

References

Meta-analysis of Aprutumab Ixadotin Preclinical Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aprutumab ixadotin (BAY 1187982) is an antibody-drug conjugate (ADC) that has been investigated for the treatment of solid tumors expressing Fibroblast Growth Factor Receptor 2 (FGFR2).[1][2] This guide provides a comprehensive meta-analysis of the available preclinical data on this compound, offering a comparative overview of its efficacy, safety, and pharmacokinetic profile. While direct head-to-head preclinical comparisons with other FGFR2-targeting agents are not publicly available, this guide aims to contextualize the performance of this compound by presenting its key preclinical findings and, where possible, referencing preclinical data from other agents targeting the same pathway.

This compound is composed of a fully human anti-FGFR2 monoclonal antibody, aprutumab, conjugated to a potent microtubule-disrupting agent, a derivative of auristatin, via a non-cleavable linker.[3] The antibody component targets the ADC to tumor cells overexpressing FGFR2, a receptor tyrosine kinase implicated in the proliferation and survival of various cancer cells.[3] Upon binding to FGFR2, the ADC is internalized, and the cytotoxic payload is released, leading to cell cycle arrest and apoptosis.

Data Presentation

In Vitro Efficacy

This compound has demonstrated potent and selective cytotoxic activity against FGFR2-positive cancer cell lines in vitro. The half-maximal inhibitory concentration (IC50) was found to be in the low nanomolar range and correlated with the level of FGFR2 expression on the cell surface.

Table 1: In Vitro Cytotoxicity of this compound in FGFR2-Positive Cancer Cell Lines

Cell LineCancer TypeFGFR2 ExpressionIC50 (nmol/L)
SNU-16Gastric CancerHigh0.097
MFM-223Breast CancerHighNot Reported
NCI-H716Colorectal CancerHighNot Reported
KATO IIIGastric CancerHighNot Reported
SUM-52PEBreast CancerHighNot Reported

Data extracted from Sommer A, et al. Cancer Res. 2016.[4]

In Vivo Efficacy

Preclinical studies in mouse xenograft models using both cell lines and patient-derived tumors have shown significant anti-tumor activity of this compound. Treatment resulted in dose-dependent tumor growth inhibition and, in some cases, tumor regression.

Table 2: In Vivo Efficacy of this compound in Xenograft Models

Model TypeCancer TypeTreatment and DoseOutcome
Cell Line-Derived Xenograft (SNU-16)Gastric Cancer5 mg/kg, IV, once weekly>90% tumor growth inhibition[5]
Cell Line-Derived Xenograft (MFM-223)Breast Cancer1 and 5 mg/kg, IV, once weeklyMarked decrease in tumor volume[5]
Cell Line-Derived Xenograft (NCI-H716)Colorectal Cancer7.5 mg/kg, IV, once weeklyNotable inhibition of tumor growth[5]
Patient-Derived Xenograft (PDX)Gastric CancerDose-dependentTumor regression (partial to complete responses)[6]
Patient-Derived Xenograft (PDX)Triple-Negative Breast CancerDose-dependentTumor regression (partial to complete responses)[6]

IV: Intravenous

Preclinical modeling predicted that minimum doses of 0.4, 0.5, and 1.2 mg/kg would be required for stable disease, partial response, and complete response in humans, respectively.[7]

Pharmacokinetics

Pharmacokinetic studies in mice demonstrated that the cytotoxic payload of this compound is enriched in FGFR2-positive tumors by more than 30-fold compared to healthy tissues.[6] Pharmacokinetic parameters were also assessed in cynomolgus monkeys and rats to support the first-in-human study.[7]

Table 3: Preclinical Pharmacokinetic and Safety Data

SpeciesStudy TypeKey Findings
MicePharmacokinetics>30-fold enrichment of cytotoxic payload in FGFR2-positive tumors compared to healthy tissue.[6]
Cynomolgus MonkeyPharmacokinetics & ToxicologyIncreased ALT and AST levels observed. Highest non-severely toxic dose estimated at 1.48 mg/kg every 3 weeks.[7]
RatPharmacokineticsUsed to assess the toxophore-linker metabolite.[7]
Preclinical Safety and Toxicology

Non-clinical safety studies in cynomolgus monkeys revealed that treatment with this compound led to increased levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), indicating potential liver toxicity.[7] Based on these studies, the highest non-severely toxic dose was estimated to be 1.48 mg/kg when administered every three weeks.[7]

It is important to note that the subsequent first-in-human Phase I trial of this compound was terminated early due to poor tolerability in patients at doses below the predicted therapeutic threshold.[3] The observed toxicities in humans, which included a high rate of proteinuria and nephropathy, differed markedly from the preclinical findings in animal models.[3]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

A common method for assessing in vitro cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The following is a generalized protocol:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined optimal density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with serial dilutions of this compound or a control ADC for a specified incubation period (e.g., 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: A solubilizing agent (e.g., DMSO or a detergent-based solution) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (typically 570 nm).

  • Data Analysis: Cell viability is calculated as a percentage of the untreated control, and the IC50 value is determined by plotting cell viability against the log of the drug concentration.

In Vivo Xenograft Studies

The following outlines a general procedure for assessing the in vivo efficacy of this compound in a patient-derived xenograft (PDX) model:

  • Animal Model: Immunocompromised mice (e.g., NOD/SCID or NSG) are used to prevent rejection of the human tumor tissue.

  • Tumor Implantation: Fragments of a patient's tumor are surgically implanted subcutaneously into the flank of the mice.

  • Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups.

  • Treatment Administration: this compound is administered intravenously at various dose levels and schedules (e.g., once weekly). The control group receives a vehicle control or a non-binding ADC.

  • Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.

  • Efficacy Endpoints: The primary endpoint is typically tumor growth inhibition. Other endpoints may include tumor regression and survival.

  • Data Analysis: Tumor growth curves are plotted for each group, and statistical analysis is performed to determine the significance of the treatment effect.

Mandatory Visualization

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR2 FGFR2 Receptor FGF->FGFR2 Binds Aprutumab_Ixadotin This compound Aprutumab_Ixadotin->FGFR2 Binds Internalization Endocytosis FGFR2->Internalization Internalization Lysosome Lysosome Internalization->Lysosome Payload_Release Payload Release (Auristatin Derivative) Lysosome->Payload_Release Degradation Microtubule_Disruption Microtubule Disruption Payload_Release->Microtubule_Disruption Cell_Cycle_Arrest Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action of this compound.

G cluster_invitro In Vitro Cytotoxicity Workflow Seed_Cells Seed FGFR2+ Cancer Cells Treat_Cells Treat with Aprutumab Ixadotin (Serial Dilutions) Seed_Cells->Treat_Cells Incubate Incubate (e.g., 72h) Treat_Cells->Incubate MTT_Assay Perform MTT Assay Incubate->MTT_Assay Measure_Absorbance Measure Absorbance MTT_Assay->Measure_Absorbance Calculate_IC50 Calculate IC50 Measure_Absorbance->Calculate_IC50

Caption: Workflow for in vitro cytotoxicity assessment.

G cluster_invivo In Vivo Xenograft Efficacy Workflow Implant_Tumor Implant Patient-Derived Tumor in Mice Tumor_Growth Allow Tumor Growth to Palpable Size Implant_Tumor->Tumor_Growth Randomize Randomize Mice into Treatment & Control Groups Tumor_Growth->Randomize Administer_Drug Administer this compound (IV, specified dose/schedule) Randomize->Administer_Drug Measure_Tumor Measure Tumor Volume (e.g., twice weekly) Administer_Drug->Measure_Tumor Analyze_Data Analyze Tumor Growth Inhibition/Regression Measure_Tumor->Analyze_Data

Caption: Workflow for in vivo efficacy studies.

Conclusion

The preclinical data for this compound demonstrate its potent and selective anti-tumor activity in FGFR2-positive cancer models. The in vitro and in vivo studies consistently show that the efficacy is correlated with FGFR2 expression levels. However, the significant discrepancy between the preclinical safety profile observed in animal models and the toxicities seen in the first-in-human clinical trial highlights the challenges of translating preclinical findings to the clinical setting. These findings underscore the need for improved preclinical models and a deeper understanding of the factors that contribute to interspecies differences in drug toxicity. While this compound development was halted, the preclinical data provide valuable insights for the development of future FGFR2-targeting ADCs and other targeted cancer therapies.

References

Safety Operating Guide

Essential Guidance for the Safe Disposal of Aprutumab Ixadotin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The proper disposal of Aprutumab Ixadotin, an antibody-drug conjugate (ADC), is critical for ensuring laboratory safety and environmental protection. As with other ADCs, this compound is considered a highly potent and hazardous substance requiring specialized handling and disposal procedures.[1][2] While specific disposal protocols for this compound are not publicly available due to the early termination of its clinical trials, this document provides essential guidance based on established best practices for the disposal of cytotoxic and hazardous pharmaceutical waste.[3][4]

All materials that have come into contact with this compound must be treated as hazardous waste.[5] This includes unused drug product, vials, syringes, needles, personal protective equipment (PPE), and any cleaning materials used in the event of a spill. Segregation of this waste at the point of generation is a critical first step in the disposal process.

Waste Segregation and Containerization

Proper segregation and containment of waste contaminated with this compound are fundamental to preventing exposure and ensuring compliant disposal. The following table outlines the categories of waste and the appropriate containers to be used.

Waste CategoryDescriptionRecommended ContainerDisposal Pathway
Sharps Waste Needles, syringes, scalpels, and other contaminated sharp objects.Puncture-resistant, leak-proof sharps container labeled as "Cytotoxic Waste".[6]High-temperature incineration.
Solid Waste Vials (empty or containing residue), gloves, gowns, lab coats, bench paper, and other contaminated disposable items.Leak-proof, clearly labeled "Cytotoxic Waste" bags or containers. These are often color-coded (e.g., yellow or purple) according to institutional and local regulations.[6][7]High-temperature incineration.
Liquid Waste Unused or expired solutions of this compound, and contaminated cleaning solutions.Sealed, leak-proof, and shatter-resistant containers clearly labeled as "Liquid Cytotoxic Waste".[8]Chemical treatment followed by incineration, or direct incineration, as per institutional and local regulations.

General Disposal Protocol

The following protocol outlines the general steps for the safe disposal of this compound. Note: This is a general guideline. Always consult and adhere to your institution's specific Environmental Health and Safety (EHS) protocols and local regulations.

  • Wear Appropriate PPE: At a minimum, this includes double gloving, a disposable gown, and eye protection. For handling powders or creating aerosols, a respirator may be necessary.[9]

  • Segregate Waste at the Source: Immediately place any item that has come into contact with this compound into the appropriate, labeled waste container as described in the table above.

  • Securely Seal Containers: Ensure all waste containers are securely sealed to prevent leakage or aerosolization of the contents. Do not overfill containers.[5]

  • Decontaminate Work Surfaces: Thoroughly decontaminate all surfaces that may have been in contact with the drug. A common procedure involves a two-step cleaning process: first with a detergent-based solution, followed by a disinfectant.[5]

  • Arrange for Pickup and Disposal: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. This waste must be disposed of by a licensed hazardous waste management company, typically via high-temperature incineration.[10]

Spill Management

In the event of a spill, immediate and appropriate action is required to contain the contamination and mitigate exposure risks.

  • Alert Others and Secure the Area: Immediately notify personnel in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: If not already wearing it, don the necessary PPE, including a respirator if the spill involves a powder.

  • Contain the Spill: Use absorbent materials from a cytotoxic spill kit to cover and contain the spill. For liquid spills, absorb the liquid. For powder spills, gently cover with damp absorbent material to avoid making the powder airborne.

  • Clean the Area: Following containment, clean the spill area using a detergent solution, followed by a disinfectant. All cleaning materials must be disposed of as cytotoxic waste.

  • Report the Spill: Report the incident to your institution's EHS department and complete any required documentation.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

cluster_0 Point of Use cluster_1 Segregation & Containment cluster_2 Interim Storage & Transport cluster_3 Final Disposal A Generation of this compound Waste (Sharps, Solids, Liquids) B Segregate Waste into Appropriate Containers (Sharps, Cytotoxic Solids, Cytotoxic Liquids) A->B C Securely Seal and Label Containers B->C D Store in Designated Hazardous Waste Area C->D E Arrange for EHS Pickup D->E F Transport by Licensed Hazardous Waste Vendor E->F G High-Temperature Incineration F->G

Caption: Workflow for the disposal of this compound waste.

Disclaimer: This information is intended as a general guide. Disposal procedures for cytotoxic and hazardous agents are highly regulated and specific to the substance and location. Always consult the Safety Data Sheet (SDS) for this compound, if available, and adhere to all institutional, local, and national regulations.

References

Essential Safety and Handling of Aprutumab Ixadotin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling highly potent compounds like Aprutumab Ixadotin. This antibody-drug conjugate (ADC) requires stringent handling protocols to minimize exposure and ensure the well-being of all personnel. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support your laboratory's safety and chemical handling procedures.

This compound, an ADC targeting Fibroblast Growth Factor Receptor 2 (FGFR2), combines a monoclonal antibody with a cytotoxic payload.[1] Like other ADCs, it is classified as a highly potent active pharmaceutical ingredient (HPAPI), necessitating specialized handling procedures.[2] The occupational exposure limit (OEL) for many ADCs is less than 0.1 μg/m³, underscoring the need for robust containment strategies.[3]

Engineering Controls and Containment

The primary method for controlling exposure to potent compounds like this compound is through engineering controls. All handling of powdered or liquid forms of this ADC should be conducted in a dedicated and restricted area.

  • Isolators: For operations with a high potential for aerosol generation, such as weighing and reconstituting powder, the use of a negative pressure isolator is recommended to protect personnel from exposure.[3]

  • Biological Safety Cabinets (BSCs): Class II BSCs can be utilized for handling solutions of this compound, providing both product and personnel protection.

  • Ventilation: All work with ADCs should be performed in well-ventilated areas with controlled air pressure differentials to prevent the escape of hazardous materials.

Personal Protective Equipment (PPE)

A comprehensive PPE program is a critical line of defense against exposure. The following table summarizes the recommended PPE for various activities involving this compound.

ActivityRecommended Personal Protective Equipment
Weighing and Reconstituting Powder Primary: - Full-face respirator with appropriate cartridges- Two pairs of chemotherapy-rated nitrile gloves- Disposable, solid-front, back-closing gown- Disposable sleeves- Hair and shoe coversSecondary (within an isolator): - Long-cuff gloves compatible with the isolator material
Handling Liquid Solutions - Safety glasses with side shields or goggles- Two pairs of chemotherapy-rated nitrile gloves- Disposable, solid-front, back-closing gown- Disposable sleeves
Cell Culture and In Vitro Assays - Safety glasses with side shields- Two pairs of nitrile gloves- Laboratory coat
Animal Dosing and Handling - Full-face respirator or powered air-purifying respirator (PAPR)- Two pairs of chemotherapy-rated nitrile gloves- Disposable, solid-front, back-closing gown- Disposable sleeves- Hair and shoe covers
Waste Disposal - Safety glasses with side shields or goggles- Heavy-duty gloves over nitrile gloves- Disposable, solid-front, back-closing gown
Spill Cleanup - Full-face respirator with appropriate cartridges or PAPR- Two pairs of chemotherapy-rated nitrile gloves- Chemical-resistant disposable gown and shoe covers

Donning and Doffing PPE Workflow

Proper technique for putting on and taking off PPE is crucial to prevent contamination. The following diagram illustrates the correct sequence.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Perform Hand Hygiene Don2 Don Gown Don1->Don2 Don3 Don Respirator Don2->Don3 Don4 Don Goggles/Face Shield Don3->Don4 Don5 Don Outer Gloves Don4->Don5 Doff1 Remove Outer Gloves Doff2 Remove Gown & Inner Gloves Doff1->Doff2 Doff3 Perform Hand Hygiene Doff2->Doff3 Doff4 Remove Goggles/Face Shield Doff3->Doff4 Doff5 Remove Respirator Doff4->Doff5 Doff6 Perform Hand Hygiene Doff5->Doff6

References

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BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。